alpha-Maltose
描述
A dextrodisaccharide from malt and starch. It is used as a sweetening agent and fermentable intermediate in brewing (Grant & Hackh's Chemical Dictionary, 5th ed).
This compound is a natural product found in Daphnia pulex, Glycine max, and other organisms with data available.
Structure
3D Structure
属性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
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InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-ASMJPISFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Record name | maltose | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Maltose | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID20196313 | |
| Record name | alpha-Maltose | |
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Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Maltose | |
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| Record name | Starch, soluble | |
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| Record name | Maltodextrin | |
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CAS No. |
4482-75-1, 9005-84-9, 9050-36-6, 69-79-4 | |
| Record name | α-Maltose | |
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| Record name | alpha-Maltose | |
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| Record name | Starch, soluble | |
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| Record name | Maltodextrin | |
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| Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |
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| Record name | Amylodextrin | |
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| Record name | alpha-Maltose | |
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| Record name | Maltose | |
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| Record name | Maltodextrin | |
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| Record name | .ALPHA.-MALTOSE | |
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| Record name | Maltodextrin | |
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Melting Point |
240 °C | |
| Record name | Maltodextrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Synthesis of α-Maltose: A Technical Guide to Chemical and Biosynthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies underlying the synthesis of α-maltose. We delve into the intricacies of both chemical and biosynthetic pathways, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key processes to facilitate a deeper understanding of this crucial disaccharide.
Introduction to α-Maltose
Maltose (B56501), a disaccharide composed of two α-D-glucose units linked by an α-1,4 glycosidic bond, is a fundamental carbohydrate in various biological and industrial processes.[1][2] Its synthesis, whether through chemical routes or biological mechanisms, is of significant interest in fields ranging from food science and biotechnology to pharmaceutical development, where it can serve as a precursor, excipient, or a tool for studying enzymatic processes. This guide will explore the primary methodologies for obtaining α-maltose, providing the technical details necessary for its practical application in a research and development setting.
Chemical Synthesis of α-Maltose
The chemical synthesis of α-maltose is a complex process that requires precise control over stereochemistry to form the desired α-1,4 glycosidic linkage. The historical Koenigs-Knorr and Helferich methods have been foundational in this area.
The Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classical method for glycosidic bond formation, involving the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver salt.[3][4] The stereochemical outcome is often influenced by the participation of a neighboring group at the C2 position of the glucose ring.[3][5]
Experimental Protocol: A Representative Koenigs-Knorr Glycosylation
-
Preparation of the Glycosyl Donor: Acetobromoglucose is prepared from glucose pentaacetate by reaction with HBr.[5]
-
Glycosylation Reaction: The glycosyl donor (e.g., acetobromoglucose) is reacted with a suitably protected glucose acceptor (e.g., with a free hydroxyl group at the C4 position) in an inert solvent.
-
Promotion: Silver carbonate or silver oxide is added as a promoter to facilitate the reaction.[3][4]
-
Deprotection: Following the formation of the glycosidic linkage, the protecting groups are removed to yield maltose.
The Helferich Method
The Helferich method is a modification of the Koenigs-Knorr reaction that often utilizes mercury salts as promoters.[3][6] It can also refer to the glycosylation using a glycosyl acetate (B1210297) as the donor in the presence of a Lewis acid.[6]
Experimental Protocol: A Representative Helferich Glycosylation
-
Reactants: A protected glycosyl halide is reacted with a protected glucose acceptor.
-
Catalyst: A mercury salt, such as mercuric bromide or cyanide, is used as the promoter.[3]
-
Reaction Conditions: The reaction is typically carried out in an aprotic solvent.
-
Work-up and Deprotection: The reaction mixture is purified, and the protecting groups are removed to yield the final disaccharide.
Biosynthesis and Enzymatic Synthesis of α-Maltose
Nature employs highly efficient and specific enzymatic pathways for the synthesis and degradation of maltose. These biological routes are harnessed for the large-scale industrial production of maltose and offer precise methods for its synthesis in a laboratory setting.
Enzymatic Production from Starch
The most common method for producing maltose is through the enzymatic hydrolysis of starch, a polysaccharide of glucose.[7][8][9] This process typically involves the synergistic action of several enzymes.
-
α-Amylase: This endoamylase randomly cleaves the α-1,4 glycosidic bonds within the starch chain, reducing its viscosity and producing smaller oligosaccharides.[7]
-
β-Amylase: This exoamylase acts on the non-reducing ends of the starch chains, cleaving off two glucose units at a time to produce maltose.[7]
-
Pullulanase: This debranching enzyme hydrolyzes the α-1,6 glycosidic bonds in amylopectin, allowing for a more complete breakdown of starch by β-amylase.
Experimental Protocol: Enzymatic Hydrolysis of Tapioca Starch for High-Purity Maltose [10][11]
-
Liquefaction: A 35% (w/w) tapioca starch slurry is treated with bacterial α-amylase at 78±2°C to achieve 3-5% (w/w) reducing sugars.[10][11]
-
Saccharification: The liquefied starch is then incubated with barley β-amylase and pullulanase at 50°C for 24-30 hours to achieve maximal maltose conversion (85±3% w/w maltose equivalent).[10][11]
-
Purification: The resulting syrup is subjected to a series of purification steps:
De Novo Biosynthesis: The Maltose Synthase Pathway
In some organisms, maltose can be synthesized de novo. In spinach, for instance, the enzyme maltose synthase catalyzes the formation of maltose from two molecules of α-D-glucose-1-phosphate (α-G1P).[12][13]
The systematic name for this enzyme is alpha-D-glucose-1-phosphate:alpha-D-glucose-1-phosphate 4-alpha-D-glucosyltransferase (dephosphorylating).[13] The reaction proceeds as follows:
2 α-D-glucose 1-phosphate + H₂O ⇌ maltose + 2 phosphate[13]
This pathway is proposed to occur via a glucose-enzyme intermediate in a double displacement reaction.[12]
Maltose Phosphorylase in Synthesis
Maltose phosphorylase (MP) is an enzyme that catalyzes the reversible phosphorolysis of maltose to β-D-glucose-1-phosphate and glucose.[9][14] The reverse reaction can be utilized for the synthesis of α-(1→4)-glucosidic disaccharides.[14] The enzyme transfers a glucosyl moiety from β-D-glucose-1-phosphate to an acceptor molecule, which can be glucose or other compounds with alcoholic hydroxyl groups.[15]
Experimental Protocol: Enzymatic Synthesis using Maltose Phosphorylase
A general protocol involves incubating maltose phosphorylase with β-D-glucose-1-phosphate (the glucosyl donor) and a suitable acceptor substrate (e.g., D-glucose) in a buffered solution at the optimal pH and temperature for the specific enzyme.[9] The reaction progress can be monitored by measuring the release of inorganic phosphate (B84403) or by chromatographic analysis of the product formation.
Trehalose-to-Maltose Conversion
Trehalose (B1683222) synthase is an enzyme that catalyzes the reversible intramolecular rearrangement of maltose to trehalose, converting the α-1,4 glycosidic bond to an α,α-1,1 glycosidic bond.[16][17] This reversible reaction provides a potential pathway for the synthesis of maltose from trehalose, although the equilibrium often favors trehalose formation.
Quantitative Data on α-Maltose Synthesis
The efficiency of α-maltose synthesis varies significantly depending on the chosen method. The following tables summarize key quantitative data for comparison.
Table 1: Comparison of Yields for Different Maltose Synthesis Methods
| Synthesis Method | Starting Material | Product | Reported Yield | Reference |
| Enzymatic Hydrolysis | Tapioca Starch | Maltose Powder | ≥ 60% (w/w) recovery | [11] |
| Enzymatic Hydrolysis | Brewer's Malt (B15192052) | Maltose Syrup | 68.37% maltose content | [18] |
| Enzymatic Synthesis | Salicyl alcohol + Maltose | salicyl-O-alpha-D-glucopyranoside | 86% (mol/mol) | [15] |
| Trehalose Synthase | Maltose | Trehalose | ~61% | [19] |
Table 2: Kinetic Parameters of Key Enzymes in Maltose Synthesis and Metabolism
| Enzyme | Substrate | Km | Vmax | Organism/Source | Reference |
| β-Amylase | Soluble Starch | 4.6 mg/mL | 47.62 U | Bacillus subtilis | [8] |
| β-Amylase | Soluble Starch | 17.74 mg/mL | 14.09 U | Bacillus subtilis | [20] |
| Amylase | Starch | 11.87 U/mL | 6.869 U/min | Soybean Sprouts | [21] |
| Maltose Synthase | α-D-glucose-1-phosphate | 1.5 mmol/L | - | Spinacia oleracea | [12] |
| Maltose Phosphorylase | Maltose | 0.835 ± 0.123 mM | 30.9 ± 0.6 s⁻¹ | Bacillus sp. AHU2001 | [22] |
| Maltose Phosphorylase | Pi | 0.295 ± 0.059 mM | 30.9 ± 0.6 s⁻¹ | Bacillus sp. AHU2001 | [22] |
Table 3: Optimal Conditions for Enzymatic Maltose Production
| Enzyme System | pH | Temperature (°C) | Key Findings | Reference |
| Isoamylase-Bacillus β-amylase | 4.0 | 40 | Most stable condition for isoamylase, yielding high maltose content. | [23] |
| Pullulanase-Bacillus β-amylase | 4.0 | 50 | Optimal for high-maltose syrup production. | [23] |
| β-Amylase (from brewer's malt) | 6.4 | 44 | Optimal extraction conditions for the enzyme. | [18] |
| Maltose Phosphorylase (MalE) | 8.1 | 45 | Optimal for maltose phosphorolysis. | [9] |
Experimental Protocols for Analysis
Accurate analysis of maltose is crucial for monitoring synthesis reactions and characterizing the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of sugars.
Protocol: HPLC Analysis of Maltose
-
Column: A column suitable for carbohydrate analysis, such as an amino-propyl bonded silica (B1680970) column or a specialized sugar column (e.g., Shodex SUGAR KS-801, fulfilling USP requirements for L58 packing material).[24]
-
Mobile Phase: Typically, a mixture of acetonitrile (B52724) and water is used for HILIC (Hydrophilic Interaction Liquid Chromatography) mode.[25]
-
Detector: A refractive index (RI) detector, evaporative light scattering detector (ELSD), or mass spectrometer (MS) can be used for detection as maltose lacks a strong UV chromophore.[25]
-
Sample Preparation: Samples are typically dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.[26]
-
Quantification: Quantification is achieved by comparing the peak area of the sample to that of a standard curve prepared with known concentrations of maltose.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and structure of maltose.
Protocol: MS Analysis of Disaccharides
-
Ionization: Electrospray ionization (ESI) is commonly used for disaccharides.
-
Analysis: The analysis can be performed by direct infusion or coupled with a separation technique like HPLC (LC-MS).[27][28]
-
Tandem MS (MS/MS): Fragmentation analysis (MS/MS) can be used to confirm the identity of maltose and distinguish it from other disaccharides by analyzing the fragmentation patterns.[29]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates.
Protocol: NMR Analysis of Maltose
-
Sample Preparation: The maltose sample is dissolved in a suitable deuterated solvent, typically D₂O.
-
¹H NMR: Provides information on the number of protons, their chemical environment, and coupling constants, which can be used to determine the anomeric configuration (α or β) and the linkage position.
-
¹³C NMR: Provides information on the number and chemical environment of the carbon atoms in the molecule.
-
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign all proton and carbon signals and confirm the structure of maltose.
Visualizing the Pathways
Diagrams of key pathways provide a clear and concise understanding of the complex processes involved in maltose synthesis and regulation.
Caption: Enzymatic hydrolysis of starch to produce α-maltose.
Caption: De novo biosynthesis of α-maltose via the maltose synthase pathway.
Caption: Regulation of maltose metabolism in Saccharomyces cerevisiae.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Helferich method - Wikipedia [en.wikipedia.org]
- 7. Regulation of maltose utilization in Saccharomyces cerevisiae by genes of the RAS/protein kinase A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of maltose biosynthesis from α-D-glucose-1-phosphate in Spinacia oleracea. L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Maltose synthase - Wikipedia [en.wikipedia.org]
- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 15. Enzymatic synthesis of alpha-anomer-selective D-glucosides using maltose phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Biocatalytic Production of Trehalose from Maltose by Using Whole Cells of Permeabilized Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Process optimization of the extraction condition of β-amylase from brewer's malt and its application in the maltose syrup production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. atlantis-press.com [atlantis-press.com]
- 22. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 23. US5312739A - Production of high-maltose syrup and high-protein byproduct from materials that contain starch and protein by enzymatic process - Google Patents [patents.google.com]
- 24. shodexhplc.com [shodexhplc.com]
- 25. helixchrom.com [helixchrom.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Biochemical History of α-Maltose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltose (B56501), a disaccharide composed of two α-D-glucose units, has been a cornerstone in the study of carbohydrate chemistry and biochemistry. Its discovery and the subsequent elucidation of its structure, including its anomeric forms, have been pivotal in understanding fundamental biochemical processes such as starch metabolism and enzymatic catalysis. This technical guide provides a comprehensive overview of the discovery and history of α-maltose, detailing the key scientific breakthroughs, experimental methodologies, and the quantitative data that have defined our understanding of this important biomolecule.
Discovery and Early History
The journey to understanding maltose began in the 19th century, driven by the need to find alternative sugar sources due to a shortage of cane sugar.[1] French chemist Augustin-Pierre Dubrunfaut is credited with the initial discovery of maltose.[2][3] However, his findings were not widely accepted by the scientific community at the time.[2][3]
The definitive confirmation of maltose as a distinct disaccharide came in 1872 from the work of Irish chemist and brewer, Cornelius O'Sullivan.[2][3][4] O'Sullivan's research, conducted at the Bass Brewery, was instrumental in characterizing the products of starch hydrolysis by diastase (B600311) (a mixture of amylase enzymes found in malt).[5] He demonstrated that the sugar produced was not simply glucose but a disaccharide, which he named "maltose," derived from "malt" and the "-ose" suffix denoting a sugar.[2][3] O'Sullivan's work laid the foundation for the modern understanding of brewing science and carbohydrate biochemistry.[1]
Etymology and Nomenclature
The name maltose originates from "malt," the germinated cereal grains (typically barley) from which it was first extensively studied, combined with the suffix "-ose," which is the standard nomenclature for sugars.[2][3] Its systematic IUPAC name is 4-O-α-D-glucopyranosyl-D-glucose .
Physicochemical Properties of α-Maltose and its Anomers
The elucidation of the physical and chemical properties of maltose was crucial for its characterization. One of the most significant discoveries was the existence of two anomeric forms, α-maltose and β-maltose, which exhibit different optical rotations in solution—a phenomenon known as mutarotation.
| Property | α-Maltose | β-Maltose | Equilibrium Mixture |
| Molecular Formula | C₁₂H₂₂O₁₁ | C₁₂H₂₂O₁₁ | C₁₂H₂₂O₁₁ |
| Molecular Weight (Anhydrous) | 342.30 g/mol | 342.30 g/mol | 342.30 g/mol |
| Molecular Weight (Monohydrate) | 360.31 g/mol | - | - |
| Melting Point (Anhydrous) | 160-165 °C | - | - |
| Melting Point (Monohydrate) | 102-103 °C | - | - |
| Specific Rotation [α]D | +168° | +112° | +136° |
| Solubility in Water at 20°C | 1.080 g/mL | 1.080 g/mL | 1.080 g/mL |
Elucidation of the Anomeric Forms: The Discovery of Mutarotation
The phenomenon of mutarotation, the change in the optical rotation of a sugar solution over time, was first observed by Dubrunfaut in 1846 with glucose.[1] This observation was a critical clue to the cyclic nature of sugars. In 1896, Tanret isolated what he believed to be three forms of glucose, which we now understand to be the α and β anomers and their equilibrium mixture.
While the initial discoveries of mutarotation were made with glucose, the principle was found to apply to other reducing sugars, including maltose. The observation that a freshly prepared solution of crystalline maltose exhibited a changing optical rotation until it reached a stable value provided strong evidence for the existence of at least two isomeric forms in equilibrium. These were later identified as the α and β anomers, differing in the stereochemistry at the anomeric carbon (C1) of the reducing glucose unit.
The work of C.S. Hudson in the early 20th century was instrumental in establishing a systematic understanding of the relationship between the structure and optical rotation of sugars and their derivatives. His "rules of isorotation" provided a method for predicting the optical rotations of anomers and were crucial in confirming the structures of many carbohydrates, including maltose.
Experimental Protocols
The characterization of α-maltose historically relied on a set of classical experimental techniques in carbohydrate chemistry. The following protocols provide an overview of these key experiments.
Protocol for the Isolation of Maltose from Starch (Historical Context)
This protocol is based on the historical methods of starch hydrolysis using diastase from malt (B15192052).
Objective: To isolate maltose from a starch source.
Materials:
-
Potato starch or soluble starch
-
Malted barley (source of diastase)
-
Distilled water
-
Beakers and flasks
-
Heating apparatus (water bath)
-
Filtration apparatus (filter paper, funnel)
-
Ethanol (B145695) (80%)
-
Evaporator
Procedure:
-
Preparation of Malt Extract (Diastase Solution):
-
Grind malted barley into a fine powder.
-
Mix the ground malt with distilled water (e.g., 1:10 w/v) and let it stand at room temperature for several hours to extract the diastase enzymes.
-
Filter the mixture to obtain a clear malt extract solution.
-
-
Starch Hydrolysis:
-
Prepare a starch paste by mixing starch with cold water and then adding boiling water to a final concentration of approximately 5-10%.
-
Cool the starch paste to 55-60°C.
-
Add the malt extract to the starch paste and maintain the temperature at 55-60°C for 1-2 hours. The mixture will become less viscous as the starch is hydrolyzed.
-
-
Inactivation of Enzymes:
-
Heat the solution to boiling for 10-15 minutes to denature and inactivate the diastase enzymes.
-
-
Purification and Crystallization:
-
Filter the hot solution to remove any precipitated proteins and insoluble material.
-
Concentrate the filtrate by evaporation under reduced pressure.
-
Add ethanol to the concentrated syrup to precipitate dextrins, leaving the more soluble maltose in solution.
-
Filter to remove the dextrins.
-
Further concentrate the filtrate and allow it to cool slowly to induce crystallization of maltose monohydrate.
-
Collect the crystals by filtration and wash with a small amount of cold 80% ethanol.
-
Protocol for Fehling's Test for Reducing Sugars
Objective: To qualitatively determine the presence of a reducing sugar like maltose.
Materials:
-
Fehling's Solution A (7 g CuSO₄·5H₂O in 100 mL distilled water with a few drops of dilute sulfuric acid)
-
Fehling's Solution B (35 g potassium sodium tartrate and 12 g NaOH in 100 mL distilled water)
-
Maltose solution (1%)
-
Test tubes
-
Water bath
Procedure:
-
In a test tube, mix equal volumes (e.g., 1 mL) of Fehling's Solution A and Fehling's Solution B. The resulting solution should be a deep blue color.
-
Add a few drops of the maltose solution to the test tube.
-
Heat the test tube in a boiling water bath for 2-5 minutes.
-
Observation: A positive test for a reducing sugar is indicated by the formation of a reddish-brown precipitate of copper(I) oxide (Cu₂O).
Protocol for Osazone Formation
Objective: To form the characteristic crystalline derivative of maltose for identification.
Materials:
-
Maltose solution (1%)
-
Phenylhydrazine (B124118) hydrochloride
-
Sodium acetate (B1210297)
-
Glacial acetic acid
-
Test tubes
-
Water bath
-
Microscope and slides
Procedure:
-
In a test tube, dissolve approximately 0.2 g of phenylhydrazine hydrochloride and 0.3 g of sodium acetate in 5 mL of the maltose solution.
-
Add a few drops of glacial acetic acid to the mixture.
-
Heat the test tube in a boiling water bath for 30-45 minutes.
-
Allow the test tube to cool slowly.
-
Observation: Yellow, sunflower-shaped crystals of maltosazone will form. These can be observed under a microscope.
Protocol for Polarimetry to Observe Mutarotation
Objective: To observe the change in optical rotation of a freshly prepared maltose solution.
Materials:
-
Polarimeter
-
Sodium lamp (or other monochromatic light source)
-
Polarimeter tube (1 dm or 2 dm)
-
Crystalline α-maltose
-
Distilled water
-
Volumetric flask and balance
Procedure:
-
Calibrate the polarimeter with a blank (distilled water).
-
Prepare a fresh solution of α-maltose of a known concentration (e.g., 10 g/100 mL) in a volumetric flask.
-
Quickly fill the polarimeter tube with the maltose solution, ensuring no air bubbles are present.
-
Immediately place the tube in the polarimeter and measure the initial optical rotation.
-
Record the optical rotation at regular intervals (e.g., every 5-10 minutes) until the reading becomes constant.
-
Observation: The initial high positive rotation will gradually decrease and stabilize at a final equilibrium value, demonstrating mutarotation.
Protocol for Enzymatic Hydrolysis of α-Maltose by Maltase
Objective: To hydrolyze α-maltose to D-glucose using maltase and monitor the reaction.
Materials:
-
α-Maltose monohydrate
-
Maltase (α-glucosidase) from a commercial source (e.g., from Saccharomyces cerevisiae)
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.8)
-
Spectrophotometer
-
Glucose assay kit (e.g., glucose oxidase-peroxidase method)
-
Water bath at 37°C
-
Test tubes or microcentrifuge tubes
-
Stop solution (e.g., 0.5 M NaOH or heat inactivation)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-maltose (e.g., 100 mM) in 50 mM potassium phosphate buffer (pH 6.8).
-
Prepare a stock solution of maltase in the same buffer at a suitable concentration (e.g., 1 mg/mL). The optimal concentration may need to be determined empirically.
-
-
Enzymatic Reaction:
-
Set up a series of reactions in test tubes. For each reaction, add a specific volume of the maltose stock solution and buffer to a final volume of, for example, 1 mL.
-
Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding a small volume of the maltase solution to each tube. Start a timer immediately.
-
At specific time points (e.g., 0, 2, 5, 10, 20, 30 minutes), stop the reaction in one of the tubes by adding a stop solution or by boiling for 5 minutes.
-
-
Quantification of Glucose:
-
For each time point, take an aliquot of the reaction mixture.
-
Use a glucose assay kit to measure the concentration of glucose produced. Follow the manufacturer's instructions. This typically involves measuring the absorbance at a specific wavelength.
-
Create a standard curve using known concentrations of glucose to determine the amount of glucose in the experimental samples.
-
-
Data Analysis:
-
Plot the concentration of glucose produced versus time.
-
The initial rate of the reaction can be determined from the slope of the linear portion of the curve.
-
Visualizing Key Concepts and Workflows
Starch Hydrolysis to Maltose and Glucose
Caption: Enzymatic breakdown of starch to α-maltose and then to α-D-glucose.
Mutarotation of Maltose
Caption: The process of mutarotation of maltose in an aqueous solution.
Experimental Workflow for Enzymatic Hydrolysis of α-Maltose
Caption: A typical experimental workflow for the enzymatic hydrolysis of α-maltose.
Conclusion
The discovery and detailed characterization of α-maltose represent a significant chapter in the history of biochemistry. From the early observations of starch hydrolysis in brewing to the sophisticated analysis of its anomeric forms and enzymatic interactions, the study of maltose has provided profound insights into the structure and function of carbohydrates. The experimental protocols and quantitative data presented in this guide offer a foundation for researchers and scientists in understanding the historical context and practical methodologies that continue to be relevant in the study of carbohydrate biochemistry and its applications in drug development and biotechnology.
References
The Intricate Role of α-Maltose in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of α-maltose in the cellular metabolism of prokaryotic and eukaryotic model organisms, with a primary focus on Escherichia coli and Saccharomyces cerevisiae. We will delve into the mechanisms of maltose (B56501) transport, its enzymatic breakdown, and its integration into central carbon metabolism. Furthermore, this guide will elucidate the complex regulatory networks that govern maltose utilization and provide detailed experimental protocols for their study.
Maltose Transport: The Gateway to Cellular Metabolism
The journey of α-maltose into the cell is mediated by sophisticated transport systems that ensure its efficient uptake.
The Maltose ATP-Binding Cassette (ABC) Transporter in Escherichia coli
In E. coli, the uptake of maltose and malto-oligosaccharides is orchestrated by the high-affinity maltose transport system, a classic example of an ABC transporter. This multi-protein complex spans the inner membrane and consists of the transmembrane proteins MalF and MalG, and two cytoplasmic ATP-hydrolyzing subunits, MalK. The process is initiated by the periplasmic maltose-binding protein (MBP), encoded by the malE gene, which captures maltose with high affinity and delivers it to the MalFGK2 complex. The binding of the MBP-maltose complex to the transporter triggers a conformational change, leading to ATP hydrolysis by MalK and the subsequent translocation of maltose across the inner membrane.
Maltose Transport in Saccharomyces cerevisiae
In the budding yeast S. cerevisiae, maltose transport is primarily mediated by proton symporters encoded by the MAL genes. There are several homologous MAL loci (e.g., MAL1, MAL2, MAL3, MAL4, MAL6), and each active locus typically contains a gene for a maltose permease (MALx1), a maltase (MALx2), and a regulatory protein (MALx3). These permeases, such as Mal61, function as high-affinity transporters for maltose.[1]
In addition to the specific MAL transporters, a general α-glucoside transporter, Agt1, plays a significant role in the uptake of maltose and other α-glucosides like maltotriose (B133400).[1] The expression and activity of these transporters are tightly regulated, primarily by the presence of maltose as an inducer and glucose as a repressor.[2]
Enzymatic Hydrolysis: Releasing the Glycolytic Fuel
Once inside the cell, α-maltose, a disaccharide of two α-1,4 linked glucose units, must be cleaved to enter the central metabolic pathways.
α-Glucosidase (Maltase): The Primary Hydrolytic Enzyme
In most organisms, including humans and S. cerevisiae, the hydrolysis of maltose into two molecules of D-glucose is catalyzed by the enzyme α-glucosidase, commonly known as maltase (EC 3.2.1.20).[3] This enzyme specifically cleaves the α-1,4-glycosidic bond. The resulting glucose molecules are then phosphorylated to glucose-6-phosphate, which directly enters the glycolytic pathway.
The Maltodextrin (B1146171) Catabolic Pathway in Escherichia coli
E. coli possesses a more complex system for maltose and maltodextrin metabolism involving a set of cytoplasmic enzymes:
-
Amylomaltase (MalQ): This enzyme has a transglycosylation activity, transferring glucosyl units from one maltodextrin to another, which can result in the formation of glucose and longer maltodextrins from maltose.[4][5]
-
Maltodextrin Phosphorylase (MalP): This enzyme catalyzes the phosphorolytic cleavage of α-1,4-glycosidic bonds in maltodextrins (with a minimum length of four glucose units), releasing glucose-1-phosphate.[6][7] Glucose-1-phosphate is then converted to glucose-6-phosphate by phosphoglucomutase.
-
Maltodextrin Glucosidase (MalZ): This enzyme hydrolyzes maltodextrins, starting from maltotriose, releasing glucose from the reducing end.[7]
Integration into Central Carbon Metabolism
The glucose and glucose-1-phosphate generated from maltose hydrolysis are key entry points into glycolysis, the central pathway for energy production. The complete oxidation of glucose through glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation yields a significant amount of ATP, the cell's primary energy currency.
Metabolic flux analysis using 13C-labeled substrates has been instrumental in quantifying the flow of carbon from maltose through these central metabolic pathways, providing insights into the efficiency of maltose utilization under various conditions.[8][9][10]
Quantitative Data on Maltose Metabolism
The efficiency of maltose transport and hydrolysis is defined by the kinetic parameters of the involved proteins.
| Organism | Transporter | Substrate | Km (mM) | Vmax (nmol/min/mg protein) | Reference |
| S. cerevisiae | MALx1 (high-affinity) | Maltose | ~2 - 5 | Not specified | [1][11] |
| S. cerevisiae | Agt1 | Maltose | ~18 | Not specified | [11] |
| S. cerevisiae | Agt1 | Maltotriose | ~18 | Not specified | [11] |
| S. cerevisiae | Low-affinity system | Maltose | ~30 | Not specified | [1] |
| Thermococcus litoralis | Maltose/Trehalose Transporter | Maltose | 0.022 | 6.7 | [6] |
| Alicyclobacillus acidocaldarius | Maltose Transporter | Maltose | 0.001 | 1.25 | [8] |
Table 1: Kinetic Parameters of Maltose Transporters. This table summarizes the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for maltose transporters from various microorganisms.
| Enzyme | Organism | Substrate | Km (mM) | Vmax (mU/mg or µmol/min/mg) | Reference |
| Glucosidase II (high-affinity site) | Rat Liver | Maltose | 0.43 | 691 mU/mg | [11] |
| Glucosidase II (low-affinity site) | Rat Liver | Maltose | 57.7 | 2888 mU/mg | [11] |
| Maltodextrin Glucosidase (MalZ) | E. coli | Maltotriose | 2.7 | 82 µmol/min/mg | [12] |
| α-Glucosidase | Thermoanaerobacter tengcongensis | pNPG | 0.00007 | 318 µmol/min/mg | |
| α-Glucosidase (HaG) | Halomonas sp. | Maltose | 4.50 | 0.80 s-1 (kcat) |
Table 2: Kinetic Parameters of Enzymes in Maltose Metabolism. This table presents the kinetic constants for enzymes involved in the hydrolysis of maltose and related oligosaccharides.
Regulatory Signaling Pathways
The utilization of maltose is a tightly controlled process, ensuring that the cell preferentially uses more readily available carbon sources like glucose.
Regulation of the mal Regulon in Escherichia coli
In E. coli, the expression of the mal genes is positively regulated by the MalT protein. In the absence of an inducer, MalT is inactive. The true inducer of the maltose system is maltotriose, which can be formed from maltose by the action of amylomaltase (MalQ). Binding of maltotriose and ATP to MalT activates it, allowing it to bind to MalT boxes in the promoters of the mal operons and activate their transcription. The activity of MalT is also subject to negative regulation by MalK, the ATPase component of the maltose transporter, and other proteins.
Glucose Repression of MAL Genes in Saccharomyces cerevisiae
In S. cerevisiae, the presence of glucose represses the expression of the MAL genes, a phenomenon known as catabolite repression. This ensures that glucose, the preferred carbon source, is consumed first. A key player in this process is the Mig1p repressor protein. In the presence of high glucose levels, Mig1p is dephosphorylated and translocates to the nucleus, where it binds to the promoters of the MAL genes and recruits the Cyc8p-Tup1p co-repressor complex, leading to transcriptional silencing. The phosphorylation state of Mig1p is controlled by the Snf1p protein kinase. When glucose is scarce, Snf1p is active and phosphorylates Mig1p, leading to its export from the nucleus and the derepression of the MAL genes. The activity of Snf1p itself is regulated by upstream kinases and phosphatases that sense the cellular energy status.
Experimental Protocols
Assay for α-Glucosidase (Maltase) Activity
This protocol is based on the colorimetric detection of p-nitrophenol released from the artificial substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
pNPG solution (e.g., 5 mM in phosphate buffer)
-
Sodium carbonate solution (e.g., 0.1 M) for stopping the reaction
-
Enzyme extract (cell lysate or purified enzyme)
-
Spectrophotometer and microplate reader
Procedure:
-
Prepare serial dilutions of a p-nitrophenol standard to generate a standard curve.
-
In a microplate, add a defined volume of enzyme extract to each well. Include a blank with buffer instead of enzyme.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the pNPG solution to each well.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the sodium carbonate solution. This also enhances the color of the p-nitrophenol.
-
Measure the absorbance at 405 nm.
-
Calculate the concentration of p-nitrophenol produced using the standard curve and determine the enzyme activity (e.g., in µmol/min/mg of protein).
Maltose Transport Assay using Radiolabeled Maltose
This method directly measures the uptake of maltose into cells.
Materials:
-
[14C]-labeled maltose
-
Washing buffer (e.g., ice-cold phosphate-buffered saline)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Cell culture grown to mid-log phase
Procedure:
-
Harvest cells by centrifugation and wash them with an appropriate buffer.
-
Resuspend the cells to a known density in the assay buffer.
-
Equilibrate the cell suspension at the desired temperature.
-
Initiate the transport assay by adding [14C]-maltose to a final concentration.
-
At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter (e.g., nitrocellulose) to separate the cells from the medium.
-
Wash the filter rapidly with ice-cold washing buffer to remove any non-transported radiolabeled maltose.
-
Place the filter in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the rate of maltose uptake (e.g., in nmol/min/mg of cells).
Conclusion
The metabolism of α-maltose is a fundamental cellular process that is both elegantly efficient and intricately regulated. From its initial transport across the cell membrane to its final conversion into glycolytic intermediates, each step is catalyzed by specific proteins whose expression and activity are fine-tuned to meet the cell's energetic needs. A thorough understanding of these pathways, supported by quantitative data and robust experimental methodologies, is crucial for researchers in basic science and for professionals in drug development targeting metabolic processes. The continued exploration of maltose metabolism will undoubtedly uncover further layers of complexity and provide new opportunities for biotechnological and therapeutic applications.
References
- 1. Molecular Analysis of Maltotriose Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic-Flux Profiling of the Yeasts Saccharomyces cerevisiae and Pichia stipitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maltose/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular characterization of malQ, the structural gene for the Escherichia coli enzyme amylomaltase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maltodextrin phosphorylase - Wikipedia [en.wikipedia.org]
- 7. The Maltodextrin System of Escherichia coli: Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism in dense microbial colonies: 13C metabolic flux analysis of E. coli grown on agar identifies two distinct cell populations with acetate cross-feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Kinetic mechanism of maltodextrin phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
alpha-Maltose as a potential signaling molecule in cells
Alpha-Maltose: A Potential Cellular Signaling Molecule
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
This compound, a disaccharide composed of two α-glucose units, has long been recognized as a vital carbon source for a wide range of organisms, from bacteria to eukaryotes. Emerging evidence, however, suggests that the role of α-maltose and its metabolites extends beyond simple nutrition. In various cellular contexts, maltose (B56501) can act as a signaling molecule, triggering specific transcriptional and metabolic responses. This technical guide provides a comprehensive overview of the current understanding of α-maltose-mediated signaling pathways in prokaryotic and eukaryotic cells, with a focus on the underlying molecular mechanisms, experimental methodologies to study these phenomena, and the potential implications for drug development.
Maltose Signaling in Escherichia coli
In Escherichia coli, the utilization of maltose and maltodextrins is tightly regulated by the mal regulon. The expression of genes within this regulon is controlled by the transcriptional activator MalT, which functions as the central processor of the maltose signal. The signaling cascade is initiated by the transport of maltose/maltodextrins across the cell envelope and culminates in the activation of genes required for their catabolism.
The MalT-Dependent Signaling Pathway:
The maltose signaling pathway in E. coli is a classic example of positive gene regulation. The key player, MalT, is activated by the binding of two positive effectors: ATP and maltotriose (B133400).[1] Maltotriose is the true inducer of the system and is formed from the metabolism of maltose and longer maltodextrins.[2] Once activated, MalT binds to specific DNA sequences, known as MalT boxes, located in the promoter regions of the mal genes, thereby initiating transcription.[3]
The activity of MalT is also subject to negative regulation. MalK, the ATP-binding cassette (ABC) transporter subunit of the maltose/maltodextrin transport system, can interact with and inhibit MalT.[2] Another protein, MalY, also acts as a repressor by competing with maltotriose for binding to MalT.[1][2] This intricate network of positive and negative regulation ensures that the mal genes are only expressed when maltose/maltodextrins are available and needed by the cell.
Key Proteins in E. coli Maltose Signaling:
| Protein | Gene | Function |
| MalT | malT | Transcriptional activator of the mal regulon.[3] |
| Maltose-Binding Protein (MBP) | malE | Periplasmic protein that binds maltose and initiates transmembrane signaling.[4][5] |
| MalF/MalG | malF, malG | Integral membrane proteins of the maltose ABC transporter.[4][5] |
| MalK | malK | ATPase subunit of the maltose ABC transporter; inhibits MalT.[2][4][5] |
| MalY | malY | Repressor of MalT activity.[1][2] |
Experimental Protocols:
In Vitro MalT Activation Assay: This assay measures the ability of potential inducers to activate MalT-dependent transcription in a cell-free system.
-
Components: Purified MalT protein, a DNA template containing a mal promoter fused to a reporter gene (e.g., lacZ), E. coli RNA polymerase, ATP, and the test compound (e.g., maltotriose).
-
Procedure: The components are mixed in a transcription buffer and incubated at 37°C.
-
Readout: The amount of transcript produced is quantified using methods like quantitative reverse transcription PCR (qRT-PCR) or by measuring the activity of the reporter enzyme (e.g., β-galactosidase assay).
In Vivo Reporter Gene Assay: This assay assesses the induction of mal genes in living E. coli cells.
-
Strain Construction: An E. coli strain is engineered to carry a reporter gene (e.g., lacZ or GFP) under the control of a mal promoter.
-
Culture Conditions: The strain is grown in a minimal medium with a non-inducing carbon source. The cells are then exposed to maltose or other potential inducers.
-
Measurement: Reporter gene expression is measured over time. For β-galactosidase, cell lysates are assayed using a colorimetric substrate like ONPG. For GFP, fluorescence is measured using a fluorometer or fluorescence microscopy.
Maltose Signaling in Saccharomyces cerevisiae
In the yeast Saccharomyces cerevisiae, maltose metabolism is controlled by a set of genes known as the MAL loci.[6][7] Each active MAL locus typically contains three genes: a maltose permease (MALx1), a maltase (MALx2), and a transcriptional activator (MALx3).[6][8] The intracellular presence of maltose is the key signal that initiates the induction of the MAL genes.[8]
The MAL Gene Regulatory Network:
The signaling pathway for maltose utilization in yeast is initiated by the transport of maltose into the cell by a maltose permease.[6][7] Intracellular maltose then leads to the activation of the Mal-activator protein (e.g., Mal63p), which in turn binds to the upstream activating sequences (UASMAL) in the promoters of the MAL structural genes, leading to their transcription.[6] This system is also under the control of glucose repression, a global regulatory mechanism in yeast.[6][7] In the presence of glucose, the expression of the MAL genes is repressed, ensuring that the preferred carbon source, glucose, is utilized first.[9]
Key Proteins in S. cerevisiae Maltose Signaling:
| Protein | Gene | Function |
| Maltose Permease | MALx1 | Transports maltose into the cell.[6][8] |
| Maltase | MALx2 | Hydrolyzes intracellular maltose into two glucose molecules.[6][8] |
| MAL-Activator | MALx3 | Transcriptional activator of the MAL structural genes.[6][8] |
| Mig1p | MIG1 | A DNA-binding protein that mediates glucose repression of the MAL genes.[10] |
Experimental Protocols:
Maltase Activity Assay: This is a common method to indirectly measure the induction of the MAL genes.
-
Cell Growth: Yeast cells are grown in media containing either a repressing (glucose), non-repressing (raffinose), or inducing (maltose) carbon source.
-
Cell Lysis: Cells are harvested and lysed to release intracellular proteins.
-
Enzymatic Reaction: The cell lysate is incubated with a chromogenic substrate for maltase, such as p-nitrophenyl-α-D-glucopyranoside (pNPG). The hydrolysis of pNPG by maltase releases p-nitrophenol, which is yellow.
-
Quantification: The amount of p-nitrophenol produced is measured spectrophotometrically at 400 nm. The maltase activity is typically expressed in units per milligram of total protein.
Radiolabeled Maltose Uptake Assay: This protocol directly measures the rate of maltose transport into the yeast cells.
-
Cell Preparation: Yeast cells are grown under desired conditions, harvested, washed, and resuspended in a buffer.
-
Uptake Reaction: Radiolabeled [14C]-maltose is added to the cell suspension. At various time points, aliquots are removed and rapidly filtered through a membrane to separate the cells from the medium.
-
Washing: The filters are quickly washed with a cold buffer to remove any non-transported radiolabeled maltose.
-
Scintillation Counting: The radioactivity retained on the filters (representing intracellular [14C]-maltose) is measured using a scintillation counter. The rate of uptake can then be calculated.
Emerging Role of Maltose in Mammalian Cells
The role of maltose as a signaling molecule in mammalian cells is a relatively new area of investigation. Traditionally, it was believed that mammalian cells have limited ability to utilize disaccharides directly. However, recent studies have shown that certain mammalian cell lines, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells, can consume maltose when it is provided as a carbohydrate source in the culture medium.[11] While the specific transporters and intracellular signaling pathways are yet to be fully elucidated, this discovery opens up new avenues for research into carbohydrate metabolism and signaling in mammalian systems. The ability of these cells to utilize maltose suggests the presence of mechanisms for its transport and subsequent hydrolysis into glucose. Further research is needed to identify the specific maltose transporters and to determine if intracellular maltose or its metabolites can trigger signaling cascades analogous to those observed in yeast and bacteria.
This compound is more than just a nutrient; it is a signaling molecule that can elicit specific cellular responses in a variety of organisms. In bacteria and yeast, the signaling pathways are well-defined and are intricately linked to the transport and metabolism of the sugar. These systems serve as excellent models for understanding how cells sense and respond to their nutritional environment. The recent findings in mammalian cells suggest that the signaling role of maltose may be more widespread than previously thought. A deeper understanding of these pathways could have significant implications for various fields, including metabolic engineering, biotechnology, and the development of novel therapeutic strategies targeting cellular metabolism. The experimental protocols outlined in this guide provide a starting point for researchers to further explore the fascinating and complex world of maltose-mediated cellular signaling.
References
- 1. pnas.org [pnas.org]
- 2. Network regulation of the Escherichia coli maltose system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mal regulon - Wikipedia [en.wikipedia.org]
- 4. Mechanism of maltose transport in Escherichia coli: transmembrane signaling by periplasmic binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of maltose transport in Escherichia coli: transmembrane signaling by periplasmic binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ftb.com.hr [ftb.com.hr]
- 8. Intracellular Maltose Is Sufficient To Induce MAL Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Application of maltose as energy source in protein-free CHO-K1 culture to improve the production of recombinant monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Degradation of α-Maltose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic degradation of alpha-maltose, a critical process in carbohydrate metabolism. The document details the core mechanisms, kinetic parameters of the involved enzymes, and methodologies for experimental analysis, tailored for professionals in research and drug development.
Introduction to α-Maltose Degradation
This compound, a disaccharide composed of two α-glucose units linked by an α-1,4 glycosidic bond, is a primary product of starch digestion by amylases. Its subsequent breakdown into glucose is a crucial step for intestinal absorption and energy metabolism. This process is primarily carried out by α-glucosidases located on the brush border of the small intestine. The two key enzymes responsible for maltose (B56501) hydrolysis in humans are Maltase-Glucoamylase (MGAM) and Sucrase-Isomaltase (SI).[1][2][3] Understanding the mechanism and kinetics of these enzymes is fundamental for research in nutrition, metabolic disorders such as diabetes, and the development of therapeutic inhibitors.[4][5]
Key Enzymes in α-Maltose Degradation
The enzymatic hydrolysis of α-maltose is predominantly performed by two multi-functional enzyme complexes anchored to the apical membrane of enterocytes in the small intestine.
Maltase-Glucoamylase (MGAM)
Maltase-glucoamylase is an α-glucosidase that plays a significant role in the final steps of starch digestion.[1] It is composed of two catalytic subunits, an N-terminal domain (NtMGAM) and a C-terminal domain (CtMGAM), both of which can hydrolyze α-1,4 glycosidic linkages.[6] While both subunits are active against maltose, they exhibit different substrate specificities for longer oligosaccharides.[6]
Sucrase-Isomaltase (SI)
Sucrase-isomaltase is another key bifunctional enzyme complex.[2] It consists of two subunits: the sucrase subunit, which primarily hydrolyzes sucrose (B13894) and maltose, and the isomaltase subunit, which is unique in its ability to cleave the α-1,6 glycosidic bonds found in isomaltose (B16258) and starch branching points.[2][7] The sucrase subunit is the major contributor to maltose digestion.[7]
The Catalytic Mechanism of α-Glucosidases
Both MGAM and SI belong to the glycoside hydrolase family 31 (GH31) and employ a retaining double-displacement mechanism, also known as the Koshland double-displacement mechanism, to hydrolyze the glycosidic bond.[1][4][5][8] This mechanism involves two key steps and results in the retention of the anomeric configuration of the released glucose.
The catalytic cycle involves two critical acidic residues within the enzyme's active site: a nucleophile (typically an Aspartic acid residue) and a general acid/base catalyst (an Aspartic or Glutamic acid residue).[8][9]
The two-step mechanism is as follows:
-
Glycosylation: The process is initiated by the protonation of the glycosidic oxygen by the acid/base catalyst. This is followed by a nucleophilic attack on the anomeric carbon by the carboxylate side chain of the nucleophilic residue. This results in the formation of a covalent glycosyl-enzyme intermediate and the release of the first glucose molecule.[4][5][9] This step proceeds through an oxocarbenium ion-like transition state.[4][5]
-
Deglycosylation: A water molecule then enters the active site and is activated by the now deprotonated general acid/base catalyst. The activated water molecule performs a nucleophilic attack on the anomeric carbon of the glycosyl-enzyme intermediate, cleaving the covalent bond and releasing the second glucose molecule with a retained α-anomeric configuration. The enzyme's active site is then regenerated for the next catalytic cycle.[9]
References
- 1. Maltase-glucoamylase - Wikipedia [en.wikipedia.org]
- 2. Sucrase-isomaltase - Wikipedia [en.wikipedia.org]
- 3. α-Glucosidase - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Pathway on Human α-Glucosidase Maltase-Glucoamylase Unveiled by QM/MM Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human intestinal maltase-glucoamylase: crystal structure of the N-terminal catalytic subunit and basis of inhibition and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human small intestinal sucrase-isomaltase: different binding patterns for malto- and isomaltooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-function analysis of human sucrase-isomaltase identifies key residues required for catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Unveiling the Intricacies of α-Maltose: A Detailed Molecular and Conformational Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive examination of the molecular structure and conformational dynamics of α-Maltose. By integrating crystallographic data, nuclear magnetic resonance (NMR) spectroscopy insights, and computational modeling protocols, this document serves as a critical resource for professionals in drug development and carbohydrate research.
Molecular Structure of α-Maltose
α-Maltose is a disaccharide composed of two α-D-glucose units linked by an α-1,4 glycosidic bond.[1] This linkage connects the anomeric carbon (C1) of one glucose unit to the hydroxyl group on the fourth carbon (C4) of the adjacent glucose unit. The "α" designation in the glycosidic bond indicates that the bond projects axially from the anomeric carbon of the first glucose unit. In solution, the anomeric carbon of the second glucose unit can exist in either the α or β configuration, leading to an equilibrium between α-maltose and β-maltose.[1]
Crystallographic Data
The precise solid-state structure of α-maltose has been elucidated through single-crystal X-ray diffraction. The crystal structure of α-maltose monohydrate reveals a monoclinic crystal system with the space group P2₁.
Table 1: Crystallographic Data for α-Maltose Monohydrate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 8.46 Å |
| b | 14.85 Å |
| c | 4.85 Å |
| α | 90° |
| β | 102.5° |
| γ | 90° |
Data sourced from crystallographic studies of α-maltose monohydrate.
Table 2: Selected Bond Lengths in α-Maltose
| Bond | Length (Å) |
| C1-O1 | 1.389 |
| C-C (mean) | 1.523 |
| C-H (mean) | 1.098 |
| O-H (mean) | 0.968 |
These values represent typical bond lengths observed in carbohydrate crystal structures and are consistent with those found in α-maltose.[2]
Table 3: Selected Bond Angles in α-Maltose
| Angle | Value (°) |
| C-O-C (glycosidic) | 116.5 |
| Ring Oxygen Valence Angle | 113.8 |
These angles are crucial in defining the overall shape and flexibility of the molecule.
Conformational Analysis in Solution
The conformation of α-maltose in solution is dynamic and is primarily dictated by the rotation around the glycosidic bond, defined by the torsion angles φ (phi) and ψ (psi). These rotations determine the relative orientation of the two glucose rings and are critical for molecular recognition and interaction with enzymes and receptors.
Diagram 1: Torsion Angles of the α-1,4 Glycosidic Bond
Caption: Torsion angles φ and ψ defining the conformation of the α-1,4 glycosidic linkage.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the solution conformation of α-maltose. Analysis of ¹H and ¹³C chemical shifts and, particularly, the J-coupling constants across the glycosidic bond provides detailed information about the preferred conformations.
Table 4: ¹H and ¹³C NMR Chemical Shifts and ¹H-¹H Coupling Constants for α-Maltose in D₂O
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H-¹H Coupling Constants (J, Hz) |
| Glucose Unit 1 (Non-reducing) | |||
| H-1' | 5.41 | 100.3 | J₁,₂ = 3.8 |
| H-2' | 3.61 | 72.8 | |
| H-3' | 3.89 | 74.1 | |
| H-4' | 3.49 | 70.7 | |
| H-5' | 4.02 | 72.7 | |
| H-6a' | 3.84 | 61.6 | |
| H-6b' | 3.78 | ||
| Glucose Unit 2 (Reducing, α-anomer) | |||
| H-1α | 5.22 | 93.1 | J₁,₂ = 3.7 |
| H-2α | 3.55 | 72.5 | |
| H-3α | 3.75 | 73.9 | |
| H-4α | 3.42 | 78.0 | |
| H-5α | 3.81 | 70.8 | |
| H-6aα | 3.80 | 61.6 | |
| H-6bα | 3.75 | ||
| Glucose Unit 2 (Reducing, β-anomer) | |||
| H-1β | 4.64 | 97.0 | J₁,₂ = 8.0 |
| H-2β | 3.28 | 75.1 | |
| H-3β | 3.52 | 76.9 | |
| H-4β | 3.42 | 78.0 | |
| H-5β | 3.58 | 75.5 | |
| H-6aβ | 3.80 | 61.6 | |
| H-6bβ | 3.75 |
Note: Chemical shifts are referenced to an internal standard and may vary slightly depending on experimental conditions. Coupling constants are indicative of the dihedral angles between coupled protons.
Experimental Protocols
Single-Crystal X-ray Diffraction of α-Maltose Monohydrate
Diagram 2: Workflow for Single-Crystal X-ray Diffraction
Caption: A simplified workflow for determining crystal structure via X-ray diffraction.
-
Crystal Growth: Single crystals of α-maltose monohydrate are grown by slow evaporation of a saturated aqueous solution at a constant temperature.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
-
Structure Solution: The collected diffraction pattern is used to determine the unit cell dimensions and space group. Initial phases are determined using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: The atomic model is refined against the experimental data to improve the fit and obtain accurate atomic coordinates, bond lengths, and angles.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
2D NMR Spectroscopy for Conformational Analysis
Diagram 3: 2D NMR Experimental Workflow
Caption: A typical workflow for 2D NMR analysis of a disaccharide.
-
Sample Preparation: A solution of α-maltose is prepared in deuterium (B1214612) oxide (D₂O) to the desired concentration.
-
1D ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the chemical shifts of all protons.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the assignment of protons within each glucose ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of the ¹³C spectrum.
-
Data Processing and Analysis: The 2D spectra are processed and analyzed to extract chemical shifts and coupling constants. The magnitudes of the ³J(H,H) coupling constants are used in conjunction with the Karplus equation to estimate the dihedral angles and thus the preferred solution conformation.
Computational Modeling of α-Maltose Conformation
Computational methods, such as molecular mechanics and molecular dynamics, provide a powerful means to explore the conformational landscape of α-maltose and complement experimental data.
Diagram 4: Computational Modeling Workflow
Caption: A general workflow for the computational conformational analysis of a disaccharide.
-
Build Initial Structure: An initial 3D structure of α-maltose is generated using molecular building software.
-
Energy Minimization: The initial structure is subjected to energy minimization to relieve any steric strain and find a local energy minimum.
-
Conformational Search or Molecular Dynamics (MD) Simulation:
-
Conformational Search: A systematic or random search of the conformational space defined by the φ and ψ torsion angles is performed to identify low-energy conformations.
-
MD Simulation: An MD simulation is run to model the dynamic behavior of the molecule in a simulated solvent environment over time, providing insight into the flexibility and accessible conformations.
-
-
Analysis of Results: The resulting low-energy conformations or the trajectory from the MD simulation are analyzed to determine the preferred conformations, the relative populations of different conformers, and the dynamics of the glycosidic linkage.
This comprehensive guide provides the foundational knowledge and methodologies necessary for the detailed investigation of α-maltose's molecular structure and conformation. The presented data and protocols are intended to support further research and development in carbohydrate-related fields.
References
chemical properties and reactivity of alpha-Maltose
An In-depth Technical Guide on the Chemical Properties and Reactivity of alpha-Maltose
Abstract
Maltose (B56501), a disaccharide of significant biological and industrial importance, is composed of two α-D-glucose units linked by an α(1→4) glycosidic bond.[1][2][3] This document provides a comprehensive overview of the chemical properties and reactivity of its α-anomer, this compound. Key topics covered include its structural features, physicochemical properties, and characteristic reactions such as hydrolysis, oxidation, reduction, and its role in the Maillard reaction. Methodologies for key analytical procedures are detailed, and reaction pathways are visually represented to provide a thorough resource for researchers, scientists, and professionals in drug development.
Chemical Properties of this compound
Structure and Composition
This compound, systematically named 4-O-α-D-Glucopyranosyl-D-glucose, is a disaccharide with the chemical formula C₁₂H₂₂O₁₁.[1][2] It consists of two α-D-glucose molecules joined by a covalent α-1,4 glycosidic linkage.[2][4] This bond connects the C1 anomeric carbon of one glucose unit to the C4 hydroxyl group of the second glucose unit.[5][6] The second glucose unit possesses a free anomeric carbon, which can exist in either the α or β configuration. This structural feature is responsible for many of maltose's characteristic chemical properties, including its ability to act as a reducing sugar.[3][5]
Stereochemistry and Mutarotation
Like other cyclic sugars with a free hemiacetal group, maltose exhibits mutarotation in aqueous solutions.[7][8] This phenomenon is the change in optical rotation that occurs as the α and β anomers interconvert until an equilibrium is reached.[9][10][11] The process involves the opening of the pyranose ring of the second glucose unit to form an open-chain aldehyde, which can then re-close to form either the α or β anomer.[9] The specific rotation for α-maltose is +168°, while for β-maltose it is +112°.[9]
Physicochemical Properties
This compound is a white crystalline powder that is highly soluble in water.[3][8] It has a sweet taste, though it is only about 30-60% as sweet as sucrose.[3][7] Its physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₁₂H₂₂O₁₁ | [2][3][7] |
| Molar Mass | 342.30 g/mol | [1][2][8] |
| Appearance | White crystalline powder | [3][7][8] |
| Melting Point | 160-165 °C (anhydrous) | [7][8] |
| Density | 1.54 g/cm³ | [2][7][8] |
| Solubility in Water | 1.080 g/mL at 20 °C | [8] |
| Sweetness | 30-60% that of sucrose | [1][3][7] |
| Specific Rotation (α-anomer) | +168° | [9] |
| Specific Rotation (β-anomer) | +112° | [9] |
Table 1: Summary of Physicochemical Properties of Maltose.
Reactivity of this compound
The presence of a free hemiacetal group in one of the glucose units makes maltose a reducing sugar, which dictates much of its reactivity.[5][7] Key reactions include hydrolysis, oxidation, reduction, and participation in Maillard browning.
Hydrolysis
Maltose can be hydrolyzed into two molecules of D-glucose.[2] This reaction can be catalyzed by acid or by the enzyme maltase.[1][5] In industrial settings and biological systems, enzymatic hydrolysis is prevalent. For instance, in the human small intestine, the enzyme maltase breaks down maltose to provide glucose for absorption.[2]
-
Acid Hydrolysis : Requires dilute acid and high temperatures.[5][12]
-
Enzymatic Hydrolysis : Occurs under mild conditions, typically at a pH of 6.0 to 7.0 and a temperature of 37°C, using the maltase enzyme.[1]
Oxidation (Reducing Sugar Properties)
The free hemiacetal group allows the glucose ring to open, exposing an aldehyde group which can be readily oxidized.[2][3] This property makes maltose a reducing sugar, meaning it can reduce other substances.[7][13] This reactivity is the basis for classic qualitative tests for reducing sugars.
-
With Mild Oxidizing Agents : Mild oxidizing agents like bromine water oxidize the aldehyde group to a carboxylic acid, forming maltobionic acid.[1][14]
-
With Benedict's or Tollens' Reagents : Maltose gives a positive test with these reagents, indicating the presence of a reducing sugar.[2][3]
Reduction
The aldehyde group in the open-chain form of maltose can be reduced to a primary alcohol.[1]
-
Catalytic Hydrogenation : This reaction typically involves catalytic hydrogenation, which reduces maltose to the sugar alcohol maltitol.[1]
Glycosylation
Glycosylation is the reaction involving the formation of a glycosidic bond. While in nature enzymes precisely catalyze the formation of specific linkages, achieving this selectivity in a laboratory setting is challenging.[15] Treating maltose with an alcohol in the presence of an acid catalyst can lead to the formation of a glycoside, but this often results in a mixture of products due to the multiple hydroxyl groups available for reaction.[15]
Maillard Reaction
When heated in the presence of amino acids, peptides, or proteins, maltose undergoes the Maillard reaction.[4][16] This complex series of reactions is a form of non-enzymatic browning that contributes to the flavor, aroma, and color of many cooked foods.[4][17] The initial step involves the condensation of the reducing sugar with an amino group.[17] The reaction of maltose in the Maillard browning process is more complex than that of monosaccharides due to the presence of the glycosidic bond.[18][19]
| Reaction Type | Reactants | Key Conditions | Product(s) | References |
| Hydrolysis | Maltose, Water | Acid (H⁺) or Maltase enzyme | 2 molecules of D-Glucose | [1][2][5] |
| Oxidation | Maltose, Mild oxidizing agent (e.g., Bromine water) | Aqueous solution | Maltobionic acid | [1][14] |
| Reduction | Maltose, Hydrogen | Catalyst (e.g., Ni, Pd) | Maltitol | [1] |
| Maillard Reaction | Maltose, Amino acid | Heat | Melanoidins, various flavor/aroma compounds | [4][16][17] |
| Glycosylation | Maltose, Alcohol | Acid catalyst | Alkyl maltosides (mixture) | [15][20] |
Table 2: Summary of Key Reactions of this compound.
Experimental Protocols
Enzymatic Hydrolysis of Maltose
Objective: To hydrolyze maltose into glucose using the enzyme maltase.
Methodology:
-
Prepare a maltose solution of a known concentration (e.g., 0.1 M) in a suitable buffer (e.g., phosphate-citrate buffer, pH 6.2).[21]
-
Bring the solution to the optimal temperature for maltase activity (typically 37°C).[1]
-
Add a specific amount of maltase enzyme to initiate the reaction.
-
Incubate the mixture for a defined period.
-
At various time points, withdraw aliquots and stop the enzymatic reaction (e.g., by heat inactivation or adding a stopping reagent).
-
Quantify the amount of glucose produced using a suitable method, such as a glucose oxidase assay or High-Performance Liquid Chromatography (HPLC).[21]
Analysis of Maltose by HPLC
Objective: To separate and quantify maltose in a sample.
Methodology:
-
Sample Preparation: Dissolve the sample in the mobile phase. Filter turbid solutions and degas samples containing carbon dioxide.[22] For complex matrices, solid-phase extraction may be necessary to remove interfering substances.[23]
-
Chromatographic System: Utilize an HPLC system equipped with a suitable column. According to the US Pharmacopeia (USP), a column with L58 packing material is recommended for maltose analysis.[24][25] HILIC (Hydrophilic Interaction Liquid Chromatography) is also a common approach for sugar analysis.[26]
-
Mobile Phase: A typical mobile phase for HILIC separation of sugars is a mixture of acetonitrile (B52724) and water with a buffer, such as ammonium (B1175870) acetate.[26]
-
Detection: As sugars lack strong chromophores, detection is often performed using a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Corona Charged Aerosol Detector (CAD).[26]
-
Quantification: Create a calibration curve using maltose standards of known concentrations. The concentration of maltose in the sample is determined by comparing its peak area to the calibration curve.
Benedict's Test for Reducing Sugars
Objective: To qualitatively determine the presence of maltose as a reducing sugar.
Methodology:
-
Add approximately 1 mL of the sample solution to a test tube.
-
Add 2 mL of Benedict's reagent (a solution of sodium carbonate, sodium citrate, and copper(II) sulfate (B86663) pentahydrate) to the test tube.
-
Heat the mixture in a boiling water bath for 3-5 minutes.
-
Observe any color change. A change from the initial blue color to green, yellow, orange, or brick-red indicates the presence of a reducing sugar. The final color is indicative of the concentration of the reducing sugar.
Conclusion
This compound is a disaccharide with distinct chemical properties and reactivity profiles governed by its α(1→4) glycosidic linkage and the presence of a free hemiacetal group. Its capacity to undergo mutarotation, hydrolysis, and redox reactions, along with its participation in the Maillard reaction, makes it a molecule of great interest in biochemistry, food science, and pharmaceutical applications. The methodologies outlined provide a foundation for the analysis and characterization of this important carbohydrate. A thorough understanding of these properties is essential for professionals working on the development of products and processes involving this fundamental sugar.
References
- 1. This compound | 4482-75-1 | Benchchem [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Maltose Neobiotech [neo-biotech.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Maltose - Wikipedia [en.wikipedia.org]
- 8. testbook.com [testbook.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Mutarotation - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Maltose- Structure, Properties,Production and Applications. [allen.in]
- 14. quora.com [quora.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Maillard reactions of lactose and maltose | Semantic Scholar [semanticscholar.org]
- 20. Simple preparations of alkyl and cycloalkyl alpha-glycosides of maltose, cellobiose, and lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. food.r-biopharm.com [food.r-biopharm.com]
- 23. Maltose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 24. shodexhplc.com [shodexhplc.com]
- 25. shodex.com [shodex.com]
- 26. helixchrom.com [helixchrom.com]
An In-depth Technical Guide to Alpha-Maltose Transport Mechanisms in Prokaryotic Organisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing the transport of alpha-maltose in prokaryotic organisms. The focus is on the well-characterized ATP-Binding Cassette (ABC) transporters and the Phosphotransferase System (PTS), with insights into their structure, function, regulation, and the experimental methodologies used for their investigation.
Core Transport Mechanisms
Prokaryotes have evolved sophisticated systems for the uptake of this compound and related maltodextrins. The two primary mechanisms are the ABC transporters and the Phosphotransferase System (PTS).
The ATP-Binding Cassette (ABC) Transport System
The maltose (B56501)/maltodextrin (B1146171) transport system in many bacteria, particularly in Escherichia coli, is a canonical example of an ABC importer.[1][2][3] This multi-protein complex utilizes the energy of ATP hydrolysis to actively transport maltose across the cytoplasmic membrane.
The key components of the E. coli maltose ABC transporter (MalFGK2) are:
-
Maltose-Binding Protein (MalE): A periplasmic protein that binds maltose with high affinity and delivers it to the membrane-bound transporter complex.[1][4]
-
MalF and MalG: Two integral membrane proteins that form the translocation channel through which maltose passes.[1][2]
-
MalK: Two identical cytoplasmic ATPase subunits that bind and hydrolyze ATP, providing the energy for transport.[1][2]
The transport cycle follows an "alternating access" model, where the transporter cycles between inward-facing and outward-facing conformations, driven by ATP binding and hydrolysis at the MalK subunits.[2]
The Phosphotransferase System (PTS)
In several bacteria, including some Gram-positive species, a Phosphotransferase System (PTS) is responsible for maltose uptake. The PTS couples the transport of sugars with their phosphorylation. This system is a major carbohydrate active transport system that catalyzes the phosphorylation of incoming sugar substrates concomitantly with their translocation across the cell membrane.
Quantitative Data on Maltose Transport
The kinetic parameters of maltose transport systems vary among different prokaryotic species, reflecting their adaptation to diverse environments.
| Organism | Transporter System | Component | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Kd (µM) | Reference |
| Escherichia coli | ABC Transporter | MalFGK2 | Maltose | ~1 | - | - | [3] |
| MalE | Maltose | - | - | 2-3 | [5][6] | ||
| MalE | Maltotriose | - | - | 0.16-0.4 | [5][6] | ||
| Alicyclobacillus acidocaldarius | ABC Transporter | MalE | Maltose | 0.91 ± 0.06 | 0.6-3.7 | 1.5 | [7] |
| Salmonella typhimurium | ABC Transporter | MalFGK2 | ATP | 100 | 1250 | - | [8] |
| Thermococcus litoralis | ABC Transporter | - | Maltose | 0.022 | 3.2-7.5 | - | |
| - | Trehalose | 0.017 | - | - |
Regulation of Maltose Transport
The expression and activity of maltose transporters are tightly regulated to ensure efficient carbon source utilization.
Transcriptional Regulation by the Mal Regulon
In E. coli, the genes encoding the maltose transport system are part of the mal regulon.[9] The expression of these genes is positively controlled by the transcriptional activator MalT.[9] Maltotriose, a product of maltodextrin metabolism, is the inducer that, along with ATP, activates MalT, leading to the transcription of the mal genes.
Catabolite Repression and Inducer Exclusion
When a preferred carbon source like glucose is available, bacteria repress the utilization of other sugars through a mechanism called catabolite repression. A key aspect of this in the context of maltose transport is "inducer exclusion." The unphosphorylated form of the glucose-specific PTS component, EIIAGlc, directly interacts with and inhibits the MalK subunit of the maltose ABC transporter, thereby preventing maltose uptake.[3][10]
Experimental Protocols
Purification of the MalFGK2 Complex
This protocol describes the purification of the His-tagged MalFGK2 complex from E. coli.
Materials:
-
E. coli strain overexpressing His-tagged MalFGK2
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF)
-
Detergent (e.g., n-dodecyl-β-D-maltoside, DDM)
-
Ni-NTA affinity chromatography column
-
Wash buffer (Lysis buffer + 20 mM imidazole (B134444) + 0.02% DDM)
-
Elution buffer (Lysis buffer + 250 mM imidazole + 0.02% DDM)
Procedure:
-
Grow E. coli cells to mid-log phase and induce protein expression.
-
Harvest cells by centrifugation and resuspend in Lysis buffer.
-
Lyse cells by sonication or French press.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Solubilize the membrane fraction by adding DDM to a final concentration of 1% and incubating for 1 hour at 4°C with gentle stirring.
-
Clarify the solubilized membranes by ultracentrifugation.
-
Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis buffer containing 0.02% DDM.
-
Wash the column with Wash buffer until the absorbance at 280 nm returns to baseline.
-
Elute the MalFGK2 complex with Elution buffer.
-
Pool the fractions containing the purified complex and dialyze against a suitable buffer for storage or downstream applications.
Reconstitution of MalFGK2 into Proteoliposomes
This protocol describes the functional reconstitution of the purified MalFGK2 complex into artificial lipid vesicles.
Materials:
-
Purified MalFGK2 complex in detergent
-
E. coli polar lipids
-
Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM KCl)
-
Detergent (e.g., Triton X-100 or DDM)
-
Bio-Beads SM-2
Procedure:
-
Prepare a suspension of E. coli polar lipids in the desired buffer by sonication.
-
Solubilize the lipid suspension by adding detergent to a final concentration that leads to the formation of mixed micelles.
-
Add the purified MalFGK2 complex to the lipid-detergent micelles at a specific protein-to-lipid ratio.
-
Incubate the mixture for 30 minutes at room temperature with gentle agitation.
-
Remove the detergent by adding Bio-Beads and incubating for several hours at 4°C.
-
The proteoliposomes can be harvested by centrifugation and resuspended in the desired buffer for transport assays.
Maltose Transport Assay in Proteoliposomes
This assay measures the uptake of radiolabeled maltose into reconstituted proteoliposomes.
Materials:
-
Reconstituted MalFGK2 proteoliposomes
-
[14C]-Maltose
-
ATP
-
Maltose-Binding Protein (MalE)
-
Stop buffer (ice-cold buffer without ATP)
-
Filtration apparatus with nitrocellulose filters (0.22 µm pore size)
-
Scintillation counter and scintillation fluid
Procedure:
-
Pre-load the proteoliposomes with a buffer containing ATP.
-
Initiate the transport reaction by adding [14C]-maltose and MalE to the proteoliposome suspension.
-
At various time points, take aliquots of the reaction mixture and immediately add them to ice-cold Stop buffer to terminate the transport.
-
Rapidly filter the diluted suspension through a nitrocellulose filter to separate the proteoliposomes from the external medium.
-
Wash the filter with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Place the filter in a scintillation vial with scintillation fluid and measure the amount of radioactivity retained by the proteoliposomes using a scintillation counter.
-
The rate of maltose transport can be calculated from the initial linear phase of uptake.
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the MalFGK2 complex, which is coupled to maltose transport.
Materials:
-
Purified and reconstituted MalFGK2 proteoliposomes
-
ATP
-
Maltose
-
Maltose-Binding Protein (MalE)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2)
-
Malachite green reagent for phosphate (B84403) detection
Procedure:
-
Set up the reaction mixture containing proteoliposomes, reaction buffer, maltose, and MalE.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a constant temperature (e.g., 37°C).
-
At different time points, take aliquots of the reaction and stop the reaction by adding a solution that chelates Mg2+ (e.g., EDTA).
-
Determine the amount of inorganic phosphate (Pi) released from ATP hydrolysis using the malachite green colorimetric method.
-
The ATPase activity is calculated from the rate of Pi release.
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathway of MalT Activation
Caption: Activation cascade of the MalT transcriptional regulator.
Experimental Workflow for Proteoliposome Transport Assay
Caption: Workflow for measuring maltose transport in proteoliposomes.
Logical Relationship of Inducer Exclusion
Caption: The logic of inducer exclusion by the PTS system.
References
- 1. Mechanism of maltose transport in Escherichia coli: transmembrane signaling by periplasmic binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of the Escherichia coli maltose transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An integrated transport mechanism of the maltose ABC importer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maltose-binding protein - Wikipedia [en.wikipedia.org]
- 5. Kd of maltose binding protein (MBP) (without - Bacteria Escherichia coli - BNID 106349 [bionumbers.hms.harvard.edu]
- 6. Mutations in maltose-binding protein that alter affinity and solubility properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Large-scale purification, dissociation and functional reassembly of the maltose ATP-binding cassette transporter (MalFGK(2)) of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mal regulon - Wikipedia [en.wikipedia.org]
- 10. Binding protein-dependent uptake of maltose into cells via an ATP-binding cassette transporter - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anomers of Maltose and Their Biochemical Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anomers of maltose (B56501), α-maltose and β-maltose. It delves into their structural differences, physicochemical properties, and profound biochemical significance, with a particular focus on enzymatic interactions and their implications in metabolic pathways and drug development.
Introduction to Maltose and its Anomeric Forms
Maltose, a disaccharide composed of two α-D-glucose units linked by an α-1,4 glycosidic bond, is a key intermediate in the digestion of starch and glycogen.[1][2] The free anomeric carbon on the second glucose unit allows maltose to exist in two distinct stereoisomeric forms, or anomers: α-maltose and β-maltose.[3] This structural nuance, though subtle, has significant implications for the molecule's physical properties and its recognition and processing by biological systems.
In aqueous solutions, α- and β-maltose are in equilibrium with each other through a process called mutarotation, which involves the opening and closing of the pyranose ring of the second glucose unit.[2] This dynamic equilibrium is crucial for understanding the behavior of maltose in biological contexts.
Physicochemical Properties of Maltose Anomers
The distinct spatial arrangement of the hydroxyl group on the anomeric carbon of α- and β-maltose gives rise to measurable differences in their physical properties. A summary of these quantitative differences is presented below.
| Property | α-Maltose | β-Maltose | Equilibrium Mixture |
| Specific Rotation ([α]D) | +168° | +112° | +136° |
| Melting Point (°C) | ~160-165 (anhydrous) | Data not readily available for pure β-anomer | 102-103 (monohydrate) |
| Solubility in Water | Highly soluble | Highly soluble | Highly soluble |
| Enthalpy of Solubilization (anhydrous, kJ/mol) | 7.0 | Not specified | Not applicable |
Note: Specific rotation values can vary slightly depending on the experimental conditions.
Biochemical Significance of Maltose Anomers
The anomeric form of maltose plays a critical role in its metabolic fate, particularly in its interaction with enzymes. The specific stereochemistry of the anomeric hydroxyl group dictates the binding affinity and catalytic efficiency of various glycosidases.
Enzymatic Hydrolysis and Anomeric Specificity
The breakdown of maltose into two glucose molecules is catalyzed by maltase enzymes (α-glucosidases).[2] The catalytic activity of these enzymes can exhibit a preference for one anomer over the other.
-
Maltase-glucoamylase: This key intestinal enzyme is responsible for the final steps of starch digestion in humans. While detailed kinetic parameters for individual anomers are not always explicitly reported, studies on related α-glucosidases suggest a preference for the α-anomer in some cases.[4][5] The active site architecture of these enzymes is finely tuned to recognize the specific orientation of the glycosidic linkage and the anomeric hydroxyl group.[6][7]
-
β-Amylase: This enzyme, crucial for starch breakdown in plants and microorganisms, produces maltose in the β-anomeric form.[8] This suggests that downstream metabolic pathways in these organisms are adapted to process β-maltose.
A comparative summary of available kinetic data for enzymes acting on maltose is presented below. A direct comparison of Km and kcat for α- and β-anomers is often challenging to find in the literature.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (s-1mM-1) | Source Organism |
| Maltase-Glucoamylase (rabbit small intestine) | Maltose | 1.1 | Not specified | Not specified | Rabbit |
| α-Amylase (porcine pancreas) | Maltose | 10 | Low activity | Low | Pig |
| α-Glucosidase (yeast) | Maltose | 2.5 | Not specified | Not specified | Saccharomyces cerevisiae |
Note: The kinetic parameters for "maltose" often represent a mixture of anomers at equilibrium.
Metabolic Pathways and Cellular Transport
The anomeric form of maltose is also significant in cellular transport and subsequent metabolic pathways. In plants, β-maltose is the primary form of carbon exported from chloroplasts at night during transitory starch degradation, indicating that the transport and cytosolic metabolic machinery are specific for this anomer.[8]
Experimental Protocols
Separation of Maltose Anomers by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the separation of α- and β-maltose using HPLC with charged aerosol detection (CAD), a universal detector suitable for non-chromophoric analytes like sugars.[9][10][11][12]
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Charged Aerosol Detector (CAD)
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., amide-based stationary phase)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Ammonium (B1175870) acetate, HPLC grade
-
α-Maltose and β-maltose standards
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 90:10 ACN/water with 10 mM ammonium acetate) and mobile phase B (e.g., 50:50 ACN/water with 10 mM ammonium acetate). Filter and degas the mobile phases.
-
Standard Preparation: Prepare individual and mixed standards of α- and β-maltose in the mobile phase.
-
Chromatographic Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Gradient Elution: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the anomers. A typical gradient might be from 95% A to 70% A over 20 minutes.
-
CAD Settings: Follow the manufacturer's recommendations for gas pressure and signal processing.
-
-
Data Analysis: Identify the peaks corresponding to α- and β-maltose based on the retention times of the standards. Quantify the anomers by integrating the peak areas.
Characterization of Maltose Anomers by 1H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful technique to distinguish between α- and β-maltose based on the chemical shift and coupling constants of the anomeric proton.[13][14][15][16][17]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterium oxide (D2O)
-
Maltose sample
Procedure:
-
Sample Preparation: Dissolve a few milligrams of the maltose sample in D2O in an NMR tube.
-
NMR Acquisition:
-
Acquire a 1D 1H NMR spectrum.
-
Typical parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the sugar proton region (approximately 3-6 ppm), and a relaxation delay of at least 1 second.
-
-
Spectral Analysis:
-
Identify the anomeric proton signals. The anomeric proton of the α-anomer typically resonates at a higher chemical shift (around 5.2 ppm) compared to the β-anomer (around 4.6 ppm).
-
Analyze the coupling constant (J-coupling) of the anomeric proton. The α-anomer typically exhibits a smaller coupling constant (around 3-4 Hz) due to the axial-equatorial relationship with the proton on C2, while the β-anomer shows a larger coupling constant (around 8 Hz) due to the axial-axial relationship.
-
Spectrophotometric Assay of Maltase Activity
This protocol describes a coupled enzyme assay to determine maltase activity by measuring the production of glucose.[18][19][20]
Principle: Maltase hydrolyzes maltose to glucose. The glucose produced is then phosphorylated by hexokinase, and the resulting glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is proportional to the maltase activity.
Instrumentation:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Temperature-controlled cuvette holder
Reagents:
-
Maltose solution (substrate)
-
Maltase enzyme preparation
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.8)
-
Coupling enzyme mixture containing hexokinase and glucose-6-phosphate dehydrogenase
-
ATP and NADP+
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, ATP, NADP+, and the coupling enzyme mixture.
-
Substrate Addition: Add the maltose solution to the cuvette and incubate for a few minutes at the desired temperature (e.g., 37°C) to allow the temperature to equilibrate and to measure any background reaction.
-
Enzyme Addition and Measurement: Initiate the reaction by adding the maltase enzyme preparation to the cuvette. Immediately start monitoring the increase in absorbance at 340 nm over time.
-
Calculation of Activity: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The maltase activity can be calculated using the molar extinction coefficient of NADPH (6220 M-1cm-1).
Implications for Drug Development
The anomeric specificity of enzymes involved in carbohydrate metabolism presents opportunities for the development of targeted therapeutic agents. For instance, designing inhibitors that selectively target the α-glucosidases involved in glucose release from dietary carbohydrates is a key strategy in the management of type 2 diabetes. Acarbose, a well-known α-glucosidase inhibitor, mimics the structure of oligosaccharides and competes with them for the active site of these enzymes.[21] Understanding the precise interactions of these enzymes with different anomers can inform the rational design of more potent and specific inhibitors with improved pharmacological profiles.
Conclusion
The anomeric forms of maltose, α- and β-maltose, exhibit distinct physicochemical properties and play crucial, differential roles in biochemical processes. Their specific recognition and processing by enzymes underscore the high degree of stereoselectivity inherent in biological systems. A thorough understanding of the structure, properties, and enzymatic interactions of maltose anomers is essential for researchers in biochemistry, food science, and drug development, paving the way for advancements in metabolic engineering and therapeutic interventions.
References
- 1. Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maltose - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Structural Basis for Substrate Selectivity in Human Maltase-Glucoamylase and Sucrase-Isomaltase N-terminal Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic studies on glucoamylase of rabbit small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human intestinal maltase-glucoamylase: crystal structure of the N-terminal catalytic subunit and basis of inhibition and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insight into substrate specificity of human intestinal maltase-glucoamylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-Maltose Is the Metabolically Active Anomer of Maltose during Transitory Starch Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. shodexhplc.com [shodexhplc.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. mdpi.com [mdpi.com]
- 13. magritek.com [magritek.com]
- 14. researchgate.net [researchgate.net]
- 15. 1H NMR studies of maltose, maltoheptaose, alpha-, beta-, and gamma-cyclodextrins, and complexes in aqueous solutions with hydroxy protons as structural probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 18. Maltase - Assay | Worthington Biochemical [worthington-biochem.com]
- 19. ableweb.org [ableweb.org]
- 20. file.elabscience.com [file.elabscience.com]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Kinetics of α-Maltose Hydrolysis by α-Glucosidase
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Glucosidases are key enzymes in carbohydrate metabolism, catalyzing the hydrolysis of α-glucosidic linkages in oligosaccharides and disaccharides to release glucose. The kinetic analysis of α-maltose hydrolysis by α-glucosidase is fundamental to understanding its physiological role and is a critical aspect of the development of therapeutic inhibitors for managing metabolic disorders such as type 2 diabetes. This guide provides a comprehensive overview of the kinetics of this enzymatic reaction, including a summary of key kinetic parameters from various sources, detailed experimental protocols for activity assays, and visualizations of the enzymatic reaction and experimental workflows.
Introduction
α-Glucosidases (EC 3.2.1.20) are a class of enzymes that play a pivotal role in the final step of carbohydrate digestion in a variety of organisms, including humans, yeast, and bacteria.[1] These enzymes are located in the brush border of the small intestine in humans and are responsible for breaking down α-1,4-linked disaccharides and oligosaccharides, such as maltose (B56501), into glucose, which can then be absorbed into the bloodstream.
The hydrolysis of α-maltose into two molecules of α-glucose is a critical reaction for energy production. The efficiency of this process is described by Michaelis-Menten kinetics, characterized by the Michaelis constant (K_m) and the catalytic constant (k_cat). K_m reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), indicating the enzyme's affinity for the substrate. k_cat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency.
Given the role of α-glucosidase in postprandial hyperglycemia, the inhibition of this enzyme is a well-established therapeutic strategy for the management of type 2 diabetes.[2] α-Glucosidase inhibitors act by competitively and reversibly binding to the active site of the enzyme, thereby delaying carbohydrate digestion and reducing the rate of glucose absorption.[2] A thorough understanding of the kinetics of α-maltose hydrolysis is therefore essential for the design and evaluation of novel α-glucosidase inhibitors.
Quantitative Kinetic Parameters
The kinetic parameters for the hydrolysis of α-maltose by α-glucosidase vary depending on the source of the enzyme, the specific isoenzyme, and the experimental conditions such as pH and temperature. The following tables summarize the reported kinetic constants for α-glucosidases from various organisms.
Table 1: Kinetic Parameters of Yeast α-Glucosidase for α-Maltose
| Enzyme Source | K_m (mM) | V_max (U/mg) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹·mM⁻¹) | pH | Temperature (°C) | Reference |
| Saccharomyces cerevisiae | ~5 | - | - | - | - | - | [3] |
| Saccharomyces cerevisiae | ~18 | - | - | - | - | - | [3] |
| Saccharomyces cerevisiae | - | - | - | - | - | - | [4] |
| Shiraia sp. SUPER-H168 | 0.62 | - | - | - | 4.5 | 60 | [5] |
Table 2: Kinetic Parameters of Human α-Glucosidase for α-Maltose
| Enzyme | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹·mM⁻¹) | pH | Temperature (°C) | Reference |
| ntMGAM | 6.17 | 47.76 | 7.74 | - | - | [6] |
| ctMGAM | 5.53 | 21.99 | 3.98 | - | - | [6] |
ntMGAM: N-terminal domain of maltase-glucoamylase; ctMGAM: C-terminal domain of maltase-glucoamylase
Table 3: Kinetic Parameters of Bacterial α-Glucosidase for α-Maltose
| Enzyme Source | K_m (mM) | V_max (U/g or U/mg) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹·mM⁻¹) | pH | Temperature (°C) | Reference |
| Bacillus licheniformis KIBGE-IB4 | 1.717 | 8411.0 U/g | - | - | 6.5 | 45 | [7] |
| Thermoanaerobacter tengcongensis MB4 | - | 3.26 U/mg | 40.17 | - | 5-6 | 80 | [8] |
| Thermoanaerobacter thermohydrosulfuricus | - | 4.1 U/mg | - | - | 5-7 | 75 | [9] |
Experimental Protocols
The determination of α-glucosidase activity and its kinetic parameters involves incubating the enzyme with its substrate, maltose, and measuring the rate of product (glucose) formation. Below are detailed methodologies for key experiments.
α-Glucosidase Activity Assay using a Glucose Oxidase-Peroxidase (GOPOD) Coupled Assay
This method is a common and reliable way to measure the glucose produced from maltose hydrolysis.
Materials:
-
α-Glucosidase enzyme solution
-
α-Maltose monohydrate
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)
-
Glucose Oxidase/Peroxidase (GOPOD) reagent
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 510 nm
-
Incubator or water bath at the desired temperature (e.g., 37°C)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-maltose in the phosphate buffer.
-
Prepare a series of maltose dilutions from the stock solution to be used for determining K_m.
-
Prepare the α-glucosidase solution in cold buffer to the desired concentration.
-
Prepare the GOPOD reagent according to the manufacturer's instructions.
-
-
Enzyme Reaction:
-
Add a fixed volume of the α-glucosidase solution to each well of the microplate.
-
To initiate the reaction, add a defined volume of the maltose solution at various concentrations to the wells.
-
Incubate the plate at the desired temperature for a specific time (e.g., 10-30 minutes). Ensure the reaction is in the linear range.
-
-
Reaction Termination and Glucose Detection:
-
Stop the enzymatic reaction by adding a stop solution (e.g., by heat inactivation at 100°C for 5-10 minutes).[10]
-
Add the GOPOD reagent to each well.
-
Incubate the plate at the recommended temperature and time for the GOPOD reagent to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 510 nm using a microplate reader.
-
Create a standard curve using known concentrations of glucose to convert absorbance values to glucose concentration.
-
Calculate the initial reaction velocity (V₀) for each maltose concentration.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max. A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can also be used for this purpose.
-
α-Glucosidase Activity Assay using High-Performance Liquid Chromatography (HPLC)
HPLC provides a direct and highly specific method for quantifying the substrate (maltose) and the product (glucose) over time.[11]
Materials:
-
α-Glucosidase enzyme solution
-
α-Maltose monohydrate
-
Appropriate buffer (e.g., sodium acetate (B1210297) buffer, pH 6.0)
-
HPLC system with a suitable column for carbohydrate analysis (e.g., an amino-based column) and a refractive index (RI) detector.
-
Mobile phase (e.g., acetonitrile/water mixture)
-
Vials for sample collection
-
Incubator or water bath
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the α-glucosidase enzyme and α-maltose in the appropriate buffer in a reaction tube.
-
Incubate the reaction mixture at the desired temperature.
-
-
Sample Collection and Preparation:
-
At specific time intervals, withdraw aliquots of the reaction mixture.
-
Immediately stop the reaction in the aliquots by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a quenching agent (e.g., a strong acid or base, followed by neutralization).
-
Centrifuge the samples to remove any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter into HPLC vials.
-
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Separate the carbohydrates using an appropriate mobile phase and column.
-
Detect and quantify the peaks corresponding to maltose and glucose using a refractive index detector.
-
-
Data Analysis:
-
Generate standard curves for both maltose and glucose to determine their concentrations in the samples.
-
Plot the concentration of glucose produced or maltose consumed over time to determine the initial reaction velocity (V₀).
-
Repeat the experiment with varying initial maltose concentrations to determine the kinetic parameters (K_m and V_max) as described in the previous protocol.
-
Visualizations
Enzymatic Hydrolysis of α-Maltose
The following diagram illustrates the enzymatic breakdown of α-maltose into two molecules of α-glucose by α-glucosidase.
References
- 1. Maltase-glucoamylase - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics of active alpha-glucoside transport in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Some properties of two forms of alpha-glucosidase from Saccharomyces cerevisiae-II] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Natural Sources and Extraction of Pure α-Maltose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural origins of α-maltose and the detailed methodologies for its extraction and purification. The document focuses on enzymatic and crystallization techniques, presenting quantitative data, experimental protocols, and process visualizations to support research and development efforts in pharmaceuticals and related fields where high-purity α-maltose is required.
Natural Sources of α-Maltose
Maltose (B56501), a disaccharide composed of two α-glucose units linked by an α-1,4 glycosidic bond, exists in two anomeric forms: α-maltose and β-maltose.[1][2] The primary natural source of maltose is starch, a polysaccharide found in a wide variety of plants.[3][4] Maltose is liberated from starch during germination or through enzymatic hydrolysis.[3][5] While present in some foods like honey and certain fruits (peaches, pears), the most abundant and commercially viable sources are starch-rich grains and tubers.[2][5][6]
Table 1: Major Natural Sources for Maltose Production
| Natural Source | Common Name(s) | Key Characteristics |
| Barley (Hordeum vulgare) | Malted Barley | Traditional source for brewing; germination naturally produces amylase enzymes.[3][4] |
| Corn (Zea mays) | Maize | A primary source for high-maltose corn syrup; starch is typically 99% pure after wet milling.[1][7] |
| Tapioca (Manihot esculenta) | Cassava | A cheap and easily hydrolyzed starch source, yielding high-purity maltose.[8][9] |
| Wheat (Triticum aestivum) | Wheat | Widely available; starch content can be upwards of 67-69%.[7][10] |
| Rice (Oryza sativa) | Rice | Smaller starch granule size can lead to shorter liquefaction times.[11][12] |
| Potato (Solanum tuberosum) | Potato | Contains starch that can be enzymatically hydrolyzed, though may also contain other polysaccharides.[7][13] |
| Sweet Potato (Ipomoea batatas) | Sweet Potato | Naturally contains maltose, which increases upon cooking due to endogenous amylase activity.[5][14] |
Extraction and Synthesis: Enzymatic Hydrolysis of Starch
The industrial production of maltose from natural starch sources is predominantly achieved through a controlled two-stage enzymatic hydrolysis process. This method offers high specificity and yield compared to acid hydrolysis. The process involves an initial liquefaction step followed by saccharification.
Key Enzymes in Maltose Production
-
α-Amylase (EC 3.2.1.1): An endoamylase that randomly cleaves internal α-1,4 glycosidic bonds in starch, rapidly reducing the viscosity of the starch slurry and producing shorter-chain dextrins.[9][15]
-
β-Amylase (EC 3.2.1.2): An exoamylase that hydrolyzes α-1,4 glycosidic bonds from the non-reducing ends of starch and dextrins, releasing successive maltose units.[2][9]
-
Debranching Enzymes (e.g., Pullulanase, EC 3.2.1.41): These enzymes are crucial for achieving high maltose yields as they hydrolyze the α-1,6 glycosidic bonds at the branch points of amylopectin, making the linear chains accessible to β-amylase.[16]
Experimental Protocol: Enzymatic Production of High-Maltose Syrup
This protocol outlines a general procedure for the laboratory-scale production of high-maltose syrup from a starch source.
Materials:
-
Starch source (e.g., tapioca, corn, wheat starch)
-
Thermostable α-amylase
-
β-amylase
-
Pullulanase
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized water
-
Heating mantle with stirring capability
-
pH meter and thermometer
Procedure:
-
Slurry Preparation:
-
Prepare a 15-40% (w/w) starch slurry in deionized water.[7]
-
Adjust the pH to the optimal range for the selected α-amylase (typically pH 5.0-6.0).
-
-
Liquefaction:
-
Heat the slurry to the optimal temperature for the thermostable α-amylase, generally between 78-102°C.[8][12]
-
Maintain the reaction with constant stirring for 15 minutes to 2 hours, or until the desired Dextrose Equivalent (DE) of 3-15 is achieved.[8][16] A lower DE value in the starting hydrolysate generally leads to a higher maltose content in the final syrup.[16]
-
Inactivate the α-amylase by boiling or a rapid temperature increase (an "alpha kill" step) if necessary to prevent excessive glucose formation.[3]
-
-
Saccharification:
-
Cool the liquefied starch solution to the optimal temperature for β-amylase and pullulanase, typically 50-60°C.[8][16]
-
Adjust the pH to the optimal range for these enzymes (usually pH 4.5-5.5).
-
Add β-amylase (e.g., 300 U/g dry starch) and pullulanase (e.g., 5 U/g dry starch) to the solution.[16]
-
Incubate the mixture for 24-48 hours with gentle agitation.[8][16] The reaction progress can be monitored by measuring the maltose concentration using techniques like HPLC.
-
-
Enzyme Deactivation:
-
Terminate the saccharification reaction by heating the syrup to 80-90°C for 10-15 minutes to denature the enzymes.
-
Quantitative Data on Enzymatic Hydrolysis
The yield and purity of maltose are highly dependent on the starch source, enzyme combination, and reaction conditions.
Table 2: Maltose Yield and Purity from Various Starch Sources
| Starch Source | Enzyme Combination | Key Conditions | Maltose Content (%) | Glucose Content (%) | Reference |
| Tapioca | α-amylase, β-amylase, pullulanase | Liquefaction: 78±2°C; Saccharification: 50°C, 24-30 h | 85±3 | - | [8] |
| Rice (High-amylose) | α-amylase, Bacillus cereus β-amylase, pullulanase | Saccharification: 50°C, pH 4.0, DE 4 | 84.3 | - | [16] |
| Rice (Low-amylose) | α-amylase, B. cereus β-amylase, pullulanase | Saccharification: 50°C, pH 4.0, DE 4 | 76.4 | - | [16] |
| Cassava | Free β-amylase | pH 7.0, 40°C, 6 h | 54.3 ± 1.2 | - | [5][9] |
| Cassava | Immobilized β-amylase | pH 7.0, 40°C, 4 h | 66.0 ± 2.6 | - | [5][9] |
| Wheat | α-amylase, fungal amylase | Liquefaction: 102°C, 15 min; Saccharification: 58°C, 10 h | 45.18 | - | [12] |
| General Starch | β-amylase, pullulanase, maltogenic α-amylase | pH ≤ 4.5 post-saccharification | ≥ 90 | < 5 | [3][7] |
| Potato Pulp | Amylolytic enzymes | - | - | 77 (in hydrolysate) | [13] |
Purification and Crystallization of α-Maltose
To obtain pure, crystalline α-maltose suitable for pharmaceutical applications, the crude syrup from the saccharification step must undergo several purification stages followed by a controlled crystallization process.
Purification of Crude Maltose Syrup
-
Filtration and Decolorization: The syrup is first filtered or centrifuged to remove insoluble proteins and other particulate matter.[4] Activated carbon is then typically added to the clarified syrup to adsorb colored impurities, followed by another filtration step.[8]
-
De-ionization: The decolorized syrup is passed through cation and anion exchange chromatography columns to remove mineral salts and other charged impurities.[8]
Experimental Protocol: Crystallization of α-Maltose
This protocol describes the crystallization of α-maltose from a purified, high-concentration maltose syrup. The key to obtaining the α-anomer is to control the water content and temperature.
Materials:
-
Purified, high-purity (≥85%) maltose syrup
-
α-Maltose seed crystals
-
Vacuum evaporator or rotary evaporator
-
Crystallizer vessel with temperature control and agitation
-
Anhydrous ethanol (B145695) or methanol (B129727) (for washing)
-
Vacuum oven
Procedure:
-
Syrup Concentration:
-
Crystallization:
-
Transfer the highly concentrated syrup to a crystallizer and heat to a temperature between 50°C and 130°C (an optimal range is often 60-120°C).[18][20] Temperatures below 50°C significantly slow the process, while temperatures above 130°C can cause coloration and are unfavorable for crystallization.[18]
-
Add 0.01-20% (w/w based on dry solids) of fine α-maltose seed crystals to the syrup with vigorous mixing or kneading to induce crystallization.[18][20]
-
Maintain the temperature and agitation. The crystallization process can be aged for 0.5-18 hours depending on the temperature.[19]
-
-
Recovery and Drying:
-
The resulting crystalline mass can be pulverized if it forms a solid block.
-
Wash the crystals with a solvent like anhydrous methanol or ethanol to remove the remaining syrup.[19]
-
Filter the crystals and dry them under vacuum at a moderate temperature (e.g., 75-85°C) to obtain a fine, white powder of crystalline α-maltose.[6] The final product should contain 55% or more of the α-maltose isomer.[18][19]
-
Quantitative Data on α-Maltose Crystallization
Table 3: Critical Parameters for α-Maltose Crystallization
| Parameter | Value/Range | Purpose | Reference |
| Initial Maltose Purity | ≥ 85% | Ensures efficient crystallization and high final purity. | [18] |
| Syrup Water Content | < 10% (w/w) | Critical for favoring α-anomer crystallization over β-hydrate. | [18][19] |
| Crystallization Temp. | 50 - 130 °C | Optimal kinetic range for α-maltose crystal formation. | [18][20] |
| Seed Crystal Amount | 0.01 - 20% (DS) | Induces and accelerates the crystallization process. | [18][20] |
| Final α-Maltose Content | ≥ 55% | Target isomer composition for the crystalline product. | [18][19] |
Biological Role and Signaling
Current scientific literature does not support a direct role for α-maltose as a primary signaling molecule in mammalian systems in the manner of a hormone or neurotransmitter. Its primary biological significance is as an intermediate in starch digestion and a readily available energy source.[21]
In humans and other mammals, ingested maltose is hydrolyzed by maltase enzymes, primarily located in the brush border of the small intestine, into two molecules of glucose.[2] This glucose is then absorbed into the bloodstream and becomes the central molecule for energy metabolism and a key signaling entity.
The signaling functions attributed to carbohydrates are therefore mediated by glucose, not maltose itself. Glucose is a critical regulator of metabolic pathways and hormone secretion, most notably insulin (B600854) from pancreatic β-cells.[22][23] In other organisms like yeast, intracellular metabolites derived from sugars like glucose trigger signaling cascades that regulate gene expression and metabolic activity.[24][25]
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Maltose - Wikipedia [en.wikipedia.org]
- 3. EP2831259A1 - Method for making high maltose syrup - Google Patents [patents.google.com]
- 4. The Making of High Maltose Syrup: A Sneak into the Production Process [glucorp.com]
- 5. researchgate.net [researchgate.net]
- 6. RU2604288C1 - Method for crystallisation of maltose - Google Patents [patents.google.com]
- 7. US20060084150A1 - Method for manufacturing maltose-rich products - Google Patents [patents.google.com]
- 8. An optimized protocol for the production of high purity maltose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enzymatic hydrolysis of wheat starch for glucose syrup production [redalyc.org]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Maltose Syrup from Rice Starch [spkx.net.cn]
- 13. Enzymatic hydrolysis of potato pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid quantitative determination of maltose and total sugars in sweet potato (Ipomoea batatas L. [Lam.]) varieties using HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the Mechanical Properties of Corn Starch Films for Sustainable Food Packaging by Optimizing Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US5312739A - Production of high-maltose syrup and high-protein byproduct from materials that contain starch and protein by enzymatic process - Google Patents [patents.google.com]
- 17. Enzymatic hydrolysis of wheat starch for glucose syrup production [scielo.org.co]
- 18. CN1013336B - Process for preparing alpha-maltose crystals - Google Patents [patents.google.com]
- 19. CN85105158A - α-maltose crystallization - Google Patents [patents.google.com]
- 20. US5112407A - Process to prepare maltose powder - Google Patents [patents.google.com]
- 21. quora.com [quora.com]
- 22. Metabolic Signals Trigger Glucose-Induced Inactivation of Maltose Permease in Saccharomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Intracellular Maltose Is Sufficient To Induce MAL Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 25. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
An In-depth Technical Guide to α-Maltose as a Fundamental Carbohydrate Unit
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-Maltose, a disaccharide composed of two α-D-glucose units, serves as a cornerstone in carbohydrate biochemistry and holds significant importance in various scientific and industrial applications, including drug development. This technical guide provides a comprehensive overview of the core biochemical and physicochemical properties of α-maltose, its metabolic pathways, and its role as a critical excipient in pharmaceutical formulations. Detailed experimental protocols for its quantification and analysis are provided, alongside diagrammatic representations of relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of its functional characteristics.
Introduction
This compound, or malt (B15192052) sugar, is a reducing disaccharide formed by an α(1→4) glycosidic bond between two α-D-glucose units.[1][2] It is a key intermediate in the enzymatic hydrolysis of starch and glycogen.[1][3] While its primary role in the food industry, particularly in brewing and baking, is well-established, its application in the pharmaceutical sector as a stabilizing agent and excipient is of growing interest to drug development professionals.[4][5] This guide aims to provide a detailed technical resource on the fundamental aspects of α-maltose for researchers and scientists.
Physicochemical and Biochemical Properties of α-Maltose
This compound exhibits a unique set of properties that are crucial for its various applications. These properties are summarized in the tables below.
Quantitative Data Presentation
Table 1: Physicochemical Properties of α-Maltose
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₂₂O₁₁ | [1] |
| Molar Mass | 342.30 g/mol | [1] |
| Appearance | White crystalline powder | [6] |
| Density | 1.54 g/cm³ | [1] |
| Melting Point | 102–103 °C (monohydrate) | [1] |
| Solubility in Water | Highly soluble | |
| Specific Rotation [α]D | +130.4° | [7] |
Table 2: Comparative Sweetness of α-Maltose and Other Sugars (Relative to Sucrose)
| Sugar | Sweetness Relative to Sucrose | Reference(s) |
| Sucrose | 1.0 | [2] |
| α-Maltose | 0.3 - 0.6 | [2][4] |
| Glucose | 0.7 - 0.8 | [8] |
| Fructose (B13574) | 1.2 - 1.8 | [8] |
| Lactose | 0.2 - 0.4 | [8] |
Metabolism of α-Maltose
In humans, the digestion of α-maltose primarily occurs in the small intestine. The enzyme maltase-glucoamylase, present on the brush border of enterocytes, catalyzes the hydrolysis of the α(1→4) glycosidic bond, releasing two molecules of α-D-glucose.[9] These glucose molecules are then absorbed into the bloodstream and utilized for energy through glycolysis.
The regulation of maltose (B56501) metabolism is intricately linked to glucose levels. In organisms like Saccharomyces cerevisiae, high concentrations of glucose lead to the downregulation of maltose utilization through the inactivation of maltose permease, the protein responsible for transporting maltose into the cell.[3][10][11] This process, known as glucose-induced inactivation, ensures that the cell preferentially metabolizes the more readily available glucose.
Signaling Pathway: Glucose-Induced Inactivation of Maltose Permease
The following diagram illustrates the logical relationship of the glucose-induced inactivation of maltose permease in yeast, a key regulatory mechanism in carbohydrate metabolism.
Diagram 1: Glucose-induced inactivation of maltose permease.
α-Maltose in Drug Development
This compound is increasingly utilized in the pharmaceutical industry as an excipient, primarily for its stabilizing properties in both liquid and lyophilized formulations.
Role as a Stabilizer and Lyoprotectant
During lyophilization (freeze-drying), α-maltose acts as a lyoprotectant, protecting therapeutic proteins from denaturation and aggregation by forming a glassy matrix and replacing water molecules that are essential for maintaining the protein's native structure.[12] In liquid formulations, such as intravenous immunoglobulin (IVIG) preparations, maltose serves as a stabilizer to prevent protein aggregation.[13][14] Typical concentrations of maltose in IVIG formulations can range from 90 to 110 mg/mL (approximately 9-11% w/v).
Use in Parenteral Formulations
This compound is also used in parenteral nutrition solutions as a carbohydrate source.[15] Its metabolism provides a steady release of glucose. The concentration of maltose in parenteral formulations varies depending on the specific nutritional requirements of the patient.
Experimental Protocols
This section provides detailed methodologies for the quantification and analysis of α-maltose.
Quantification of α-Maltose using the Dinitrosalicylic Acid (DNS) Assay
This colorimetric method is widely used for the quantification of reducing sugars, including maltose.
Principle: In an alkaline solution, the 3,5-dinitrosalicylic acid (DNS) is reduced to 3-amino-5-nitrosalicylic acid by the reducing sugar, resulting in a color change from yellow to reddish-brown. The intensity of the color, measured spectrophotometrically at 540 nm, is proportional to the concentration of the reducing sugar.
Reagents:
-
DNS Reagent:
-
Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water with gentle heating.
-
In a separate beaker, dissolve 30 g of sodium potassium tartrate tetrahydrate in 20 mL of 2 M NaOH.
-
Slowly add the sodium potassium tartrate solution to the DNS solution while stirring.
-
Bring the final volume to 100 mL with distilled water. Store in an amber bottle at room temperature.[3]
-
-
α-Maltose Standard Stock Solution (1 mg/mL): Dissolve 100 mg of α-maltose in 100 mL of distilled water.
-
Sample Solution: Prepare a solution of the sample containing an unknown concentration of α-maltose.
Procedure:
-
Prepare a series of α-maltose standards with concentrations ranging from 0.1 to 1.0 mg/mL by diluting the stock solution.
-
Pipette 1 mL of each standard and the sample solution into separate test tubes.
-
Add 1 mL of DNS reagent to each tube.
-
Incubate the tubes in a boiling water bath for 5-15 minutes.[3][10]
-
Cool the tubes to room temperature.
-
Add 8 mL of distilled water to each tube and mix well.
-
Measure the absorbance of each solution at 540 nm using a spectrophotometer, with a reagent blank (1 mL water + 1 mL DNS reagent) to zero the instrument.
-
Construct a standard curve by plotting the absorbance versus the concentration of the α-maltose standards.
-
Determine the concentration of α-maltose in the sample solution by interpolating its absorbance on the standard curve.
Analysis of α-Maltose by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for the separation and quantification of carbohydrates.
Principle: The sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary phase. A refractive index detector (RID) is commonly used for carbohydrate analysis as it detects changes in the refractive index of the eluent as the analyte passes through.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.
-
Column: A carbohydrate analysis column, such as an amino-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, typically in a ratio of 75:25 (v/v) or 80:20 (v/v).[16][17]
-
Column Temperature: 30-40 °C.
-
Detector: Refractive Index Detector (RID).
Procedure:
-
Prepare α-maltose standard solutions of known concentrations in the mobile phase.
-
Prepare the sample by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.
-
Set up the HPLC system with the specified conditions.
-
Inject the standard solutions to create a calibration curve by plotting peak area versus concentration.
-
Inject the sample solution.
-
Identify the α-maltose peak in the sample chromatogram based on its retention time compared to the standards.
-
Quantify the amount of α-maltose in the sample using the calibration curve.
Experimental Workflow: HPLC Analysis of α-Maltose
The following diagram outlines a typical workflow for the analysis of α-maltose using HPLC.
Diagram 2: A typical workflow for HPLC analysis of α-maltose.
Conclusion
This compound is a fundamental carbohydrate unit with well-defined biochemical and physicochemical properties. Its role extends beyond a simple energy source to a critical component in the formulation and stabilization of complex biopharmaceuticals. A thorough understanding of its characteristics, metabolic regulation, and analytical methodologies is essential for researchers, scientists, and drug development professionals working with this versatile disaccharide. This technical guide provides a foundational resource to support further research and application of α-maltose in various scientific endeavors.
References
- 1. Characterization of the glucose-induced inactivation of maltose permease in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mystrica.com [mystrica.com]
- 3. Metabolic Signals Trigger Glucose-Induced Inactivation of Maltose Permease in Saccharomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Hu Z, et al. (1995) | SGD [yeastgenome.org]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. biorxiv.org [biorxiv.org]
- 8. [PDF] Stability Assessment of Biopharmaceutical Formulations | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. "Investigation of the Glucose-Induced Inactivation of Maltose Permease " by Igor L. Medintz [academicworks.cuny.edu]
- 11. Characterization of the glucose-induced inactivation of maltose permease in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 13. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 14. Maltose: Stabilize Intravenous IG Infusions [outsourcedpharma.com]
- 15. [Use of maltose and a mixture of maltose, fructose and xylitol in parenteral feeding] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Alpha-1,4-Glycosidic Bond of Alpha-Maltose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the alpha-1,4-glycosidic bond in alpha-Maltose, covering its structural characteristics, metabolic significance, and the experimental methodologies used for its investigation.
Introduction to this compound and its Glycosidic Bond
Maltose (B56501), also known as malt (B15192052) sugar, is a disaccharide composed of two α-D-glucose units linked by an α-1,4-glycosidic bond.[1][2] This linkage is formed between the C1 hydroxyl group of one glucose molecule and the C4 hydroxyl group of a second glucose molecule.[3][4] The "alpha" designation refers to the stereochemistry at the anomeric carbon (C1) involved in the bond. Maltose is a reducing sugar because the anomeric carbon of the second glucose unit is free to open and form an aldehyde group.[2][4] It is a key intermediate in the digestion of starch by enzymes such as amylase.[1][2]
Structural and Conformational Properties
The geometry of the alpha-1,4-glycosidic bond is a critical determinant of the overall three-dimensional structure of maltose and, by extension, larger polysaccharides like starch. This geometry is defined by specific bond lengths, bond angles, and torsional angles.
Table 1: Quantitative Data for the Alpha-1,4-Glycosidic Bond in this compound
| Parameter | Value | Source |
| Bond Lengths | ||
| C1-O1 | 1.40 Å | X-ray Crystallography |
| O1-C4' | 1.43 Å | X-ray Crystallography |
| Bond Angle | ||
| C1-O1-C4' | 117° | X-ray Crystallography |
| Torsional Angles | ||
| Φ (Phi): O5-C1-O1-C4' | 96.8° | [5] |
| Ψ (Psi): C1-O1-C4'-C3' | 105.2° | [5] |
Note: The prime symbol (') denotes atoms in the second glucose residue. Torsional angles can vary depending on the environment (e.g., in solution vs. crystal). Molecular dynamics simulations suggest a single principal energy well for the (Φ,Ψ) adiabatic map of maltose, indicating a relatively rigid structure compared to other glycosidic linkages like the α(1→6) bond.[6][7]
Metabolic Pathway: Hydrolysis of this compound
In biological systems, the alpha-1,4-glycosidic bond of maltose is primarily cleaved by alpha-glucosidases (maltases) in a hydrolysis reaction.[2][8] This enzymatic breakdown releases two molecules of glucose, which can then enter central metabolic pathways such as glycolysis.
Caption: Metabolic pathway of this compound hydrolysis and entry into glycolysis.
Experimental Protocols for Investigation
A variety of experimental techniques are employed to characterize the alpha-1,4-glycosidic bond.
NMR is a powerful tool for determining the structure and conformation of maltose in solution. 1H and 13C NMR can confirm the presence and configuration of the α-1,4-glycosidic linkage.
Experimental Workflow for NMR Analysis
Caption: General workflow for the NMR analysis of this compound.
Detailed Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).
-
1D ¹H NMR: Acquire a proton NMR spectrum. The anomeric proton of the glucose unit involved in the α-1,4 linkage typically appears as a doublet around 5.4 ppm.[9]
-
1D ¹³C NMR: Acquire a carbon NMR spectrum. The anomeric carbon (C1) involved in the linkage will have a characteristic chemical shift.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within each glucose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons. A key correlation will be observed between the anomeric proton (H1) of the first glucose unit and the C4 of the second glucose unit, definitively confirming the 1,4-linkage.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which can be used to determine the preferred conformation around the glycosidic bond.
X-ray crystallography provides precise information about the three-dimensional structure of maltose in its solid, crystalline state, including bond lengths and angles.[10]
Detailed Protocol:
-
Crystallization: Grow single crystals of this compound, often as a monohydrate, by slow evaporation of a saturated aqueous solution.
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution: The diffraction data is used to calculate an electron density map of the molecule.
-
Structure Refinement: A molecular model is built into the electron density map and refined to best fit the experimental data. This yields the final atomic coordinates, from which precise bond lengths, angles, and torsional angles can be determined.[10]
The kinetics of alpha-glucosidase-catalyzed hydrolysis of maltose can be studied to understand enzyme-substrate interactions.
Table 2: Kinetic Parameters for Alpha-Glucosidase from Different Sources with Maltose as Substrate
| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Source |
| Aspergillus niger | Varies | Varies | [11] |
| Brewer's Yeast | Varies | Varies | [11] |
| Human Intestinal Sucrase-Isomaltase | Varies | Varies | [12] |
Note: Specific Km and Vmax values are highly dependent on the specific enzyme and assay conditions (pH, temperature).
Detailed Protocol (General):
-
Enzyme and Substrate Preparation: Prepare a solution of purified alpha-glucosidase in a suitable buffer (e.g., phosphate (B84403) or citrate (B86180) buffer at the optimal pH for the enzyme). Prepare a series of maltose solutions of varying concentrations in the same buffer.
-
Reaction Initiation: Add a fixed amount of the enzyme solution to each maltose solution to start the reaction. Incubate at a constant, optimal temperature.
-
Reaction Quenching: At specific time points, stop the reaction, typically by adding a strong base (e.g., NaOH) or by heat inactivation.
-
Product Quantification: Measure the amount of glucose produced. This is often done using a coupled enzyme assay, such as the glucose oxidase-peroxidase (GOPOD) method, which results in a colored product that can be quantified spectrophotometrically.
-
Data Analysis: Plot the initial reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[13]
HPLC is used for the separation and quantification of maltose and its hydrolysis products.
Detailed Protocol (Example using an Amino Column):
-
Sample Preparation: Dilute the sample containing maltose in the mobile phase. If necessary, filter the sample through a 0.22 or 0.45 µm filter.[14]
-
Chromatographic System:
-
Column: A column packed with aminopropyl-silica gel is commonly used for carbohydrate analysis.[15][16]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) is a typical mobile phase.[14]
-
Detector: A refractive index (RI) detector is most commonly used for sugar analysis.[14]
-
-
Analysis: Inject the sample onto the column. The retention time of the maltose peak is compared to that of a standard for identification. The peak area is used for quantification by comparison to a calibration curve generated with known concentrations of maltose standards.[17]
Logical Relationships in Maltose Structure
The following diagram illustrates the key structural relationships within the this compound molecule.
Caption: Key structural components and relationships in the this compound molecule.
Conclusion
The alpha-1,4-glycosidic bond is the defining feature of this compound, dictating its chemical properties, three-dimensional structure, and biological role. A thorough understanding of this linkage is essential for researchers in carbohydrate chemistry, enzymology, and drug development, particularly in areas related to carbohydrate metabolism and the design of enzyme inhibitors. The multi-faceted experimental approach outlined in this guide provides a robust framework for the comprehensive investigation of this fundamental biochemical linkage.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. byjus.com [byjus.com]
- 3. Maltose- Structure, Properties,Production and Applications. [allen.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Molecular Dynamics and NMR Study of the α(1â4) and α(1â6) Glycosidic Linkages:â Maltose and Isomaltose - The Journal of Physical Chemistry B - Figshare [figshare.com]
- 8. books.rsc.org [books.rsc.org]
- 9. magritek.com [magritek.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Classification of some alpha-glucosidases and alpha-xylosidases on the basis of substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. shodexhplc.com [shodexhplc.com]
- 16. shodex.com [shodex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Notes and Protocols: Utilizing alpha-Maltose as a Carbon Source in CHO Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chinese Hamster Ovary (CHO) cells are the predominant platform for the production of recombinant therapeutic proteins. Traditionally, glucose has been the primary carbon source in CHO cell culture media. However, high glucose concentrations can lead to the accumulation of lactate (B86563), a metabolic byproduct that can inhibit cell growth and reduce protein productivity.[1][2] The substitution or supplementation of glucose with alternative sugars, such as alpha-maltose, presents a promising strategy to mitigate lactate accumulation and enhance bioprocess performance.[1][3]
These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound as a carbon source in CHO cell culture for improved recombinant protein production.
Key Advantages of Using this compound
-
Reduced Lactate Production: The slower metabolism of maltose (B56501) compared to glucose leads to a significant reduction in the accumulation of lactate, creating a more favorable culture environment.[1][3]
-
Increased Protein Titer: By alleviating the inhibitory effects of lactate and providing a sustained energy source, maltose supplementation has been shown to improve recombinant monoclonal antibody titer by 15% in batch culture and 23% in fed-batch culture.[3][4]
-
Enhanced Cell Viability: Cultures adapted to disaccharides like maltose have demonstrated extended cell viability compared to cultures grown on standard glucose-based media.[5]
-
Higher Carbohydrate Content: Utilizing oligosaccharides like maltose allows for an increase in the total carbohydrate concentration in the culture medium without causing detrimental osmotic effects.[3][4]
Data Presentation
Table 1: Comparison of Specific Consumption Rates
| Carbon Source | Specific Consumption Rate (ng/cell/day) |
| Maltose | 0.257 |
| Galactose | ~0.257 |
| Fructose | ~0.257 |
Data sourced from studies on CHO-K1 cells.[4][5]
Table 2: Impact of Maltose on Recombinant Antibody Production
| Culture Method | Improvement in Titer |
| Batch Culture | 15% Increase |
| Fed-Batch Culture | 23% Increase |
Results from studies evaluating maltose supplementation in the production of a recombinant monoclonal antibody.[4]
Table 3: Effect of Maltose-Based Fed-Batch Process on Protein Expression
| Cell Line | Control Group Titer (g/L) | Maltose Process Titer (g/L) | Titer Increase | Specific Productivity (Qp) Increase |
| A | 0.38 | 1.01 | 266% | 271% |
| B | 0.57 | 1.01 | 177% | 195% |
Data from a study comparing a maltose-based fed-batch process to a standard glucose-based process.[1]
Signaling Pathways and Experimental Workflows
Maltose Metabolism in CHO Cells
Maltose, a disaccharide composed of two glucose units linked by an α(1→4) glycosidic bond, is metabolized intracellularly.[6] The key enzyme involved in this process is the lysosomal acid α-glucosidase (GAA), which hydrolyzes maltose into two glucose molecules that can then enter the standard glycolytic pathway for energy production.[6][7]
Caption: Maltose metabolism pathway in CHO cells.
Experimental Workflow for CHO Cell Adaptation to Maltose Media
A gradual adaptation process is crucial for successfully transitioning CHO cells from a glucose-based medium to a maltose-based medium.[8] This ensures cell viability and stable growth.
Caption: Gradual adaptation workflow for CHO cells to maltose media.
Logical Relationship of Maltose Utilization Benefits
The use of maltose as a carbon source initiates a cascade of beneficial effects that ultimately lead to improved bioprocess outcomes.
Caption: Logical flow of benefits from using this compound.
Experimental Protocols
Protocol for Adapting CHO Cells to a Maltose-Based Medium
This protocol outlines a stepwise procedure for adapting CHO cells from a standard glucose-containing medium to a medium where maltose is the primary carbon source.
Materials:
-
CHO cell line cultured in a standard glucose-containing medium.
-
Basal CHO medium without glucose or maltose.
-
Sterile, concentrated glucose solution (e.g., 400 g/L).
-
Sterile, concentrated this compound solution (e.g., 400 g/L).[1]
-
Appropriate culture vessels (e.g., T-flasks, shake flasks).
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.).
Procedure:
-
Prepare Adaptation Media: Prepare four different media formulations by supplementing the basal medium with glucose and/or maltose to the desired final concentrations. For example, if the target total carbohydrate concentration is 6 g/L:
-
100% Glucose: 6 g/L Glucose.
-
75% Glucose / 25% Maltose: 4.5 g/L Glucose + 1.5 g/L Maltose.
-
50% Glucose / 50% Maltose: 3 g/L Glucose + 3 g/L Maltose.
-
25% Glucose / 75% Maltose: 1.5 g/L Glucose + 4.5 g/L Maltose.
-
100% Maltose: 6 g/L Maltose.
-
-
Initial Culture: Start with a healthy, actively growing culture of CHO cells in the 100% glucose medium.
-
First Adaptation Step: At the next passage, seed the cells into the 75% Glucose / 25% Maltose medium at a viable cell density of 0.3-0.5 x 10^6 cells/mL.
-
Monitoring and Passaging: Monitor the cell growth and viability daily. When the viable cell density reaches >1.0 x 10^6 cells/mL and viability is >90%, passage the cells into the next adaptation medium (50% Glucose / 50% Maltose).
-
Sequential Adaptation: Repeat the monitoring and passaging steps, moving the cells sequentially through the 25% Glucose / 75% Maltose medium and finally into the 100% Maltose medium.[8]
-
Stabilization: Once the cells are in the 100% Maltose medium, culture them for at least three passages to ensure stable growth and viability before proceeding with experiments.
Protocol for a Fed-Batch Culture Using Maltose
This protocol describes a fed-batch strategy employing maltose to enhance recombinant protein production.
Materials:
-
CHO cell line adapted to maltose-based medium.
-
Chemically defined, serum-free basal medium.
-
Concentrated feed solution containing maltose (e.g., 400 g/L).[1]
-
Concentrated feed solution containing amino acids and other essential nutrients.
-
Bioreactor or shake flasks.
Procedure:
-
Inoculation: Inoculate the bioreactor or shake flasks with the maltose-adapted CHO cells at a viable cell density of 0.3-0.5 x 10^6 cells/mL in the initial batch medium containing a defined concentration of glucose and/or maltose.
-
Initial Batch Phase: Culture the cells at 37°C with 5% CO2.[1] Monitor viable cell density, viability, and key metabolite concentrations (e.g., glucose, lactate, maltose) daily.
-
Initiation of Feeding: Begin the fed-batch strategy on a predetermined day (e.g., day 3 or when a key nutrient is depleted).
-
Maltose Feeding Strategy:
-
A typical fed-batch strategy involves adding a total of 10-30 g/L of maltose over the course of the culture.[1]
-
This can be done in multiple bolus feeds (e.g., four separate additions).[1]
-
The interval between maltose feedings should be at least one day.[1]
-
For example, add 5 g/L of maltose on days 3, 5, 7, and 9 of the culture.[1]
-
-
Nutrient Feeding: Concurrently, administer the concentrated nutrient feed to replenish consumed amino acids and other essential components. The feeding volume and frequency should be optimized based on the specific cell line and process.
-
Process Monitoring: Continue to monitor cell growth, viability, and metabolite levels throughout the culture. Also, measure the product titer at regular intervals.
-
Harvest: The culture is typically harvested after a set duration (e.g., 14 days) or when cell viability drops significantly.[1]
Conclusion
The use of this compound as a carbon source in CHO cell culture offers a significant opportunity to improve bioprocess efficiency and productivity. By reducing lactate accumulation and supporting sustained cell growth, maltose-based strategies can lead to higher recombinant protein titers. The protocols provided herein offer a starting point for the implementation of maltose in both cell line adaptation and fed-batch culture processes. Further optimization of these protocols will be necessary to achieve the maximum benefit for specific CHO cell lines and products.
References
- 1. CN113215078A - Method for culturing CHO cells using maltose - Google Patents [patents.google.com]
- 2. "Fed-batch process development using metabolically efficient CHO cells" by Cecile Toussaint [dc.engconfintl.org]
- 3. Application of maltose as energy source in protein-free CHO-K1 culture to improve the production of recombinant monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of maltose as energy source in protein-free CHO-K1 culture to improve the production of recombinant monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Maltose metabolism in serum free CHO culture involves lysosomal acid α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Technical Material | ajinomotocellistkorea [ajinomotocellistkorea.com]
Application Notes and Protocols for α-Maltose Utilization in Yeast Fermentation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient utilization of α-maltose, a disaccharide prevalent in various industrial fermentation feedstocks, is a critical characteristic of many yeast strains, particularly Saccharomyces cerevisiae. Understanding the genetic and molecular mechanisms governing maltose (B56501) metabolism is paramount for optimizing fermentation processes in industries such as baking, brewing, and biofuel production. Furthermore, the pathways involved in maltose utilization can serve as targets for drug development, particularly in the context of antifungal therapies. This document provides detailed application notes and experimental protocols for studying α-maltose utilization in yeast.
Genetic Basis of Maltose Utilization
The ability of Saccharomyces cerevisiae to ferment maltose is controlled by a group of genes known as the MAL genes.[1][2] These genes are typically located at one or more of five subtelomeric loci: MAL1, MAL2, MAL3, MAL4, and MAL6.[3][4][5] Each active MAL locus is a complex containing three essential genes:
-
MALR (regulator): Encodes a transcriptional activator protein (e.g., Mal63) that is required for the expression of the other MAL genes in the presence of maltose.[1]
-
MALT (transporter): Encodes a maltose permease (e.g., Mal61), a transmembrane protein responsible for transporting maltose into the cell.[1][5]
-
MALS (hydrolase): Encodes maltase (an α-glucosidase, e.g., Mal62), the intracellular enzyme that hydrolyzes maltose into two glucose molecules.[1][5]
Regulation of Maltose Metabolism
The expression of the MAL genes is tightly regulated by the available carbon source through two primary mechanisms:
-
Induction by Maltose : In the presence of maltose, the MalR protein activates the transcription of the MALT and MALS genes, leading to the synthesis of the maltose transporter and maltase, respectively.[1][3] Intracellular maltose is considered the inducer molecule.[6]
-
Glucose Repression : When glucose is present in the growth medium, it is the preferred carbon source. Glucose represses the expression of the MAL genes, even in the presence of maltose, ensuring that the yeast consumes the more readily metabolizable sugar first.[3][7] This repression is mediated by general glucose repression pathways.
Signaling Pathway for α-Maltose Utilization
The signaling pathway for α-maltose utilization in Saccharomyces cerevisiae is a well-defined system of gene regulation. The presence of maltose and the absence of glucose trigger a cascade of events leading to the fermentation of maltose.
Data Presentation
Table 1: Kinetic Parameters of Maltose Transporters in Saccharomyces cerevisiae
| Transporter | Substrate | Km (mM) | Notes |
| Mal61 | Maltose | ~4 | High-affinity transporter.[6] |
| Mal11 | Maltose | ~4 | High-affinity transporter.[6] |
| Agt1 | Maltose | ~18 | Lower affinity for maltose compared to Malx1 transporters.[7] |
| Agt1 | Maltotriose (B133400) | ~18 | Also transports maltotriose.[7] |
| Unnamed | Maltose | ~70 | A second, low-affinity transport system has also been reported.[6] |
Table 2: Relative Expression of MAL Genes Under Different Conditions
| Condition | MALR Expression | MALT Expression | MALS Expression |
| Glucose | Basal/Repressed | Basal/Repressed | Basal/Repressed |
| Maltose | Induced | Highly Induced | Highly Induced |
| Glucose + Maltose | Basal/Repressed | Basal/Repressed | Basal/Repressed |
Note: The actual fold-change in expression can vary significantly between different yeast strains and experimental conditions.
Experimental Protocols
Experimental Workflow Overview
A typical experimental workflow to study α-maltose utilization in yeast involves several key steps, from initial yeast culture to specific assays measuring different aspects of maltose metabolism.
Protocol 1: Yeast Growth and Fermentation Monitoring
Objective: To monitor yeast cell growth, substrate (maltose) consumption, and product (ethanol) formation during fermentation.
Materials:
-
Yeast strain of interest
-
YPM (Yeast extract, Peptone, Maltose) medium (1% yeast extract, 2% peptone, 2-5% maltose)
-
Sterile culture flasks
-
Shaking incubator
-
Spectrophotometer
-
HPLC system with a refractive index (RI) detector
-
Centrifuge and sterile centrifuge tubes
Procedure:
-
Inoculum Preparation:
-
Inoculate a single yeast colony into 5-10 mL of sterile YPM medium.
-
Incubate overnight at 30°C with shaking (200-250 rpm).
-
-
Fermentation:
-
Inoculate a larger volume of fresh, pre-warmed YPM medium with the overnight culture to an initial optical density at 600 nm (OD600) of 0.1-0.2.
-
Incubate at 30°C with shaking (200-250 rpm).
-
-
Monitoring Cell Growth:
-
At regular intervals (e.g., every 2-4 hours), aseptically remove a small aliquot of the culture.
-
Measure the OD600 using a spectrophotometer. Dilute the sample with sterile water if the OD600 exceeds the linear range of the instrument.
-
-
Monitoring Substrate and Product Concentrations:
-
At each time point, collect a 1-2 mL sample of the culture.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the cells.
-
Collect the supernatant and store at -20°C for later analysis.
-
Analyze the concentrations of maltose and ethanol (B145695) in the supernatant using an HPLC system equipped with an appropriate column (e.g., an ion-exclusion or amine-based column) and an RI detector.[8][9]
-
Protocol 2: α-Glucosidase (Maltase) Activity Assay
Objective: To quantify the intracellular α-glucosidase activity in yeast cells. This is a colorimetric assay based on the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol.
Materials:
-
Yeast cell pellets from fermentation samples
-
Ice-cold α-Glucosidase Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution
-
Stop solution (e.g., 1 M sodium carbonate)
-
p-Nitrophenol (pNP) standard solution
-
Microplate reader
-
Glass beads or a homogenizer for cell lysis
Procedure:
-
Sample Preparation (Cell Lysate):
-
Harvest yeast cells by centrifugation (e.g., 5,000 x g for 5 minutes at 4°C).
-
Wash the cell pellet with ice-cold assay buffer.
-
Resuspend the pellet in a known volume of ice-cold assay buffer.
-
Lyse the cells by vortexing with glass beads or using a homogenizer on ice.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Enzyme Assay:
-
Prepare a standard curve using the pNP standard solution.
-
In a 96-well plate, add a small volume (e.g., 10-50 µL) of the cell lysate.
-
Add the pNPG substrate solution to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405-410 nm using a microplate reader.[1]
-
-
Calculation:
-
Determine the concentration of pNP produced in each sample using the standard curve.
-
Calculate the α-glucosidase activity, typically expressed in units per milligram of total protein (U/mg). One unit is often defined as the amount of enzyme that hydrolyzes 1 µmol of pNPG per minute under the assay conditions.
-
Protocol 3: MAL Gene Expression Analysis by qRT-PCR
Objective: To quantify the relative expression levels of MAL genes (MALR, MALT, MALS) in yeast cells grown under different conditions.
Materials:
-
Yeast cell pellets from fermentation samples
-
RNA isolation kit suitable for yeast (e.g., with a lyticase/zymolyase step or mechanical disruption)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers specific for the target MAL genes and a reference gene (e.g., ACT1 or TFC1)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation:
-
Harvest yeast cells and immediately freeze them in liquid nitrogen to preserve RNA integrity.
-
Isolate total RNA from the cell pellets using a suitable kit or a hot acid phenol-chloroform extraction method.[10][11] It is crucial to include a step for enzymatic digestion of the cell wall.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer (A260/280 ratio) and/or gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit with reverse transcriptase and random primers or oligo(dT) primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program.
-
Analyze the amplification data to determine the cycle threshold (Ct) values for each gene.
-
-
Data Analysis:
-
Calculate the relative expression of the target MAL genes using the ΔΔCt method, normalizing to the expression of the reference gene.[5]
-
Applications in Research and Drug Development
-
Strain Improvement: By understanding the regulation of MAL genes, yeast strains can be engineered for more efficient maltose utilization, which is particularly important in high-gravity brewing and biofuel production.
-
Antifungal Drug Discovery: The enzymes involved in maltose metabolism, such as maltase, can be targeted for the development of novel antifungal agents. Inhibiting these enzymes could restrict the yeast's ability to utilize certain carbon sources, thereby hindering its growth.
-
Metabolic Engineering: The MAL gene expression system can be harnessed as an inducible promoter system for the controlled expression of heterologous proteins in yeast.
-
Fundamental Research: Studying maltose utilization provides a model system for understanding gene regulation, sugar transport, and metabolic flux in eukaryotic cells.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Expression patterns of Mal genes and association with differential maltose and maltotriose transport rate of two Saccharomyces pastorianus yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Energetics and kinetics of maltose transport in Saccharomyces cerevisiae: a continuous culture study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and Functional Analysis of the MAL and MPH Loci for Maltose Utilization in Some Ale and Lager Yeast Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cornerstone.lib.mnsu.edu [cornerstone.lib.mnsu.edu]
- 6. ftb.com.hr [ftb.com.hr]
- 7. Maltotriose Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s4science.at [s4science.at]
- 9. waters.com [waters.com]
- 10. RNA Isolation from Yeast [protocols.io]
- 11. Protocol for RNA-seq Expression Analysis in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: α-Maltose as a Substrate for α-Amylase Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-amylase (EC 3.2.1.1) is a critical enzyme in carbohydrate metabolism, catalyzing the hydrolysis of α-1,4-glycosidic bonds in polysaccharides like starch and glycogen.[1] The activity of α-amylase is a key area of study in various fields, including drug development for type 2 diabetes, where its inhibition can help manage postprandial hyperglycemia.[2] While starch is the conventional substrate for α-amylase assays, the use of smaller, well-defined oligosaccharides such as α-maltose can offer greater precision in kinetic studies.
This application note details a coupled enzyme assay for the determination of α-amylase activity using α-maltose as the substrate. The principle of this assay involves the hydrolysis of α-maltose by α-amylase to glucose. The resulting glucose is then quantified in a subsequent reaction catalyzed by glucose oxidase and peroxidase, which produces a colored product that can be measured spectrophotometrically. This method provides a sensitive and specific means to assess α-amylase activity.
Principle of the Assay
The assay is a two-step enzymatic reaction. In the first step, α-amylase hydrolyzes α-maltose into two molecules of glucose. In the second step, glucose is oxidized by glucose oxidase to produce D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). The hydrogen peroxide, in the presence of peroxidase, reacts with a chromogenic substrate (e.g., o-dianisidine) to yield a colored product, the absorbance of which is directly proportional to the amount of glucose produced and, consequently, to the α-amylase activity.
Quantitative Data
The kinetic parameters of α-amylase can vary significantly depending on the enzyme source and assay conditions. Below is a summary of representative kinetic data for α-amylase with maltose (B56501) as a substrate.
| Enzyme Source | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Lactobacillus fermentum | Maltose | - | - | 8.7 x 10⁴ | [3] |
| Porcine Pancreas | Maltose | Dissociation Constants (K_s1_, K_s2_) Determined | - | - | [4] |
Note: Detailed kinetic parameters such as K_m_ and k_cat_ for α-amylase with maltose as the primary substrate are not as widely reported as for starch. The data from Lactobacillus fermentum indicates that maltose is a substrate, and the study on porcine pancreatic α-amylase suggests a complex kinetic behavior with substrate inhibition at higher concentrations.[3][4] Researchers should determine these parameters for their specific enzyme and experimental conditions.
Experimental Protocol
Materials and Reagents
-
α-Amylase (from desired source)
-
α-Maltose
-
Glucose Oxidase (GOx)
-
Horseradish Peroxidase (HRP)
-
o-Dianisidine dihydrochloride (B599025) (or other suitable chromogenic substrate)
-
Sodium Phosphate (B84403) Buffer (50 mM, pH 6.9)
-
Hydrochloric Acid (HCl), 1 M
-
Purified water
-
Microplate reader or spectrophotometer (capable of reading at 540 nm)
-
96-well microplates
-
Incubator
Reagent Preparation
-
Phosphate Buffer (50 mM, pH 6.9): Prepare a solution of 50 mM sodium phosphate and adjust the pH to 6.9 with HCl.
-
α-Maltose Substrate Solution (10 mM): Dissolve the required amount of α-maltose in phosphate buffer to achieve a final concentration of 10 mM.
-
Enzyme Diluent: Use the phosphate buffer to dilute the α-amylase to the desired concentration range.
-
Coupled Enzyme Reagent: Prepare a fresh solution containing:
-
Glucose Oxidase (10 U/mL)
-
Horseradish Peroxidase (1 U/mL)
-
o-Dianisidine (0.5 mg/mL)
-
Dissolve these components in the phosphate buffer. This solution is light-sensitive and should be kept in an amber container or covered with foil.
-
Assay Procedure
-
Standard Curve of Glucose:
-
Prepare a series of glucose standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in phosphate buffer.
-
To each well of a 96-well plate, add 50 µL of each glucose standard.
-
Add 50 µL of the Coupled Enzyme Reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 540 nm.
-
Plot the absorbance versus the glucose concentration to generate a standard curve.
-
-
α-Amylase Activity Measurement:
-
Add 50 µL of the α-maltose substrate solution to each well of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
To initiate the reaction, add 20 µL of the diluted α-amylase sample to each well. Include a blank with 20 µL of enzyme diluent.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Add 50 µL of the Coupled Enzyme Reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 540 nm.
-
Data Analysis
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Use the glucose standard curve to determine the concentration of glucose produced in each sample.
-
Calculate the α-amylase activity using the following formula:
Activity (U/mL) = (µmol of glucose produced) / (incubation time in min x volume of enzyme in mL)
One unit (U) of α-amylase activity is defined as the amount of enzyme that liberates 1 µmol of glucose from maltose per minute under the specified assay conditions.
Visualizations
Caption: Coupled enzymatic reaction pathway for α-amylase assay.
Caption: Experimental workflow for the coupled α-amylase assay.
Caption: Logical relationship of the assay principle.
Applications in Drug Development
The described assay is particularly useful for the screening and characterization of α-amylase inhibitors, which are a therapeutic target for managing type 2 diabetes. By delaying the breakdown of carbohydrates, these inhibitors can reduce the postprandial increase in blood glucose levels.[5] The use of a well-defined substrate like maltose allows for more reproducible and precise determination of inhibitor potency (e.g., IC₅₀ values) compared to assays using heterogeneous starch preparations. This assay can be adapted for high-throughput screening of compound libraries to identify novel α-amylase inhibitors.
References
- 1. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On porcine pancreatic alpha-amylase action: kinetic evidence for the binding of two maltooligosaccharide molecules (maltose, maltotriose and o-nitrophenylmaltoside) by inhibition studies. Correlation with the five-subsite energy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
Quantifying Alpha-Maltose in Biological Samples: A Detailed Guide to Protocols and Applications
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive guide detailing protocols for the quantification of alpha-maltose in biological samples has been released today, catering to researchers, scientists, and drug development professionals. This document provides in-depth application notes and standardized protocols for various analytical methods, ensuring accurate and reproducible results for critical research and development applications.
This compound, a disaccharide composed of two α-glucose units, is a key molecule in various biological processes and serves as a significant biomarker in certain metabolic disorders. Accurate measurement of this compound in biological matrices such as serum, plasma, and tissue homogenates is crucial for disease diagnosis, monitoring therapeutic interventions, and advancing drug development.
This guide offers a detailed overview of the most prevalent quantification techniques: enzymatic assays, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section includes a theoretical background, detailed experimental protocols, and data presentation guidelines to facilitate seamless integration into laboratory workflows.
Core Methodologies for this compound Quantification
The selection of an appropriate analytical method depends on factors such as the required sensitivity, specificity, sample matrix complexity, and available instrumentation. This guide provides a comparative overview to aid in method selection.
Enzymatic Assays
Enzymatic assays are a cost-effective and straightforward method for maltose (B56501) quantification, often utilized in high-throughput screening. The principle relies on the specific enzymatic conversion of maltose into glucose, which is then quantified using a coupled enzymatic reaction that produces a detectable colorimetric or fluorometric signal.
Workflow for Enzymatic Quantification of this compound
Caption: Workflow for Enzymatic Quantification of this compound.
Signaling Pathway in Enzymatic this compound Assay
Caption: Signaling Pathway in Enzymatic this compound Assay.
High-Performance Liquid Chromatography (HPLC)
HPLC offers higher specificity and the ability to simultaneously quantify multiple carbohydrates in a single run.[1] Separation is typically achieved using aminopropyl-bonded silica (B1680970) or ligand-exchange columns, with detection via refractive index (RI) or evaporative light scattering detectors (ELSD).
General Workflow for HPLC-based this compound Quantification
Caption: General Workflow for HPLC-based this compound Quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and specificity, making it the gold standard for quantifying low-abundance analytes in complex biological matrices.[2][3] This method involves chromatographic separation followed by mass spectrometric detection, often using multiple reaction monitoring (MRM) for precise quantification.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the described methods, allowing for an at-a-glance comparison to aid in selecting the most suitable technique for a given application.
| Parameter | Enzymatic Assay | HPLC-RI/ELSD | LC-MS/MS |
| Detection Principle | Colorimetric/Fluorometric | Refractive Index/Light Scattering | Mass-to-charge ratio |
| Typical Sample Volume | 5-50 µL[4] | 10-50 µL[5] | 10-100 µL |
| Limit of Detection (LOD) | Colorimetric: ~2 µM; Fluorometric: ~1 µM[4] | ~mg/L range[5] | Low ng/mL to pg/mL range[2][3] |
| Linearity Range | Colorimetric: 2-500 µM; Fluorometric: 1-50 µM[4] | Wide, dependent on detector | Typically 3-4 orders of magnitude |
| Specificity | Moderate to High (potential interference from other sugars) | Moderate (co-elution possible) | Very High |
| Throughput | High (96- or 384-well plate compatible)[4] | Low to Moderate | Moderate |
| Instrumentation Cost | Low | Moderate | High |
Detailed Experimental Protocols
Protocol 1: Enzymatic Quantification of this compound in Serum
This protocol is adapted from commercially available maltose assay kits and established enzymatic procedures.[6][7]
1. Reagent Preparation:
-
Maltose Assay Buffer: Prepare according to kit instructions, typically a buffer at a specific pH (e.g., pH 7.5). Allow to warm to room temperature before use.
-
α-Glucosidase Solution: Reconstitute the enzyme in the provided buffer. Keep on ice during use.
-
Glucose Detection Reagent: Prepare a master mix containing glucose oxidase, peroxidase, and a suitable probe as per the kit manual.
-
Maltose Standard: Prepare a stock solution of maltose (e.g., 100 nmole/µL) and create a standard curve by serial dilution (e.g., 0 to 10 nmole/well).[7]
2. Sample Preparation:
-
Serum samples can often be assayed directly or may require dilution with the Maltose Assay Buffer.[7]
-
It is recommended to test several dilutions for unknown samples to ensure the readings fall within the linear range of the standard curve.
-
For each sample, prepare a parallel reaction without α-glucosidase to measure the background glucose concentration.
3. Assay Procedure (96-well plate format):
-
Add 1-50 µL of standards and samples to separate wells.
-
Adjust the volume in all wells to 50 µL with Maltose Assay Buffer.
-
Add 2 µL of α-Glucosidase solution to each well intended for maltose measurement. For background glucose, add 2 µL of assay buffer.
-
Mix and incubate at 37°C for 30-60 minutes to allow for the conversion of maltose to glucose.
-
Add 50 µL of the Glucose Detection Reagent master mix to all wells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for colorimetric assays or Ex/Em for fluorometric assays).
4. Data Analysis:
-
Subtract the background glucose reading from the maltose reading for each sample.
-
Plot the standard curve of net absorbance/fluorescence versus maltose amount.
-
Determine the maltose concentration in the samples from the standard curve.
Protocol 2: HPLC-RI Quantification of this compound in Biological Fluids
This protocol provides a general framework for the analysis of maltose using HPLC with refractive index detection.[5][8]
1. Reagent and Equipment:
-
HPLC System: Equipped with a pump, autosampler, column oven, and refractive index (RI) detector.
-
Column: Amino-propyl or ligand-exchange column suitable for carbohydrate analysis.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).[5] All solvents should be HPLC grade and degassed.
-
Maltose Standard Solutions: Prepare a series of standards in the mobile phase at known concentrations.
2. Sample Preparation:
-
For samples containing protein, deproteinization is necessary. The Carrez clarification is a recommended method.[9]
-
Centrifuge the treated sample to pellet precipitated proteins.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-35°C.
-
Injection Volume: 10-20 µL.
-
RI Detector Temperature: 35°C.
4. Data Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Identify the maltose peak in the sample chromatograms based on the retention time of the standard.
-
Quantify the maltose concentration in the samples using the calibration curve.
Protocol 3: LC-MS/MS Quantification of this compound in Plasma
This protocol outlines a sensitive and specific method for maltose quantification.[2][3]
1. Reagent and Equipment:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A column suitable for polar analytes, such as a HILIC or a specialized carbohydrate column.[8]
-
Mobile Phase: Typically a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate).[2][3]
-
Internal Standard (IS): A stable isotope-labeled maltose (e.g., ¹³C₁₂-maltose) is recommended for the most accurate quantification.[10]
2. Sample Preparation:
-
To 100 µL of plasma, add the internal standard.
-
Precipitate proteins by adding a threefold excess of a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
3. LC-MS/MS Conditions:
-
LC Method: A gradient elution is typically used to separate maltose from other matrix components.
-
MS Method: Operate the mass spectrometer in positive or negative ESI mode. Optimize the MRM transitions for maltose and the internal standard. This involves selecting a precursor ion and one or more product ions.
4. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Calculate the same ratio for the unknown samples.
-
Determine the concentration of maltose in the samples from the calibration curve.
These detailed protocols and comparative data aim to equip researchers with the necessary tools to accurately and reliably quantify this compound in various biological samples, thereby supporting advancements in life sciences and drug development.
References
- 1. Maltose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Analytical method for the determination of disaccharides derived from keratan, heparan, and dermatan sulfates in human serum and plasma by high-performance liquid chromatography/turbo ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. metabolites.alfa-chemistry.com [metabolites.alfa-chemistry.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Enzymatic Assay of α-Glucosidase by the Modified Boehenger Procedure (EC 3.2.1.20) [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. helixchrom.com [helixchrom.com]
- 9. food.r-biopharm.com [food.r-biopharm.com]
- 10. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application of α-Maltose in Recombinant Protein Expression with MBP Tag: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Maltose-Binding Protein (MBP) tag is a widely utilized fusion partner in recombinant protein expression, primarily due to its ability to significantly enhance the solubility and promote the proper folding of its fused target proteins.[1][2] MBP, a 42.5 kDa protein from Escherichia coli, is part of the maltose (B56501)/maltodextrin system and exhibits a natural, high-affinity for amylose (B160209).[3] This interaction forms the basis of a simple and efficient one-step affinity purification method. The MBP-fusion protein binds to an amylose resin, and subsequent elution is achieved by competitive displacement with α-maltose.[4] This application note provides detailed protocols for the expression and purification of MBP-tagged recombinant proteins, with a focus on the critical role of α-maltose in the elution process.
Principle of MBP-Tag Purification
The purification strategy relies on the specific interaction between the MBP tag and amylose, a component of starch. The MBP-fusion protein, present in the clarified cell lysate, is loaded onto a column containing an amylose resin. The MBP tag binds tightly to the amylose, immobilizing the fusion protein, while host cell proteins are washed through. The bound MBP-fusion protein is then eluted by introducing a buffer containing a high concentration of free α-maltose. The α-maltose competes with the amylose for the binding site on MBP, leading to the release and collection of the purified fusion protein.[5]
Data Presentation
Table 1: Typical Parameters for MBP-Tagged Protein Purification
| Parameter | Value | Reference |
| MBP Tag Size | ~42.5 kDa | [3] |
| Affinity Matrix | Amylose Resin | [4] |
| Binding Capacity of Amylose Resin | 3-5 mg of MBP-fusion protein per mL of resin | [6][7] |
| Standard Eluent | α-Maltose | [5] |
| Standard Elution Concentration | 10 mM | [5] |
| Expected Purity (single step) | 70-90% | [8] |
Table 2: Troubleshooting Guide for MBP-Tagged Protein Purification
| Problem | Possible Cause | Suggested Solution | Reference |
| Poor or no elution with 10 mM Maltose | - Strong interaction between the fusion protein and the resin. - Protein precipitation on the column. | - Increase maltose concentration to 20 mM, 50 mM, or up to 100 mM. - Decrease the flow rate during elution. - Increase the ionic strength of the elution buffer (e.g., up to 1 M NaCl). | [9][10] |
| Low yield of purified protein | - Inefficient binding to the amylose resin. - Proteolytic degradation of the fusion protein. | - Ensure the MBP tag is properly folded. - Perform binding at 4°C. - Add protease inhibitors to the lysis buffer. | [9] |
| Precipitation of target protein after cleavage of MBP tag | - The target protein may be inherently insoluble without the MBP tag. | - Perform cleavage in the presence of stabilizing agents (e.g., glycerol, L-arginine). - Optimize buffer conditions (pH, ionic strength). | [8] |
Experimental Protocols
I. Expression of MBP-Tagged Recombinant Protein
This protocol outlines a general procedure for the expression of an MBP-fusion protein in E. coli.
Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with the pMAL vector containing the gene of interest.
-
Luria-Bertani (LB) medium or Terrific Broth (TB).
-
Ampicillin (or other appropriate antibiotic).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Protocol:
-
Inoculate a single colony of transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 0.3 mM.[3]
-
Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 16-25°C) to improve protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for purification.
II. Purification of MBP-Tagged Recombinant Protein
This protocol describes the purification of an MBP-fusion protein using amylose affinity chromatography.
Materials and Buffers:
-
Lysis Buffer: 20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4. Protease inhibitors (e.g., PMSF) should be added just before use.
-
Elution Buffer: 20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, 10 mM α-maltose, pH 7.4.[5]
-
Amylose resin.
-
Chromatography column.
Protocol:
-
Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer per liter of culture.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
Equilibrate the amylose resin in a chromatography column with 5-10 column volumes of Lysis Buffer.
-
Load the clarified lysate onto the equilibrated column.
-
Wash the column with 10-15 column volumes of Lysis Buffer to remove unbound proteins.
-
Elute the bound MBP-fusion protein with 3-5 column volumes of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify the fractions containing the purified protein.
-
Pool the fractions containing the pure protein.
III. Optimization of Elution with α-Maltose
If the protein does not elute efficiently with the standard 10 mM maltose concentration, the following optimization steps can be performed.
Protocol:
-
After the wash step, apply a stepwise or linear gradient of α-maltose in the Elution Buffer.
-
Step Gradient: Elute with successive column volumes of Elution Buffer containing increasing concentrations of maltose (e.g., 20 mM, 50 mM, 100 mM).[9]
-
Linear Gradient: Apply a linear gradient from 10 mM to 100 mM (or higher) maltose over several column volumes.
-
Collect fractions throughout the gradient and analyze by SDS-PAGE to determine the optimal maltose concentration for eluting the target protein.
IV. Regeneration of Amylose Resin
The amylose resin can be regenerated for multiple uses.
Protocol:
-
Wash the column with 3 column volumes of water.
-
Wash with 3 column volumes of 0.1% SDS.
-
Wash with 1 column volume of water.
-
Store the resin in 20% ethanol (B145695) at 4°C.
Visualizations
Caption: Experimental workflow for MBP-tagged protein expression and purification.
Caption: Mechanism of MBP-amylose binding and maltose elution.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Maltose-Binding Protein (MBP), a Secretion-Enhancing Tag for Mammalian Protein Expression Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principle and Protocol of Expression and Purification of MBP Fusion Protein - Creative BioMart [creativebiomart.net]
- 4. neb.com [neb.com]
- 5. Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maltose-Binding Protein Fusion Allows for High Level Bacterial Expression and Purification of Bioactive Mammalian Cytokine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maltose-Binding Protein Fusion Allows for High Level Bacterial Expression and Purification of Bioactive Mammalian Cytokine Derivatives | PLOS One [journals.plos.org]
- 8. Purification of Proteins Fused to Maltose-Binding Protein | Springer Nature Experiments [experiments.springernature.com]
- 9. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Carbohydrate Metabolism Pathways with Labeled Alpha-Maltose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful methodology for elucidating the intricate pathways of cellular metabolism. By introducing substrates labeled with heavy isotopes, such as Carbon-13 (¹³C) or Hydrogen-3 (³H), researchers can track the metabolic fate of these molecules, quantify fluxes through various pathways, and gain a dynamic understanding of cellular physiology in both healthy and diseased states.[1][2][3][4] Alpha-Maltose, a disaccharide composed of two α-glucose units, is a key carbohydrate in cellular energy metabolism.[5] The use of isotopically labeled this compound provides a valuable tool to investigate its uptake, hydrolysis into glucose, and subsequent entry into central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle.
These application notes provide detailed protocols for utilizing labeled this compound in metabolic tracing studies, with a focus on sample preparation and analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Metabolic Pathway of this compound
This compound is hydrolyzed by the enzyme maltase into two molecules of glucose. These glucose molecules are then phosphorylated to glucose-6-phosphate, which enters the glycolytic pathway. The carbon backbone of glucose can be traced through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle, contributing to the biosynthesis of amino acids, nucleotides, and lipids.
References
The Pivotal Role of Alpha-Maltose in Microbial Growth Curve Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-maltose, a disaccharide composed of two α-glucose units, serves as a crucial carbon and energy source for a wide array of microorganisms. Its utilization is fundamental to various biological processes, including industrial fermentations for biofuels and pharmaceuticals, food production, and gut microbiome dynamics. Understanding how different microbes metabolize α-maltose is paramount for optimizing these applications and for developing novel antimicrobial strategies. Microbial growth curve experiments are a cornerstone of microbiological research, providing critical insights into the kinetics of microbial proliferation. When α-maltose is employed as the primary carbon source in these experiments, it allows for the detailed characterization of microbial metabolic pathways, transport mechanisms, and regulatory networks. These studies are instrumental in selecting robust microbial strains for industrial applications and in identifying potential targets for antimicrobial drug development.
Application Notes
The use of α-maltose in microbial growth curve experiments offers several key advantages:
-
Elucidation of Specific Metabolic Pathways: By providing α-maltose as the sole carbon source, researchers can investigate the specific enzymatic machinery a microorganism employs for its breakdown and transport. This includes the expression and activity of enzymes like maltase and maltose (B56501) phosphorylase, as well as specific transport systems.
-
Comparative Analysis of Carbon Source Preference: Comparing growth curves on α-maltose versus other sugars, such as glucose, reveals microbial carbon catabolite repression mechanisms and substrate preferences. For instance, many bacteria exhibit diauxic growth when presented with both glucose and maltose, prioritizing glucose utilization first.
-
Industrial Strain Selection and Optimization: In industries such as brewing and baking, the efficient fermentation of maltose is critical.[1] Growth curve analysis helps in selecting yeast and bacterial strains with superior maltose utilization capabilities, leading to improved product yield and quality.
-
Antimicrobial Drug Discovery: The unique enzymes and transporters involved in α-maltose metabolism can serve as potential targets for novel antimicrobial agents. Growth curve experiments are a primary screening tool to assess the efficacy of compounds that inhibit these pathways.
Data Presentation: Comparative Microbial Growth on this compound
The following table summarizes quantitative data on the growth of various microorganisms on α-maltose compared to other carbon sources. These parameters are critical for understanding the metabolic efficiency and preferences of these microbes.
| Microorganism | Carbon Source | Specific Growth Rate (μ) (h⁻¹) | Doubling Time (min) | Final Optical Density (OD) | Reference |
| Corynebacterium glutamicum | 2% Glucose | 0.36 ± 0.04 | - | 25 ± 2 | [2] |
| 2% Maltose | 0.36 ± 0.04 | - | 25 ± 2 | [2] | |
| 2% Glucose + 2% Maltose | 0.42 ± 0.02 | - | 30 ± 2 | [2] | |
| Bacillus subtilis | Maltose | - | 59 | 3.4 | [3] |
| Saccharomyces cerevisiae | Glucose | ~0.34 | - | - | [4] |
| Maltose | ~0.34 | - | - | [4] | |
| Maltotriose | ~0.32 | - | - | [4] |
Note: Experimental conditions such as media composition, temperature, and pH can significantly influence growth parameters. The data presented here are compiled from different studies and should be interpreted in the context of their respective experimental setups.
Experimental Protocols
I. Protocol for Preparing Microbial Growth Medium with this compound
This protocol outlines the preparation of a defined minimal medium with α-maltose as the sole carbon source.
Materials:
-
Sterile, purified water
-
α-Maltose monohydrate
-
Basal salt solution (e.g., M9 salts, YNB)
-
Trace mineral solution (optional, but recommended)
-
Amino acid or vitamin solutions (if required by the specific microbial strain)
-
Sterile flasks or tubes
-
Sterile filters (0.22 µm pore size)
-
Autoclave
Procedure:
-
Prepare Basal Medium: Dissolve the components of the basal salt solution (and trace minerals, if applicable) in purified water according to the desired recipe.
-
Autoclave Basal Medium: Dispense the basal medium into appropriate culture flasks or tubes and sterilize by autoclaving at 121°C for 15-20 minutes. Allow the medium to cool to room temperature.
-
Prepare Maltose Stock Solution: Prepare a concentrated stock solution of α-maltose (e.g., 20% w/v) in purified water.
-
Sterilize Maltose Solution: Crucially, do not autoclave the maltose solution with the basal salts , as this can lead to caramelization. Sterilize the maltose stock solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
Combine Components: Aseptically add the sterile maltose stock solution to the cooled, sterile basal medium to achieve the desired final concentration (typically 0.2% to 2% w/v). If required, add other sterile supplements like amino acids or vitamins at this stage.
-
Final pH Adjustment: If necessary, adjust the final pH of the medium using sterile acidic or basic solutions.
-
Storage: Store the prepared medium at 4°C until use.
II. Protocol for a Microbial Growth Curve Experiment Using a Spectrophotometer
This protocol describes a standard method for monitoring microbial growth by measuring optical density (OD) over time.
Materials:
-
Prepared microbial growth medium containing α-maltose
-
Microbial culture for inoculation
-
Sterile culture flasks or a 96-well microplate
-
Incubator shaker
-
Spectrophotometer or microplate reader
-
Sterile cuvettes or a sterile 96-well plate
-
Pipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick a single colony of the desired microorganism and inoculate it into a small volume of the same growth medium (or a suitable rich medium like LB or YPD).
-
Incubate overnight at the optimal temperature with shaking to obtain a saturated pre-culture.
-
-
Inoculation:
-
Measure the optical density (at 600 nm, OD₆₀₀) of the overnight pre-culture.
-
Dilute the pre-culture into fresh, pre-warmed growth medium containing α-maltose to a starting OD₆₀₀ of 0.05 - 0.1. This ensures a sufficient number of viable cells to initiate logarithmic growth.
-
-
Incubation and Measurement:
-
Incubate the culture at the optimal temperature with constant shaking to ensure aeration and uniform cell distribution.
-
At regular time intervals (e.g., every 30-60 minutes), aseptically remove an aliquot of the culture.
-
Measure the OD₆₀₀ of the aliquot using a spectrophotometer. Use the sterile growth medium as a blank. If using a microplate reader, ensure proper mixing before each reading.
-
-
Data Collection and Analysis:
-
Continue taking measurements until the culture reaches the stationary phase (i.e., the OD₆₀₀ readings no longer increase).
-
Plot the OD₆₀₀ values (on a logarithmic scale) against time (on a linear scale) to generate a growth curve.
-
From the growth curve, determine the following parameters:
-
Lag Phase: The initial period of little to no growth.
-
Logarithmic (Exponential) Phase: The period of rapid, exponential growth.
-
Specific Growth Rate (μ): Calculated from the slope of the linear portion of the semi-log plot (ln(OD) vs. time).
-
Doubling Time (t_d): The time it takes for the population to double, calculated as ln(2)/μ.
-
Stationary Phase: The period where growth ceases.
-
Final Optical Density: The maximum OD reached.
-
-
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. quora.com [quora.com]
- 2. Increased Glucose Utilization in Corynebacterium glutamicum by Use of Maltose, and Its Application for the Improvement of l-Valine Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maltose and Maltodextrin Utilization by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maltotriose Utilization by Industrial Saccharomyces Strains: Characterization of a New Member of the α-Glucoside Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing alpha-Maltose as a Cryoprotectant for Protein Stability
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing alpha-maltose as a cryoprotectant to maintain protein stability during freeze-thaw and freeze-drying processes. The information compiled herein is intended to guide researchers in academic and industrial settings, particularly those involved in drug development, on the effective use of this compound to preserve the structural integrity and biological activity of proteins.
Introduction
Cryopreservation is a cornerstone of biopharmaceutical development and protein research, enabling the long-term storage and transport of sensitive biological materials. However, the formation of ice crystals and the resulting increase in solute concentration during freezing can lead to irreversible protein denaturation and aggregation. Cryoprotectants are essential additives that mitigate these detrimental effects.
This compound, a disaccharide composed of two α-glucose units, has demonstrated significant potential as a cryoprotective agent. It is thought to stabilize proteins through a combination of mechanisms, including the "preferential exclusion" model, where it is excluded from the protein's surface, thereby thermodynamically favoring the folded state, and the "water replacement hypothesis," where it forms hydrogen bonds with the protein, acting as a surrogate for water molecules. This document outlines the practical application of this compound for protein cryopreservation, supported by quantitative data and detailed methodologies.
Data Presentation: Efficacy of this compound in Protein Cryopreservation
The following tables summarize quantitative data from studies evaluating the effectiveness of this compound in preserving protein stability during cryopreservation, often in comparison to other common cryoprotectants.
Table 1: Cryoprotective Effect of Maltose (B56501) on Phosphofructokinase (PFK) Activity After a Freeze-Thaw Cycle
| Cryoprotectant | Concentration (mM) | % Activity Recovery |
| None | - | ~0% |
| This compound | 500 | Slightly less than 70% [1] |
| Trehalose (B1683222) | 500 | >70%[1] |
| Sucrose | 500 | >70%[1] |
| Glucose | 500 | Ineffective[1] |
Data sourced from studies on rabbit skeletal muscle phosphofructokinase subjected to freezing in liquid nitrogen for 30 seconds and subsequent thawing.[1]
Table 2: Stabilization of Lactate (B86563) Dehydrogenase (LDH) by various Disaccharides after Freeze-Drying
| Disaccharide | % Activity Recovery (after freeze-drying) |
| This compound | Comparable to Trehalose and Sucrose [2] |
| Trehalose | Comparable to Sucrose and Maltose[2] |
| Sucrose | Comparable to Trehalose and Maltose[2] |
| Lactose | Comparable to other disaccharides[2] |
Note: While the process stability was comparable, the storage stability of LDH was found to be more dependent on the type of disaccharide, with trehalose showing better performance under various storage temperatures and relative humidity conditions.[2]
Table 3: Cryoprotective Effect of Maltose on Myofibrillar Proteins from Washed Beef Meat during Frozen Storage at -30°C
| Cryoprotectant | Concentration (w/w) | Salt Extractable Protein (SEP) after 360 days (% of initial) |
| None | 0% | ~65.4% |
| This compound | 2% | 66.51% |
| This compound | 4% | 69.26% |
| This compound | 6% | 72.13% |
| This compound | 8% | 74.00% |
| This compound | 10% | 76.84% |
| Trehalose | 2% | 71.70% |
| Trehalose | 4% | 70.16% |
| Trehalose | 6% | 73.58% |
| Trehalose | 8% | 75.98% |
| Trehalose | 10% | 76.01% |
Experimental Protocols
This section provides detailed protocols for the cryopreservation of a model protein using this compound and subsequent assessment of its stability and activity.
General Protocol for Protein Cryopreservation with this compound
This protocol describes a general method for the freeze-thawing of a protein solution using this compound as a cryoprotectant.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., phosphate (B84403) buffer, Tris-HCl)
-
This compound monohydrate (high purity)
-
Cryovials (e.g., polypropylene)
-
Liquid nitrogen or a -80°C freezer
-
Water bath or heat block for thawing
-
Spectrophotometer or other appropriate equipment for protein concentration and activity assays
Procedure:
-
Preparation of Cryoprotectant Stock Solution: Prepare a sterile-filtered stock solution of this compound (e.g., 50% w/v or a desired molar concentration) in the same buffer as the protein solution.
-
Addition of Cryoprotectant: On ice, gently mix the protein solution with the this compound stock solution to achieve the desired final concentration of both protein and maltose. A typical final concentration for maltose is in the range of 100-500 mM.
-
Aliquoting: Dispense the protein-maltose solution into pre-chilled cryovials in appropriate volumes for future experiments to avoid multiple freeze-thaw cycles of the same aliquot.
-
Freezing:
-
Flash Freezing: Plunge the cryovials directly into liquid nitrogen. This rapid freezing method minimizes the formation of large ice crystals.
-
Slow Freezing: Place the cryovials in a controlled-rate freezer or an isopropanol-filled container at -80°C to achieve a cooling rate of approximately -1°C/minute.
-
-
Storage: Transfer the frozen vials to a liquid nitrogen dewar or a -80°C freezer for long-term storage.
-
Thawing:
-
Rapid Thawing: Quickly thaw the frozen aliquot by swirling the cryovial in a 37°C water bath until just a small amount of ice remains.
-
Slow Thawing: Thaw the aliquot on ice.
-
-
Post-Thaw Handling: Immediately after thawing, place the vial on ice. If necessary, centrifuge the sample at a low speed to pellet any aggregates. The supernatant can then be used for downstream applications.
Protocol for Assessing Lactate Dehydrogenase (LDH) Activity after Cryopreservation
This protocol outlines the measurement of LDH activity, a common model protein, after a freeze-thaw cycle with this compound.
Materials:
-
Cryopreserved LDH sample with this compound (from Protocol 3.1)
-
Control LDH sample (unfrozen)
-
LDH Assay Buffer (e.g., 200 mM Tris-HCl, pH 8.0)
-
Substrate Solution: 50 mM Lithium Lactate
-
Cofactor/Dye Solution: A mixture containing NAD+, Phenazine Methosulfate (PMS), and INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride). Prepare fresh before use.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Sample Preparation: Thaw the cryopreserved LDH sample and the unfrozen control sample as described in Protocol 3.1. Dilute the samples to a suitable concentration within the linear range of the assay using the LDH Assay Buffer.
-
Assay Reaction Setup:
-
In a 96-well plate, add 50 µL of the diluted LDH sample (or control) to triplicate wells.
-
Prepare a reaction mixture containing the Assay Buffer, Substrate Solution, and Cofactor/Dye Solution according to a validated LDH assay kit or a well-established protocol.
-
Add 150 µL of the reaction mixture to each well containing the LDH sample.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation of Activity Recovery:
-
Calculate the average absorbance for the cryopreserved and control samples.
-
Determine the relative activity of the cryopreserved sample compared to the unfrozen control.
-
% Activity Recovery = (Absorbance of Cryopreserved Sample / Absorbance of Control Sample) x 100
-
Visualizations
The following diagrams illustrate the conceptual mechanism of cryoprotection and a typical experimental workflow.
Caption: Conceptual diagram of the preferential exclusion mechanism.
Caption: General experimental workflow for protein cryopreservation.
Conclusion
This compound serves as an effective cryoprotectant for a variety of proteins, offering a viable alternative or supplement to other commonly used sugars like trehalose and sucrose. Its ability to preserve protein structure and function during the stresses of freezing and thawing makes it a valuable tool in the formulation of biopharmaceuticals and for the long-term storage of protein reagents. The protocols and data presented in this document provide a foundation for researchers to incorporate this compound into their protein stabilization strategies. It is recommended that for each specific protein, an optimization of the this compound concentration and the freezing/thawing protocol be performed to achieve maximal stability.
References
- 1. Cryoprotection of phosphofructokinase with organic solutes: characterization of enhanced protection in the presence of divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilizing effect of four types of disaccharide on the enzymatic activity of freeze-dried lactate dehydrogenase: step by step evaluation from freezing to storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of α-Maltose in Modern Drug Formulation and Delivery
Introduction
Alpha-Maltose, a disaccharide composed of two α-glucose units, is an increasingly vital excipient in the pharmaceutical industry.[1][2] Its inherent properties, such as high water solubility, non-hygroscopicity, and excellent stabilizing capabilities, make it a versatile component in a wide array of drug formulations.[3][4] These notes explore the application of α-maltose in stabilizing biologics, enhancing the solubility of poorly soluble drugs, and its function in parenteral and targeted delivery systems.
Application I: Stabilization of Biopharmaceuticals
This compound is extensively used as a stabilizer, particularly for protein-based therapeutics like antibodies, enzymes, and vaccines, which are susceptible to degradation during processing and storage.[1][4][5] It functions primarily as a lyoprotectant during freeze-drying (lyophilization) and as a stabilizer in spray-dried formulations.[5][6][7]
Mechanism of Stabilization
The stabilizing effect of α-maltose is attributed to two primary mechanisms:
-
Water Replacement Hypothesis : During dehydration processes like lyophilization, maltose (B56501) molecules form hydrogen bonds with the protein, serving as a substitute for the water molecules that originally hydrated the protein surface. This interaction helps maintain the native conformation of the protein.[8]
-
Vitrification (Glassy Matrix Formation) : Maltose forms a rigid, amorphous glassy matrix that immobilizes the protein.[8] This high-viscosity environment restricts the molecular mobility of the protein, preventing unfolding, aggregation, and chemical degradation.[8]
Quantitative Data: Stabilization Studies
| Application | Model Drug/Protein | Maltose Concentration | Key Finding | Reference |
| Lyophilization | Hemoglobin (Bovine, Porcine) | 30% (w/v) | Significantly improved stability and prevented methemoglobin formation after two years of storage. | [6] |
| Lyophilization | Lactate Dehydrogenase (LDH) | Various | Maltodextrin formulations (including maltose) performed as well as or better than sucrose (B13894) in protecting LDH activity. | [9] |
| Lyophilization | Phosphofructokinase (PFK) | 100 mM | Provided protection against activity loss during dehydration. | [10] |
| Commercial Formulation | Abatacept (Lyophilized) | Not specified | Used as the stabilizing sugar in the lyophilized commercial product. | [11] |
Protocol: Lyophilization of a Model Protein using α-Maltose
This protocol describes a general procedure for the lyophilization of a model protein, such as Bovine Serum Albumin (BSA), using α-maltose as a lyoprotectant.
Materials:
-
Model Protein (e.g., BSA)
-
Pharmaceutical Grade α-Maltose
-
Water for Injection (WFI)
-
Buffer solution (e.g., 10 mM Phosphate Buffer, pH 7.4)
-
Lyophilizer (Freeze-Dryer)
-
Sterile vials and stoppers
Procedure:
-
Formulation Preparation:
-
Prepare the buffer solution and sterile filter it.
-
Dissolve the desired amount of α-maltose in the buffer to achieve the final target concentration (e.g., 5-10% w/v).
-
Gently dissolve the model protein into the maltose-buffer solution to a final concentration (e.g., 10 mg/mL). Avoid vigorous shaking to prevent denaturation.
-
-
Filling and Pre-Freezing:
-
Dispense the formulated protein solution into sterile lyophilization vials.
-
Partially insert sterile stoppers onto the vials.
-
Load the vials onto the lyophilizer shelves and pre-cool the shelves to 5°C.
-
-
Freezing (Thermal Treatment):
-
Ramp down the shelf temperature to -40°C at a rate of 1°C/minute.
-
Hold the temperature at -40°C for at least 3 hours to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Apply a vacuum to the chamber, reducing the pressure to 100 mTorr.
-
Ramp the shelf temperature up to -15°C over 2 hours.
-
Hold at this temperature and pressure until all ice has sublimated from the product. This can take 24-48 hours, depending on the sample volume.
-
-
Secondary Drying (Desorption):
-
Increase the shelf temperature to 25°C at a rate of 0.2°C/minute.
-
Hold at 25°C for an additional 6-12 hours to remove residual bound water.
-
-
Stoppering and Storage:
-
Backfill the chamber with sterile nitrogen gas to atmospheric pressure.
-
Fully stopper the vials under vacuum or nitrogen.
-
Remove vials from the lyophilizer, seal with aluminum caps, and store at the recommended temperature (e.g., 2-8°C).
-
Application II: Formulation of Poorly Soluble Drugs
A significant challenge in drug development is the poor aqueous solubility of many new chemical entities, which limits their bioavailability.[12][13] Amorphous Solid Dispersions (ASDs) are a proven strategy to enhance the solubility and dissolution rate of such compounds.[14][15] In an ASD, the drug is molecularly dispersed in a hydrophilic carrier in an amorphous state, which has higher energy and thus greater solubility than its crystalline form.[13][15]
This compound can be used as a hydrophilic carrier in ASDs, particularly in formulations prepared by spray drying.[16] Its high water solubility and ability to form a stable amorphous matrix help to prevent the drug from recrystallizing.[15][16]
Quantitative Data: Physicochemical Properties of Maltose for ASD
| Property | Value | Significance in Formulation | Reference |
| Chemical Formula | C₁₂H₂₂O₁₁ | - | [1] |
| Molecular Weight | 342.30 g/mol | - | [1] |
| Solubility | Very soluble in water | Essential for creating the liquid feed for spray drying and for rapid dissolution of the final product. | [3] |
| Melting Point | 102-103°C (with decomposition) | Important for processes involving heat, like hot-melt extrusion or spray drying. | [3] |
| Sweetness | ~30% of sucrose | Can improve the palatability of oral dosage forms. | [2][3] |
| Functional Category | Tablet diluent, Sweetening agent, Stabilizer | Highlights its versatility as a pharmaceutical excipient. | [1][3][4] |
Protocol: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying
This protocol outlines the preparation of an ASD for a poorly soluble model drug using α-maltose as the carrier.
Materials:
-
Poorly Soluble API (e.g., Itraconazole)
-
Pharmaceutical Grade α-Maltose
-
Organic Solvent or Solvent/Water Mixture (e.g., Dichloromethane/Methanol, Ethanol/Water)
-
Spray Dryer
-
High-performance liquid chromatography (HPLC) system for drug content analysis
-
Differential Scanning Calorimeter (DSC) for solid-state characterization
Procedure:
-
Liquid Feed Preparation:
-
Completely dissolve the API and α-maltose in the chosen solvent system. A common drug-to-carrier ratio to start with is 1:3 or 1:4 by weight.
-
Ensure a clear solution is formed. The total solid concentration should typically be between 2-10% (w/v) depending on the solvent and equipment.
-
-
Spray Dryer Setup:
-
Set the key process parameters. These are highly dependent on the specific equipment, solvent system, and formulation, but typical starting points are:
-
Inlet Temperature: 100-150°C
-
Atomization Gas Flow/Pressure: Adjusted to achieve a fine mist.
-
Liquid Feed Rate: Adjusted to maintain the target outlet temperature.
-
Aspirator/Drying Gas Flow: Set to ensure efficient drying and particle collection.
-
-
-
Spray Drying Process:
-
Pump the liquid feed through the atomizer nozzle into the drying chamber.
-
The hot drying gas rapidly evaporates the solvent, causing the solids to precipitate as a fine powder. The rapid evaporation kinetically traps the drug in an amorphous state within the maltose matrix.
-
The solid particles are separated from the gas stream by a cyclone and collected in a collection vessel.
-
-
Powder Collection and Characterization:
-
Carefully collect the resulting powder.
-
Characterization (Confirmation of ASD):
-
Visual: The powder should be fine and homogenous.
-
DSC: Analyze the powder to confirm the absence of a melting endotherm for the crystalline drug, indicating an amorphous state. A single glass transition temperature (Tg) for the dispersion should be observed.
-
HPLC: Determine the drug content and purity in the final powder.
-
-
Application III: Targeted Drug Delivery
Recent research has explored the use of maltose in active targeting strategies, particularly for cancer therapy.[17] Many cancer cells overexpress glucose transporters (GLUTs) to meet their high energy demands. By conjugating maltose to the surface of a nanoparticle drug carrier, the system can be recognized by these GLUTs.[17] This interaction facilitates cellular uptake of the nanocarrier via endocytosis, concentrating the therapeutic agent within the target cancer cells and potentially reducing systemic toxicity.[17]
This approach was demonstrated with doxorubicin-loaded albumin nanoparticles modified with maltose, which showed enhanced cellular uptake and selective killing of liver cancer cells (HepG2) compared to non-cancerous cells.[17] The tumor growth inhibition in vivo was 75.95%, highlighting the potential of this strategy.[17]
References
- 1. This compound | 4482-75-1 | Benchchem [benchchem.com]
- 2. Maltose - Wikipedia [en.wikipedia.org]
- 3. phexcom.com [phexcom.com]
- 4. nbinno.com [nbinno.com]
- 5. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Maltodextrins as lyoprotectants in the lyophilization of a model protein, LDH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. Delivery of poorly soluble compounds by amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring the Benefits and Applications of Maltose Spray Dryer: a Review - BEAR [hzbearmach.com]
- 17. Self-assembly of maltose-albumin nanoparticles for efficient targeting delivery and therapy in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Separation of α-Maltose from Other Disaccharides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of α-maltose from other common disaccharides, such as sucrose (B13894), lactose (B1674315), and its anomer, β-maltose, using High-Performance Liquid Chromatography (HPLC). The separation of these structurally similar sugars is critical in various fields, including food science, biotechnology, and pharmaceutical development, for quality control, impurity profiling, and formulation analysis.
Introduction to Disaccharide Separation Challenges
Disaccharides are carbohydrates composed of two monosaccharide units. Their high polarity, lack of a strong chromophore, and the existence of anomers for reducing sugars like maltose (B56501) and lactose present significant challenges for chromatographic separation. Anomers are isomers of a cyclic sugar that differ only in the configuration at the anomeric carbon. In solution, these anomers can interconvert in a process called mutarotation, which can lead to peak splitting or broadening in chromatography if not properly controlled.[1] Effective HPLC methods must address these challenges to achieve baseline separation and accurate quantification.
Three primary HPLC modes have proven effective for the separation of disaccharides: Hydrophilic Interaction Chromatography (HILIC), Ligand Exchange Chromatography, and Porous Graphitic Carbon (PGC) Chromatography. Each method offers unique selectivity and advantages for specific applications.
Method 1: Hydrophilic Interaction Chromatography (HILIC)
Application Note: HILIC for General Disaccharide Profiling
HILIC with an amino column is a robust method for routine analysis of common disaccharides. The amino stationary phase can catalyze the mutarotation of reducing sugars, often resulting in a single, sharp peak for each sugar, which simplifies quantification.[2] This method provides good separation between fructose, glucose, sucrose, maltose, and lactose.
Experimental Protocol: HILIC with Amino Column and RI Detection
This protocol is adapted for the general separation of common mono- and disaccharides.
-
Sample Preparation: Dissolve standards or samples in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Method 2: Ligand Exchange Chromatography
Ligand exchange chromatography separates sugars based on the interaction of their hydroxyl groups with a metal ion (commonly calcium, Ca2+) complexed to a stationary phase, typically a sulfonated polystyrene-divinylbenzene resin.[6] The separation is influenced by the stereochemistry of the hydroxyl groups. This technique often uses only water as the mobile phase, making it an environmentally friendly option.[6][7]
Application Note: High-Temperature Ligand Exchange for Enhanced Resolution
Operating ligand exchange columns at elevated temperatures (e.g., 85 °C) is crucial to prevent anomer separation, which can cause peak splitting.[6][7] This method is particularly effective for separating monosaccharides and some disaccharides.
Experimental Protocol: Ligand Exchange with Ca2+ Column
This protocol is suitable for the separation of various sugars, including disaccharides.
-
Column: InertSphere Sugar-2 (Ca2+ form), 9 µm particle size, 300 x 7.8 mm I.D.[7]
-
Mobile Phase: 100% HPLC-grade Water[7]
-
Flow Rate: 0.5 mL/min[7]
-
Column Temperature: 85 °C[7]
-
Detector: Refractive Index (RI) Detector[7]
-
Injection Volume: 10 µL[7]
-
Sample Preparation: Dissolve samples in HPLC-grade water and filter through a 0.45 µm filter.
Method 3: Porous Graphitic Carbon (PGC) Chromatography
Chromatography using a Porous Graphitic Carbon (PGC) stationary phase offers a unique separation mechanism based on the interaction of analytes with the flat, polarizable surface of graphite.[8] This technique is exceptionally powerful for separating structurally similar compounds, including anomers of sugars, without derivatization.[9][10]
Application Note: U-HPLC on PGC for Anomer-Specific Separation of Maltose
This advanced method provides baseline separation of not only different disaccharides but also their α- and β-anomers.[10][11] This is particularly valuable for detailed structural analysis and for studying the kinetics of mutarotation.[9] The use of mass spectrometry (MS) detection provides high sensitivity and specificity.
Experimental Protocol: U-HPLC-ESI-MS/MS with PGC Column
This protocol is designed for the high-resolution separation of disaccharide anomers.[11]
-
Column: Porous Graphitic Carbon (PGC) column.
-
Mobile Phase A: 0.1% (w/v) Formic Acid in Water.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient Elution: A detailed gradient is used to achieve separation (refer to original literature for specific gradient profiles).[11]
-
Flow Rate: 0.250 mL/min.[11]
-
Column Temperature: 5 °C (low temperature enhances anomer resolution).[9][11]
-
Detector: Electrospray Ionization Mass Spectrometry (ESI-MS/MS) in negative ion mode, monitoring for formate (B1220265) adducts [M+HCOO]⁻ at m/z 387.[9][11]
-
Sample Preparation: Dissolve samples in a mixture of water and acetonitrile.
Quantitative Data Summary
The following table summarizes the retention times for key disaccharides using the methods described above, allowing for a direct comparison of their separation performance.
| HPLC Method | Column Type | Mobile Phase | Sucrose (min) | β-Maltose (min) | β-Lactose (min) | α-Maltose (min) | α-Lactose (min) | Reference |
| HILIC-RI | Hypersil GOLD Amino | 80% Acetonitrile / 20% Water | ~4.5 | \multicolumn{2}{c | }{~5.2 (as single peak)} | \multicolumn{2}{c | }{~6.0 (as single peak)} | [5] |
| U-HPLC-ESI-MS/MS | Porous Graphitic Carbon (PGC) | Gradient of 0.1% Formic Acid in Water and Acetonitrile | ~19.0 | ~21.5 | ~22.5 | ~24.0 | ~25.5 | [11] |
Note: Retention times are approximate and can vary based on the specific HPLC system, column batch, and exact experimental conditions.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the HPLC analysis of disaccharides.
References
- 1. lcms.cz [lcms.cz]
- 2. merckmillipore.com [merckmillipore.com]
- 3. helixchrom.com [helixchrom.com]
- 4. dovepress.com [dovepress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. glsciences.com [glsciences.com]
- 8. Introducing porous graphitized carbon liquid chromatography with evaporative light scattering and mass spectrometry detection into cell wall oligosaccharide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anomeric discrimination and rapid analysis of underivatized lactose, maltose, and sucrose in vegetable matrices by U-HPLC-ESI-MS/MS using porous graphitic carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing α-Maltose in Minimal Media for Bacterial Culture
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Alpha-maltose, a disaccharide composed of two α-glucose units, serves as a valuable carbon source for the cultivation of various bacterial species in minimal media. Its application is particularly relevant in studies of carbohydrate metabolism, gene regulation, and for the selection and characterization of strains with specific metabolic capabilities. Unlike glucose, which is often the preferred and most rapidly metabolized sugar, maltose (B56501) utilization requires a specific set of genes, collectively known as the maltose regulon. This allows researchers to investigate regulatory networks and transport mechanisms. In Escherichia coli, the mal genes govern the transport and metabolism of maltose and maltodextrins. The true inducer of this system is not maltose itself, but maltotriose, which can be formed from maltose or transported directly into the cell. The use of α-maltose in minimal media is essential for experiments where the expression of genes under the control of a maltose-inducible promoter is desired, or when studying bacteria that preferentially utilize maltose.
Minimal media containing α-maltose as the sole carbon source are also employed in metabolic engineering and synthetic biology to create specific metabolic states or to select for desired phenotypes. For instance, in strains engineered for the production of a particular compound, directing carbon flux through the maltose metabolic pathway can sometimes enhance yield or productivity compared to growth on glucose. Furthermore, comparing bacterial growth kinetics on minimal media with maltose versus other carbon sources can provide insights into the metabolic fitness and substrate preference of different bacterial strains.
Quantitative Data Presentation
The growth of bacteria on α-maltose can vary significantly depending on the species and strain. Below is a summary of comparative growth data.
| Bacterium | Medium | Carbon Source | Concentration | Growth Rate (µ) | Final Cell Density (OD) | Substrate Consumption Rate | Reference |
| Corynebacterium glutamicum | Minimal Medium | Glucose | 2% (w/v) | - | ~25 (OD) | - | [1] |
| Maltose | 2% (w/v) | - | ~25 (OD) | - | [1] | ||
| Glucose + Maltose | 2% + 2% (w/v) | Higher than single sugars | >30 (OD) | Increased glucose uptake | [1] | ||
| Komagataeibacter xylinus | Peptone-Yeast Extract | Glucose | 40 g/L | - | - | High | [2] |
| Maltose | 40 g/L | - | - | High | [2] | ||
| Xylose | 40 g/L | - | - | Low | [2] | ||
| Bacillus subtilis | M9 Minimal Medium | Glucose | 0.1% | 0.481 h⁻¹ | - | - | [3] |
| Sucrose | 0.1% | - | - | - | [3] | ||
| Starch | 0.1% | - | - | - | [3] | ||
| Escherichia coli | M9 Minimal Medium | Glucose-Maltose | - | - | - | Diauxic growth observed | [4] |
Experimental Protocols
Preparation of M9 Minimal Medium with α-Maltose (1 L)
This protocol describes the preparation of 1 liter of M9 minimal medium with α-maltose as the sole carbon source.
Materials:
-
Na₂HPO₄·7H₂O
-
KH₂PO₄
-
NaCl
-
NH₄Cl
-
α-Maltose monohydrate
-
MgSO₄
-
CaCl₂
-
Deionized water (dH₂O)
-
Sterile filter (0.22 µm)
-
Autoclave
-
Sterile flasks and bottles
Stock Solutions:
-
5X M9 Salts (1 L):
-
Dissolve the following in 800 mL of dH₂O:
-
64 g Na₂HPO₄·7H₂O
-
15 g KH₂PO₄
-
2.5 g NaCl
-
5.0 g NH₄Cl
-
-
Adjust the volume to 1 L with dH₂O.
-
Sterilize by autoclaving.
-
-
20% (w/v) α-Maltose (100 mL):
-
Dissolve 20 g of α-maltose monohydrate in 80 mL of dH₂O.
-
Adjust the final volume to 100 mL with dH₂O.
-
Crucially, sterilize by passing through a 0.22 µm filter. Do not autoclave the maltose solution as it will caramelize.
-
-
1 M MgSO₄ (100 mL):
-
Dissolve 24.65 g of MgSO₄·7H₂O in 100 mL of dH₂O.
-
Sterilize by autoclaving.
-
-
1 M CaCl₂ (100 mL):
-
Dissolve 14.7 g of CaCl₂·2H₂O in 100 mL of dH₂O.
-
Sterilize by autoclaving.
-
Preparation of Final Medium (1 L):
-
To a sterile 1 L flask, aseptically add:
-
778 mL of sterile dH₂O
-
200 mL of sterile 5X M9 Salts
-
-
Aseptically add the following sterile stock solutions:
-
20 mL of 20% α-Maltose solution (final concentration 0.4%)
-
2 mL of 1 M MgSO₄ (final concentration 2 mM)
-
100 µL of 1 M CaCl₂ (final concentration 0.1 mM)
-
-
Mix the solution gently. The medium is now ready for use.
Bacterial Growth Assay in M9-Maltose Minimal Medium
This protocol outlines the steps for conducting a bacterial growth experiment to assess the ability of a bacterial strain to utilize α-maltose.
Materials:
-
Prepared M9-Maltose minimal medium
-
Bacterial strain of interest
-
Rich medium (e.g., LB broth) for pre-culture
-
Sterile saline (0.85% NaCl) or M9 salts solution without a carbon source
-
Spectrophotometer
-
Incubator shaker
-
Sterile culture tubes or flasks
-
Micropipettes and sterile tips
Procedure:
-
Pre-culture Preparation:
-
Inoculate a single colony of the bacterial strain from a fresh agar (B569324) plate into 5 mL of a rich medium (e.g., LB broth).
-
Incubate overnight at the optimal temperature for the strain with shaking.
-
-
Cell Washing (Crucial Step): [5]
-
Transfer the overnight culture to a sterile centrifuge tube.
-
Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Discard the supernatant. This removes the rich medium which could interfere with the minimal medium experiment.[5]
-
Resuspend the cell pellet in an equal volume of sterile saline or M9 salts solution (without a carbon source).
-
Repeat the centrifugation and resuspension steps at least once more to ensure all traces of the rich medium are removed.
-
-
Inoculation:
-
After the final wash, resuspend the cell pellet in a small volume of M9-Maltose minimal medium.
-
Measure the optical density (OD) of this cell suspension at 600 nm (OD₆₀₀).
-
Inoculate a fresh flask of M9-Maltose minimal medium with the washed cell suspension to a starting OD₆₀₀ of 0.05.
-
-
Incubation and Growth Monitoring:
-
Incubate the culture at the optimal temperature with vigorous shaking.
-
At regular time intervals (e.g., every hour), aseptically remove a sample of the culture.
-
Measure the OD₆₀₀ of the sample using the spectrophotometer. Use fresh M9-Maltose medium as a blank.
-
Continue monitoring until the culture reaches the stationary phase (i.e., the OD₆₀₀ no longer increases).
-
-
Data Analysis:
-
Plot the OD₆₀₀ values against time on a semi-logarithmic graph (log OD₆₀₀ vs. time).
-
Determine the different growth phases (lag, exponential, stationary).
-
Calculate the specific growth rate (µ) from the slope of the linear portion of the curve in the exponential phase.
-
Determine the doubling time (t_d) using the formula: t_d = ln(2)/µ.
-
Mandatory Visualizations
Signaling Pathway for Maltose Metabolism in E. coli
References
Application Notes and Protocols for Maltose-Binding Protein (MBP) Fusion Protein Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of recombinant proteins fused to Maltose-Binding Protein (MBP). The MBP-tag is a widely used fusion partner that often enhances the solubility and expression of target proteins in E. coli and allows for a straightforward affinity purification process.[1][2]
Principle of MBP Fusion Protein Purification
The purification strategy relies on the specific and high-affinity interaction between MBP and amylose (B160209), a component of starch.[3] The gene of interest is cloned into a pMAL vector downstream of the malE gene, which encodes MBP.[3][4] Upon induction, typically with Isopropyl β-D-1-thiogalactopyranoside (IPTG), the E. coli host expresses a fusion protein consisting of the target protein linked to MBP.[3]
The bacterial cells are lysed to release the fusion protein, and the clarified lysate is loaded onto an amylose resin column. The MBP portion of the fusion protein binds specifically to the amylose resin, while most host cell proteins do not and are washed away.[3] The bound MBP fusion protein is then eluted from the resin by competition with a high concentration of maltose.[4][5] Subsequently, the MBP tag can be removed from the protein of interest by site-specific proteolysis if a protease cleavage site is engineered between the MBP tag and the target protein.[1][6][7]
Quantitative Data Summary
The following tables summarize key quantitative data for MBP fusion protein purification.
Table 1: Amylose Resin Binding Capacities
| Resin Type | Binding Capacity (mg of fusion protein/mL of resin) | Supplier (Example) |
| Amylose Resin | >4 | NEB[8] |
| Amylose Resin High Flow | >4 | NEB, BIOKÉ[6] |
| Dextrin Sepharose™ High Performance | 7-16 | GE Healthcare[9] |
| Amylose Magnetic Beads | 10 µg of fusion protein/mg of beads | NEB[4] |
| DARPin off7 Affinity Matrix | ~5 | (Custom)[2] |
Table 2: Typical Buffer Compositions
| Buffer Type | Composition | pH |
| Column/Binding/Wash Buffer | 20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA | 7.4[10][11][12] |
| Elution Buffer | 20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, 10 mM Maltose | 7.4[10][12] |
| Lysis Buffer | 20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, Protease Inhibitors | 7.4[9][10] |
| TEV Protease Reaction Buffer (1X) | 50 mM Tris-HCl, 0.5 mM EDTA, 1 mM DTT | 7.5[4] |
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 3. Principle and Protocol of Expression and Purification of MBP Fusion Protein - Creative BioMart [creativebiomart.net]
- 4. neb.com [neb.com]
- 5. Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amylose Resin High Flow - BIOKÉ [bioke.com]
- 7. Expression and purification of maltose-binding protein fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
- 10. ucscwardlab.com [ucscwardlab.com]
- 11. neb.com [neb.com]
- 12. bio-rad.com [bio-rad.com]
Application Notes: Enzymatic Assay for Maltase Activity using α-Maltose Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltase (EC 3.2.1.20), an α-glucosidase, is a critical enzyme in carbohydrate metabolism, catalyzing the hydrolysis of the disaccharide α-maltose into two molecules of D-glucose.[1][2] This enzymatic activity is vital in various biological systems, from microbial fermentation to human digestion, where it is carried out by enzymes like maltase-glucoamylase (MGAM) and sucrase-isomaltase (SI) in the small intestine.[2][3] The quantification of maltase activity is essential for fundamental research, clinical diagnostics, and the development of therapeutic agents targeting carbohydrate metabolism, such as inhibitors for managing diabetes.
These application notes provide detailed protocols for determining maltase activity by quantifying the glucose produced from the hydrolysis of α-maltose. Two primary colorimetric methods are presented: the 3,5-dinitrosalicylic acid (DNS) assay and the more specific coupled glucose oxidase-peroxidase (GOPOD) assay.
Principle of the Assay
The determination of maltase activity is a two-step process. First, the maltase-containing sample is incubated with its substrate, α-maltose, under optimal conditions (pH, temperature). The enzyme catalyzes the hydrolysis of maltose (B56501) into glucose. The second step involves the quantification of the produced glucose, which is directly proportional to the maltase activity.
Step 1: Enzymatic Reaction
Maltase catalyzes the following reaction:
α-Maltose + H₂O → 2 D-Glucose
Step 2: Glucose Quantification
Two common methods for glucose quantification are:
-
DNS Assay: This method detects the presence of reducing sugars. In an alkaline solution, the 3,5-dinitrosalicylic acid (DNS) is reduced by the aldehyde group of glucose to 3-amino-5-nitrosalicylic acid, resulting in a color change from yellow to reddish-brown, with the absorbance measured at 540 nm.[1][4][5]
-
Coupled Glucose Oxidase-Peroxidase (GOPOD) Assay: This is a more specific enzymatic method. Glucose oxidase catalyzes the oxidation of glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product, which can be measured spectrophotometrically.[6][7]
Data Presentation
Table 1: Representative Kinetic Parameters of Maltase from Various Sources
| Enzyme Source | Substrate | K_m (mM) | V_max (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| Rabbit Small Intestine | Maltose | 2.5 | 15.2 | 6.0 | 37 | [1][4] |
| Bacillus licheniformis | Maltose | 5.2 | 25.8 | 6.5 | 45 | [8] |
| Rat Small Intestine | Maltose | 4.26 | 0.72 (µmol/min/cm) | ~6.0 | 37 | [9] |
| Human ntMGAM | Maltose | 1.1 ± 0.2 | 21 ± 1 (s⁻¹) | 6.5 | 37 | [3] |
Table 2: Example Glucose Standard Curve Data (DNS Method)
| Glucose Concentration (mg/mL) | Absorbance at 540 nm (Mean ± SD) |
| 0.0 (Blank) | 0.052 ± 0.005 |
| 0.2 | 0.215 ± 0.012 |
| 0.4 | 0.428 ± 0.015 |
| 0.6 | 0.635 ± 0.021 |
| 0.8 | 0.842 ± 0.025 |
| 1.0 | 1.055 ± 0.030 |
Table 3: Example Maltase Activity Calculation
| Sample | Absorbance at 540 nm | Glucose Produced (mg/mL)* | Maltase Activity (U/mL)** |
| Test Sample 1 | 0.532 | 0.464 | 0.79 |
| Test Sample 2 | 0.789 | 0.712 | 1.22 |
| Control (No Enzyme) | 0.061 | 0.009 | 0.00 |
*Calculated from the linear regression of the standard curve in Table 2. **One unit (U) is defined as the amount of enzyme that liberates 1.0 µmol of glucose from maltose per minute under the assay conditions.
Visualization of Pathways and Workflows
Caption: Enzymatic hydrolysis of α-maltose to D-glucose by maltase.
Caption: General experimental workflow for the maltase activity assay.
Experimental Protocols
Protocol 1: Maltase Activity Assay using the DNS Method
This protocol is robust and suitable for general use, though it may have lower specificity as the DNS reagent reacts with all reducing sugars present in the sample.
A. Reagent Preparation
-
Maltase Reaction Buffer (50 mM Potassium Phosphate (B84403), pH 6.0): Dissolve potassium phosphate, monobasic in deionized water to a concentration of 50 mM. Adjust the pH to 6.0 at 25°C with 1 M KOH.[6]
-
α-Maltose Substrate (50 mM): Dissolve maltose monohydrate in the Maltase Reaction Buffer to a final concentration of 50 mM. Prepare fresh daily.[7]
-
DNS Reagent:
-
Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of deionized water with gentle heating.
-
Slowly add 30 g of sodium potassium tartrate tetrahydrate.
-
Add 20 mL of 2 N NaOH.
-
Adjust the final volume to 100 mL with deionized water. Store in a dark, airtight bottle at room temperature.[10]
-
-
Glucose Standard Stock (1 mg/mL): Dissolve 100 mg of anhydrous D-glucose in 100 mL of deionized water.
B. Sample Preparation (Example: Intestinal Mucosal Homogenate)
-
Excise the small intestine and flush with ice-cold saline (0.9% NaCl).[11]
-
Scrape the mucosa from the underlying tissue.[2]
-
Homogenize the mucosa in 4 volumes of ice-cold Maltase Reaction Buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the maltase enzyme. Determine the protein concentration using a standard method (e.g., Bradford assay).
C. Assay Procedure
-
Standard Curve:
-
Prepare a series of glucose standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL) by diluting the Glucose Standard Stock with deionized water.
-
In a set of labeled test tubes, add 0.5 mL of each standard.
-
Add 0.5 mL of DNS reagent to each tube.
-
Incubate in a boiling water bath for 5-10 minutes.[5]
-
Cool the tubes to room temperature and add 4.0 mL of deionized water to each.
-
Measure the absorbance at 540 nm against the blank (0 mg/mL glucose).
-
-
Enzymatic Reaction and Quantification:
-
Set up three sets of tubes: "Test," "Sample Blank," and "Substrate Blank."
-
Test: Add 0.25 mL of α-Maltose Substrate and 0.25 mL of the enzyme sample.
-
Sample Blank: Add 0.25 mL of Maltase Reaction Buffer and 0.25 mL of the enzyme sample.
-
Substrate Blank: Add 0.25 mL of α-Maltose Substrate and 0.25 mL of Maltase Reaction Buffer.
-
Incubate all tubes at 37°C for 30 minutes.
-
Stop the reaction by adding 0.5 mL of DNS reagent to all tubes.
-
Incubate all tubes in a boiling water bath for 5-10 minutes.
-
Cool to room temperature and add 4.0 mL of deionized water.
-
Measure the absorbance at 540 nm.
-
D. Calculation of Maltase Activity
-
Calculate the corrected absorbance for the test sample: ΔAbs = Abs_Test - (Abs_Sample_Blank + Abs_Substrate_Blank)
-
Determine the concentration of glucose produced (in mg/mL) using the linear regression equation from the glucose standard curve.
-
Calculate the maltase activity in Units/mL (µmol/min/mL): Activity (U/mL) = (Glucose produced (mg/mL) / (180.16 g/mol * Incubation time (min) * Sample volume (mL))) * 1000
Note: 180.16 g/mol is the molecular weight of glucose. One molecule of maltose produces two molecules of glucose; this is accounted for by measuring the total glucose produced.
Protocol 2: Maltase Activity Assay using the Coupled Glucose Oxidase-Peroxidase (GOPOD) Method
This protocol offers higher specificity for glucose and is suitable for samples where other reducing sugars may be present.[6][7]
A. Reagent Preparation
-
Maltase Reaction Buffer (100 mM MES, pH 6.5): Prepare a 100 mM 2-(N-morpholino)ethanesulfonic acid (MES) buffer and adjust the pH to 6.5.[3]
-
α-Maltose Substrate (Variable Concentration): Dissolve α-maltose in the Maltase Reaction Buffer to the desired final concentration (e.g., 2-40 mM for kinetic studies).[3]
-
GOPOD Reagent: Commercially available kits are recommended for consistency. Alternatively, prepare a solution containing glucose oxidase, peroxidase, and a suitable chromogen (e.g., o-dianisidine or 4-aminoantipyrone) in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Glucose Standard Stock (1 mg/mL): As described in Protocol 1.
B. Sample Preparation
As described in Protocol 1, using the appropriate Maltase Reaction Buffer.
C. Assay Procedure
-
Standard Curve: Prepare a series of glucose standards in the Maltase Reaction Buffer. Add the GOPOD reagent according to the manufacturer's instructions, incubate, and measure the absorbance at the recommended wavelength (e.g., 505 nm).
-
Enzymatic Reaction and Quantification:
-
This can be performed in a 96-well plate for high-throughput analysis.[3]
-
Add 50 µL of the enzyme sample to wells.
-
Initiate the reaction by adding 50 µL of the α-Maltose Substrate.
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (if part of the GOPOD kit) or by proceeding directly to the glucose detection step.
-
Add 100 µL of GOPOD reagent to each well.
-
Incubate at 37°C for 15-30 minutes, or as recommended by the kit manufacturer, protected from light.
-
Measure the absorbance at the appropriate wavelength.
-
D. Calculation of Maltase Activity
Calculations are performed similarly to the DNS method, using the standard curve generated with the GOPOD reagent to determine the amount of glucose produced.
Quality Control and Assay Validation
-
Linearity: Ensure the assay is linear over the range of enzyme concentrations and reaction times used.
-
Controls: Always include appropriate blanks (sample, substrate) and a positive control with known maltase activity.
-
Precision: Determine intra- and inter-assay precision to ensure reproducibility. Coefficients of variation (CV%) should typically be below 10-15%.[11]
-
Specificity: For the DNS method, be aware of potential interference from other reducing sugars. The GOPOD method provides higher specificity for glucose.
By following these detailed protocols, researchers can accurately and reliably quantify maltase activity in a variety of samples, facilitating advancements in both basic science and drug development.
References
- 1. Kinetic studies on glucoamylase of rabbit small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ableweb.org [ableweb.org]
- 3. Structural Basis for Substrate Selectivity in Human Maltase-Glucoamylase and Sucrase-Isomaltase N-terminal Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. assaygenie.com [assaygenie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Soil maltase activity by a glucose oxidase–perioxidase system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maltose deterioration approach: Catalytic behavior optimization and stability profile of maltase from Bacillus licheniformis KIBGE-IB4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Kinetic parameters of maltose hydrolysis and glucose intake in the rat small intestine in a chronic experiment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. worthe-it.co.za [worthe-it.co.za]
- 11. msesupplies.com [msesupplies.com]
Troubleshooting & Optimization
Optimizing α-Maltose Concentration for Enhanced Cell Culture Viability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing alpha-Maltose (α-Maltose) concentration in cell culture to improve cell viability and overall culture performance.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using α-Maltose in cell culture media?
A1: α-Maltose, a disaccharide composed of two glucose units, serves as a slower-release energy source compared to glucose. This can lead to more stable culture conditions by preventing rapid lactate (B86563) accumulation and pH shifts associated with high glucose consumption rates. In some cases, this can enhance cell viability and productivity, particularly in high-density cultures. Mammalian cells, including CHO and HEK293, have been shown to metabolize maltose.[1]
Q2: Which enzyme is responsible for α-Maltose breakdown in mammalian cells?
A2: Mammalian cells utilize lysosomal acid α-glucosidase (GAA) to hydrolyze the α(1→4)-glycosidic bond in maltose, releasing two molecules of glucose that can then enter glycolysis for energy production.[2]
Q3: What are the typical concentration ranges of α-Maltose to test for optimization?
A3: The optimal concentration of α-Maltose is cell-line dependent. For Chinese Hamster Ovary (CHO) cells, concentrations ranging from 3.6 g/L to 30 g/L have been shown to support and even enhance cell proliferation. However, concentrations as high as 40 g/L may have detrimental effects due to increased osmolality.[2] It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 1-5 g/L) and increasing incrementally.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Decreased cell viability after α-Maltose supplementation. | High Osmolality: High concentrations of α-Maltose can significantly increase the osmolality of the culture medium, leading to osmotic stress and reduced cell viability.[2][3] | - Measure the osmolality of your media after α-Maltose supplementation. Most mammalian cells tolerate an osmolality of 260 to 350 mOsm/kg. - If osmolality is high (>350 mOsm/kg), reduce the α-Maltose concentration. - Consider a fed-batch strategy where α-Maltose is added incrementally to maintain a lower, more stable osmolality.[4] |
| Suboptimal Concentration: The added α-Maltose concentration may be outside the optimal range for your specific cell line. | - Perform a dose-response experiment to determine the optimal α-Maltose concentration for your cells. Start with a low concentration and test a range of concentrations. | |
| Nutrient Depletion: The shift in carbohydrate source may alter the consumption of other essential nutrients. | - Analyze spent media to check for the depletion of amino acids, vitamins, or other key components.[5] | |
| Slowed cell growth or adaptation period. | Cell Line Adaptation: Cells may require a period of adaptation to efficiently utilize α-Maltose as a primary carbon source. | - Gradually adapt cells to α-Maltose-containing media by sequentially increasing the ratio of α-Maltose to glucose over several passages. |
| Unexpected metabolic shifts (e.g., altered lactate production). | Changes in Metabolic Pathways: The slower metabolism of α-Maltose compared to glucose can alter the metabolic flux through glycolysis and the TCA cycle. | - Monitor key metabolites like glucose, lactate, and ammonia. While α-Maltose is intended to reduce lactate accumulation, the overall metabolic response can be complex. |
| Inconsistent results between experiments. | Variability in α-Maltose Stock Solution: Improperly prepared or stored α-Maltose stock solutions can lead to inconsistent concentrations. | - Ensure α-Maltose is fully dissolved and sterile-filtered. - Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Effect of α-Maltose Concentration on CHO-K1 Cell Growth
| α-Maltose Concentration (g/L) | Maximum Viable Cell Density (VCD) (x 10^6 cells/mL) | Specific Growth Rate (h^-1) | Initial Osmolality (mOsm/kg) |
| 3.6 | Lower | 0.004 | Not specified |
| 10 | Moderate | 0.0101 | Not specified |
| 20 | 1.6 | 0.0140 | Not specified |
| 30 | 1.6 | 0.0139 | Not specified |
| 40 | Lower than 20-30 g/L | 0.0107 | 404 |
Data summarized from a study on CHO-K1 cells adapted to a protein-free medium with α-Maltose as the primary carbohydrate source.[2]
Experimental Protocols
Protocol 1: Determining Optimal α-Maltose Concentration
-
Cell Seeding: Seed your mammalian cells (e.g., CHO, HEK293, HeLa) in a multi-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Media Preparation: Prepare your basal cell culture medium with varying final concentrations of α-Maltose (e.g., 0, 5, 10, 20, 30, 40 g/L). Ensure the pH and osmolality of the control medium (0 g/L α-Maltose) are optimal.
-
Treatment: Replace the seeding medium with the prepared media containing different α-Maltose concentrations. Include a control with the standard glucose concentration and no α-Maltose.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 3-7 days).
-
Viability Assessment: At regular intervals (e.g., every 24 hours), determine the viable cell density and percent viability using a suitable method such as the trypan blue exclusion assay or an automated cell counter.
-
Data Analysis: Plot the viable cell density and viability against the α-Maltose concentration to identify the optimal range that promotes cell growth and viability.
Signaling Pathways and Experimental Workflows
The metabolism of α-Maltose, leading to an intracellular influx of glucose, is sensed by key metabolic signaling pathways that regulate cell growth, proliferation, and survival. The following diagrams illustrate the central roles of the mTOR and AMPK pathways in this process.
Caption: mTOR pathway activation by nutrients derived from α-Maltose.
Caption: AMPK pathway activation in response to low energy status.
Caption: Workflow for optimizing α-Maltose concentration.
References
- 1. ijaem.net [ijaem.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Osmolality Effects on CHO Cell Growth, Cell Volume, Antibody Productivity and Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Development of a chemically defined medium for optimal growth and reco" by Chaya Kataru, Scott Eberhardy et al. [dc.engconfintl.org]
common issues and solutions in alpha-Maltose based enzyme assays
Welcome to the Technical Support Center for α-Maltose Based Enzyme Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control in an α-maltose based enzyme assay?
A: Successful and reproducible assays hinge on the precise control of several parameters. Key factors include maintaining a stable and optimal pH and temperature, as enzyme activity is highly sensitive to fluctuations in these conditions. The concentrations of both the enzyme and the substrate are also critical; it is advisable to use a fixed, non-saturating enzyme concentration and a substrate concentration near its Michaelis constant (K_m) for accurate kinetic measurements. Furthermore, standardizing pre-incubation and reaction times is essential for consistency across experiments.
Q2: How can I minimize background signal in my assay?
A: High background can obscure your results and is often due to a few common factors. To mitigate this, always prepare substrate solutions fresh for each experiment to avoid degradation products that might interfere with the assay. If using fluorescent probes, select microplates appropriate for fluorescence measurements (e.g., black plates) to reduce background autofluorescence. Additionally, in crude enzyme preparations, contaminating proteases can sometimes cleave the substrate or the enzyme itself; the use of protease inhibitors in control wells can help diagnose and solve this issue. Proper blank controls are also crucial for accurate background subtraction.[1][2]
Q3: What should I do if my enzyme appears to be inactive or shows low activity?
A: Low or no enzyme activity can be frustrating, but a systematic check can often identify the cause. First, verify the enzyme's integrity. Improper storage, such as repeated freeze-thaw cycles, can lead to a loss of activity. Always store enzymes according to the manufacturer's instructions, typically on ice during use and at -20°C or -80°C for long-term storage.[3] Ensure that the assay buffer has the correct pH and ionic strength for optimal enzyme function. Finally, run a positive control with a known active enzyme to confirm that the assay components and conditions are correct.
Q4: My substrate is difficult to dissolve. How can I improve its solubility?
A: Substrate insolubility can lead to inaccurate and irreproducible results. For hydrophobic substrates, a common solution is to dissolve them in a small amount of an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting into the aqueous assay buffer.[1] It's important to test the enzyme's tolerance to the final concentration of the co-solvent, as high concentrations can be inhibitory. Gentle warming or sonication can also aid in dissolving the substrate, but care must be taken not to degrade it.
Troubleshooting Guide
This guide addresses common problems encountered during α-maltose based enzyme assays in a question-and-answer format.
| Problem | Potential Cause | Solution |
| No or Low Signal | Inactive enzyme due to improper storage or handling. | Verify enzyme activity with a positive control. Ensure proper storage conditions and avoid repeated freeze-thaw cycles.[1][3] |
| Suboptimal enzyme or substrate concentration. | Perform titration experiments to determine the optimal concentrations for both the enzyme and substrate.[1] | |
| Incorrect reaction conditions (pH, temperature). | Optimize the assay conditions by testing a range of pH values and temperatures to find the optimum for your specific enzyme.[4][5] | |
| High Background | Substrate instability leading to spontaneous breakdown. | Prepare fresh substrate solutions for each experiment. Perform a no-enzyme control to check for substrate instability over time.[1] |
| Contamination of reagents or samples. | Use high-purity reagents and sterile techniques to prevent microbial or chemical contamination. Consider filtering buffers. | |
| Non-specific binding of substrate or product. | Add a small amount of a non-ionic detergent (e.g., Triton X-100, Tween-20) to the assay buffer, ensuring it doesn't inhibit the enzyme. | |
| Non-Linear Reaction Rate | Substrate depletion during the assay. | Decrease the enzyme concentration or shorten the incubation time to ensure the reaction rate remains linear. |
| Product inhibition. | Measure the initial reaction velocity where the product concentration is still low. Dilute the sample if necessary.[3] | |
| Enzyme instability under assay conditions. | Add stabilizing agents like BSA or glycerol (B35011) to the buffer. Keep the enzyme on ice until use.[3][6] | |
| Poor Reproducibility | Inconsistent pipetting or timing. | Use calibrated pipettes and be consistent with incubation times. Prepare a master mix for reagents to minimize pipetting variations.[7] |
| Temperature fluctuations across the plate. | Ensure the entire plate is at a uniform temperature by pre-incubating it in the plate reader or water bath. | |
| Reagent degradation over time. | Prepare fresh reagents, especially enzyme and substrate solutions, for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[7] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for common enzymes involved in α-maltose metabolism.
Table 1: Optimal Conditions for α-Amylase and α-Glucosidase
| Enzyme | Source | Optimal pH | Optimal Temperature (°C) |
| α-Amylase | Bacillus licheniformis | 7.0 | 55 |
| α-Amylase | Aspergillus oryzae | 5.0 | 50 |
| α-Amylase | Thermomonospora curvata | 6.0 | 65[8] |
| α-Glucosidase | Yeast | 6.8 | 37 |
| α-Glucosidase | Bacillus sp. | 6.0 - 7.0 | 50 - 60 |
Table 2: Michaelis-Menten Constants (K_m) for α-Amylase
| Substrate | Enzyme Source | K_m Value |
| Soluble Starch | Bacillus amyloliquefaciens | 0.8 mg/mL |
| Maltotriose | Thermomonospora curvata | 7.7 x 10⁻³ M[8] |
| Starch | Pyrococcus abyssi | 0.20 ± 0.053 mg |
Table 3: Inhibitor IC₅₀ Values for α-Glucosidase and α-Amylase
| Inhibitor | Enzyme | IC₅₀ Value |
| Acarbose | α-Glucosidase | 0.083 mg/mL[9] |
| Acarbose | α-Amylase | 0.108 mg/mL[9] |
| Hexane extract of S. alata | α-Glucosidase | 0.85 mg/mL[10] |
| Acetone extract of S. alata | α-Amylase | 6.41 mg/mL[10] |
Experimental Protocols
Protocol 1: α-Amylase Activity Assay using the Dinitrosalicylic Acid (DNS) Method
This protocol is adapted from the Bernfeld method.[11] One unit of α-amylase activity is defined as the amount of enzyme that liberates 1.0 mg of maltose (B56501) from starch in 3 minutes at pH 6.9 and 20°C.[12]
Reagents:
-
20 mM Sodium Phosphate (B84403) Buffer (pH 6.9) with 6.7 mM NaCl: Dissolve sodium phosphate and NaCl in purified water and adjust the pH to 6.9 at 20°C.[12]
-
1.0% (w/v) Soluble Starch Solution: Dissolve soluble potato starch in the phosphate buffer. Heat to boiling for 15 minutes with stirring to ensure complete dissolution. Cool to room temperature and adjust the final volume.[12]
-
Dinitrosalicylic Acid (DNS) Color Reagent: Prepare by dissolving 3,5-dinitrosalicylic acid and sodium potassium tartrate in NaOH solution. This reagent is light-sensitive and should be stored in an amber bottle.[11][12]
-
0.2% (w/v) Maltose Standard Solution: Dissolve D-(+)-maltose monohydrate in purified water.[12]
-
α-Amylase Solution: Prepare a solution of the enzyme in cold purified water just before use.
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of maltose standards with known concentrations.
-
Add 1 mL of the DNS reagent to 1 mL of each standard.
-
Boil for 5-15 minutes and then cool to room temperature.[11][12]
-
Add 10 mL of distilled water and mix.
-
Measure the absorbance at 540 nm.
-
Plot a standard curve of absorbance versus the amount of maltose.
-
-
Enzyme Assay:
-
Pipette 1.0 mL of the starch solution into a test tube and equilibrate to 20°C.
-
Add 1.0 mL of the enzyme solution to initiate the reaction.
-
Incubate for exactly 3 minutes at 20°C.
-
Stop the reaction by adding 2.0 mL of the DNS reagent.
-
Boil for 5-15 minutes and cool to room temperature.
-
Add 10 mL of distilled water and mix.
-
Measure the absorbance at 540 nm against a blank (prepare a blank by adding the DNS reagent before the enzyme).
-
-
Calculation:
-
Determine the amount of maltose produced in the sample using the standard curve.
-
Calculate the enzyme activity in units/mL or units/mg of protein.
-
Protocol 2: α-Glucosidase Activity Assay
This protocol is based on the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG). One unit of α-glucosidase activity is the amount of enzyme that hydrolyzes 1.0 µmole of pNPG per minute at 37°C.
Reagents:
-
100 mM Phosphate Buffer (pH 6.8)
-
5 mM p-Nitrophenyl-α-D-glucopyranoside (pNPG) Solution: Dissolve pNPG in the phosphate buffer.
-
100 mM Sodium Carbonate (Na₂CO₃) Solution: To stop the reaction.
-
α-Glucosidase Solution: Prepare a solution of the enzyme in cold phosphate buffer just before use.
Procedure:
-
Enzyme Assay:
-
Add 50 µL of the enzyme solution to a 96-well plate.
-
Add 50 µL of the pNPG solution to each well to start the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the sodium carbonate solution.
-
Measure the absorbance at 405 nm.
-
-
Calculation:
-
The amount of p-nitrophenol released is proportional to the absorbance at 405 nm. A standard curve of p-nitrophenol can be used for quantification.
-
Calculate the enzyme activity.
-
Visualizations
General Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in enzyme assays.
Experimental Workflow for α-Amylase Assay (DNS Method)
Caption: A step-by-step workflow for the DNS-based α-amylase assay.
Starch Digestion Metabolic Pathway
Caption: The enzymatic breakdown of starch into glucose.
References
- 1. benchchem.com [benchchem.com]
- 2. Maltase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Optimization of amylase production using response surface methodology from newly isolated thermophilic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. actascientific.com [actascientific.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. The high maltose-producing alpha-amylase of the thermophilic actinomycete, Thermomonospora curvata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. α-淀粉酶酶促测定 (EC 3.2.1.1) [sigmaaldrich.com]
strategies for improving the yield of MBP-fusion proteins using alpha-Maltose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Maltose-Binding Protein (MBP)-fusion proteins.
Troubleshooting Guides
This section addresses common issues encountered during the expression and purification of MBP-fusion proteins, with a focus on strategies involving alpha-Maltose.
Issue 1: Low or No Expression of the MBP-Fusion Protein
Question: I am not seeing a band corresponding to my MBP-fusion protein on an SDS-PAGE gel after induction. What are the possible causes and solutions?
Answer:
Several factors can contribute to low or undetectable expression levels of your fusion protein. Here is a systematic approach to troubleshoot this issue:
-
Toxicity of the Fusion Protein: The expressed protein may be toxic to the E. coli host cells. The pMAL vectors have a strong tac promoter, and even basal expression can be detrimental.
-
Solution: Try adding glucose to the growth media to suppress basal expression from the tac promoter.[1]
-
-
Codon Usage: The gene of interest may contain codons that are rare in E. coli, leading to translational stalling.
-
Solution: Consider using an E. coli strain that co-expresses tRNAs for rare codons.[2]
-
-
Inefficient Induction: The induction conditions may not be optimal for your specific protein.
-
Protein Degradation: The fusion protein might be susceptible to degradation by host cell proteases.
Issue 2: The MBP-Fusion Protein is Insoluble and Forms Inclusion Bodies
Question: My MBP-fusion protein is being expressed, but it's all in the insoluble fraction (inclusion bodies). How can I improve its solubility?
Answer:
While MBP is a powerful solubility enhancer, some passenger proteins are particularly prone to aggregation.[3][5] Here are strategies to improve the solubility of your MBP-fusion protein:
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., to 15-25°C) slows down protein synthesis, which can allow more time for proper folding.[2][3][4][6]
-
Optimize Induction Conditions: A lower concentration of IPTG can reduce the rate of protein expression, which may favor proper folding over aggregation.
-
Co-expression of Chaperones: Co-expressing molecular chaperones, such as GroEL/GroES, can assist in the proper folding of the fusion protein.[7]
-
N-terminal vs. C-terminal MBP Fusion: Studies have shown that an N-terminal MBP tag is generally more effective at enhancing the solubility of its fusion partner.[3] If you have a C-terminal fusion, consider re-cloning to place the MBP tag at the N-terminus.
Issue 3: Low Yield After Amylose (B160209) Affinity Purification
Question: I have good expression of a soluble MBP-fusion protein, but the final yield after purification on an amylose column is very low. What could be the problem?
Answer:
Low recovery after affinity chromatography can be due to several factors related to the binding and elution steps.
-
Improperly Folded MBP Moiety: The affinity of the MBP tag for amylose resin requires the MBP portion to be correctly folded.[2] If the fusion partner interferes with MBP folding, binding will be weak.
-
Solution: Re-evaluate the expression conditions to ensure optimal folding, such as lowering the induction temperature.
-
-
Interference with Binding: Components in the cell lysate can interfere with the binding of the MBP-fusion protein to the amylose resin.
-
Solution: Ensure that the lysis buffer composition is optimal. Avoid high concentrations of detergents. Including glucose in the growth medium can help suppress the expression of amylases that can degrade the amylose resin.[1]
-
-
Inefficient Elution: The standard 10 mM maltose (B56501) concentration might not be sufficient for efficient elution of a particularly high-affinity fusion protein or if the protein is aggregated on the column.
-
Solution: While 10 mM maltose is typically sufficient, you can try a gradient elution with increasing concentrations of maltose (e.g., up to 200 mM) to determine the optimal concentration for your protein.[6] Some researchers have noted that for tightly bound proteins, a higher concentration may be necessary.
-
-
Protein Aggregation on the Column: The fusion protein may aggregate on the column after binding.
-
Solution: Consider adding stabilizing agents to your buffers, such as glycerol (B35011) (10-20%) or low concentrations of non-ionic detergents. In some cases, adding 1-2M urea (B33335) to the binding buffer can help prevent aggregation.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in the purification of MBP-fusion proteins?
A1: The primary and most well-documented role of this compound is to act as a competitive eluting agent during affinity chromatography.[2] The MBP tag binds specifically to amylose resin. By introducing a high concentration of free maltose (typically 10 mM) in the elution buffer, the maltose competes with the amylose for the binding site on the MBP tag, thus displacing the fusion protein from the resin and allowing for its collection.[2][8]
Q2: Can this compound be used to improve the folding or stability of the MBP-fusion protein during expression or lysis?
Q3: What is the optimal concentration of this compound for elution?
A3: A concentration of 10 mM this compound in the elution buffer is sufficient for the elution of most MBP-fusion proteins.[2][8] However, for proteins that bind very tightly to the amylose resin, a higher concentration or a gradient elution may be necessary to achieve efficient recovery.[6]
Q4: Are there any potential negative effects of using this compound?
A4: Yes. Maltose is a reducing sugar. If protein samples in a maltose-containing elution buffer are heated to high temperatures (e.g., 95°C) for SDS-PAGE analysis, it can lead to a Maillard reaction, resulting in protein-sugar aggregates that appear as smears on the gel.[11] To avoid this, consider performing a buffer exchange to a maltose-free buffer before sample preparation for SDS-PAGE, or denature your samples at a lower temperature (e.g., 37°C).[11]
Q5: My protein is still insoluble even with an MBP tag. What are my options?
A5: If optimizing expression conditions (temperature, inducer concentration) and co-expressing chaperones do not yield soluble protein, you may need to consider other solubility-enhancing fusion tags such as SUMO or thioredoxin. Alternatively, you can proceed with purification from inclusion bodies, which involves a denaturation and refolding process.
Data Presentation
Table 1: Troubleshooting Summary for Low MBP-Fusion Protein Yield
| Problem | Possible Cause | Recommended Solution | Key Parameters to Optimize |
| Low/No Expression | Protein toxicity, rare codons, inefficient induction, protein degradation. | Use glucose in media, use appropriate E. coli strain, optimize induction, use protease inhibitors. | IPTG concentration, induction time and temperature, choice of host strain. |
| Inclusion Body Formation | High expression rate leading to misfolding and aggregation. | Lower induction temperature, reduce IPTG concentration, co-express chaperones. | Post-induction temperature (15-25°C), IPTG concentration. |
| Low Recovery After Purification | Improper MBP folding, interference with binding, inefficient elution, on-column aggregation. | Optimize expression for proper folding, ensure compatible lysis buffer, optimize maltose concentration, add stabilizers. | Lysis buffer composition, maltose concentration in elution buffer (10-200 mM), addition of glycerol or urea. |
Experimental Protocols
Protocol 1: Optimized Expression of MBP-Fusion Proteins
-
Transformation: Transform the pMAL vector containing your gene of interest into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and 0.2% glucose. Grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of rich media (e.g., TB or 2xYT) containing the antibiotic and 0.2% glucose with the overnight culture.
-
Growth: Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.5-0.6.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to a final concentration of 0.1-0.5 mM.
-
Expression: Continue to incubate the culture with shaking for 12-16 hours at the lower temperature.
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.
Protocol 2: Purification of MBP-Fusion Proteins using Amylose Resin
-
Cell Lysis: Resuspend the cell pellet in ice-cold Column Binding Buffer (20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail. Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.
-
Column Equilibration: Equilibrate an amylose resin column with 5-10 column volumes of Column Binding Buffer.
-
Binding: Load the clarified lysate onto the equilibrated column at a slow flow rate.
-
Washing: Wash the column with 10-15 column volumes of Column Binding Buffer to remove unbound proteins.
-
Elution: Elute the bound MBP-fusion protein with Elution Buffer (20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, 10 mM maltose, pH 7.4). Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm the purity of the fusion protein.
Visualizations
Caption: Workflow for MBP-fusion protein expression and purification.
Caption: Decision tree for troubleshooting low MBP-fusion protein yield.
References
- 1. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 2. Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maltose-Binding Protein Fusion Allows for High Level Bacterial Expression and Purification of Bioactive Mammalian Cytokine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maltose-Binding Protein Fusion Allows for High Level Bacterial Expression and Purification of Bioactive Mammalian Cytokine Derivatives | PLOS One [journals.plos.org]
- 5. Maltose-binding protein - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. neb.com [neb.com]
- 9. The Ability to Enhance the Solubility of Its Fusion Partners Is an Intrinsic Property of Maltose-Binding Protein but Their Folding Is Either Spontaneous or Chaperone-Mediated | PLOS One [journals.plos.org]
- 10. The ability to enhance the solubility of its fusion partners is an intrinsic property of maltose-binding protein but their folding is either spontaneous or chaperone-mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
addressing alpha-Maltose stability issues in aqueous solutions and long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues with alpha-maltose in aqueous solutions and during long-term storage.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Issue 1: I'm observing a rapid decrease in this compound concentration in my aqueous solution at room temperature.
-
Question: What are the likely causes for the rapid degradation of my this compound solution?
-
Answer: Several factors could be responsible for the degradation of this compound in an aqueous solution. The primary chemical degradation pathway is hydrolysis, where the glycosidic bond is cleaved to yield two glucose molecules.[1][2] This process can be accelerated by acidic conditions.[3] Additionally, if the solution is not sterile, microbial contamination can lead to enzymatic degradation of maltose (B56501).[4]
-
-
Question: My solution's pH has dropped over time. Is this related to the degradation?
-
Answer: Yes, a decrease in pH is a strong indicator of maltose degradation, especially at elevated temperatures. The thermal degradation of maltose can produce organic acids, leading to a more acidic environment.[5][6] This lower pH can, in turn, accelerate the rate of hydrolysis, creating a feedback loop of degradation.[3]
-
-
Question: How can I prevent this rapid degradation?
-
Answer: To enhance stability, prepare maltose solutions in a neutral pH buffer (pH 6.5-7.0).[7][8] Use sterile water and employ aseptic techniques to prevent microbial growth.[4][9] For storage, it is highly recommended to keep the solution at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures.[7][9] If the application allows, preparing the solution fresh before use is the best practice.[9]
-
Issue 2: My stored this compound solution has turned yellow or brown.
-
Question: What is causing the discoloration of my maltose solution?
-
Answer: The yellowing or browning of a sugar solution is a classic sign of the Maillard reaction.[10] This complex series of reactions occurs between reducing sugars like maltose and amino-containing compounds (e.g., amino acids, proteins from buffers, or contaminants).[11][12] The reaction is significantly accelerated by heat.[10] Even at neutral pH, heating concentrated maltose solutions can lead to caramelization, another form of non-enzymatic browning.[6]
-
-
Question: Are there specific experimental conditions that promote this discoloration?
-
Answer: Yes, the Maillard reaction is highly dependent on temperature, pH, and the presence of amino compounds.[10][12] Elevated temperatures (e.g., during heat sterilization or processing) are a primary driver.[11] A higher pH can also increase the rate of the Maillard reaction.[10] The presence of trace amounts of amino acids, peptides, or ammonia (B1221849) in your system can initiate the reaction.
-
-
Question: How can I avoid this browning effect?
-
Answer: To prevent the Maillard reaction, avoid heating maltose solutions in the presence of amino compounds. If heat sterilization is necessary, consider sterile filtration through a 0.22 µm filter as an alternative.[9] Use high-purity water and reagents to minimize contaminants. Storing the solution at low temperatures (e.g., -20°C) will significantly slow down this reaction.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The two main degradation pathways for this compound are:
-
Hydrolysis: This is the cleavage of the α(1→4) glycosidic bond, resulting in two D-glucose molecules. This reaction is catalyzed by acid and heat.[1][2][13]
-
Maillard Reaction (Non-enzymatic Browning): This occurs when maltose, a reducing sugar, reacts with amino compounds. It leads to the formation of a complex mixture of products, including pigments (melanoidins) that cause browning, and various flavor and aroma compounds.[10][11]
Q2: How do pH and temperature affect the stability of this compound?
A2: Both pH and temperature are critical factors:
-
Temperature: Higher temperatures significantly accelerate both hydrolysis and the Maillard reaction.[3][5] The rate of decomposition increases with temperature.[3]
-
pH: Acidic conditions (low pH) promote hydrolysis.[3] Conversely, a higher pH tends to enhance the Maillard reaction sequence.[10] Maltase enzymes, which can degrade maltose, also have optimal pH ranges, often around neutral.[7][14]
Q3: What are the recommended conditions for the long-term storage of this compound aqueous solutions?
A3: For long-term stability, aqueous solutions of this compound should be stored frozen. Recommended temperatures are -20°C for up to a month or -80°C for up to six months.[9] To prevent microbial degradation, solutions should be sterile-filtered before storage.[9] For maximum stability, especially for sensitive applications, preparing the solution fresh is always the best approach.[9]
Q4: Can this compound exist in different forms in solution?
A4: Yes. Like other reducing sugars, maltose exhibits mutarotation in aqueous solutions. The anomeric carbon on one of the glucose units can freely interconvert between the alpha (α) and beta (β) configurations. This results in an equilibrium mixture of α-maltose and β-maltose in solution.[1][2]
Q5: What analytical methods are suitable for monitoring this compound stability?
A5: Several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): This is a very common method. Using a carbohydrate analysis column with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) allows for the quantification of maltose and its degradation products like glucose.[15][16][17]
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This is a highly sensitive method for detailed carbohydrate analysis.[15]
-
Enzymatic Assays: These assays use specific enzymes like maltase to break down maltose into glucose, which can then be quantified.[18]
Data Presentation
Table 1: Effect of Heating Temperature and Time on the pH of a 20% (w/w) Maltose Solution. (Data summarized from a study on thermal degradation of maltose solutions. Initial pH was 4.04.)[5][6]
| Heating Time (hours) | pH at 110°C | pH at 120°C | pH at 130°C | pH at 140°C | pH at 150°C |
| 1 | 3.78 | 3.65 | 3.51 | 3.39 | 3.25 |
| 2 | 3.71 | 3.58 | 3.42 | 3.28 | 3.16 |
| 3 | 3.66 | 3.50 | 3.33 | 3.19 | 3.09 |
| 4 | 3.60 | 3.44 | 3.26 | 3.12 | 3.05 |
| 5 | 3.55 | 3.38 | 3.19 | 3.08 | 3.03 |
Table 2: Thermal and pH Stability of Maltase from Bacillus licheniformis KIBGE-IB4. (Data indicating conditions under which enzymatic degradation of maltose can occur and be prevented.)[7][8][14]
| Condition | Parameter | Result |
| pH Stability | Optimal pH | 6.5 (Maximum catalytic activity) |
| Stability at pH 6.5 | 100% activity retained after 1 hour | |
| Stability at pH 5.0 | ~92% activity lost after 1 hour | |
| Stability at pH 8.0 | ~55% activity lost after 1 hour | |
| Thermal Stability | Optimal Temperature | 45°C (Maximum catalytic activity) |
| Stability at 40°C | 45% activity retained after 3 hours | |
| Stability at 50°C | Complete loss of activity after 3 hours | |
| Storage Stability | Storage at -20°C | ~90% activity retained after 60 days |
| Storage at 4°C | ~52% activity retained after 60 days |
Experimental Protocols
Protocol: Stability-Indicating HPLC-RI Method for this compound
This protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method with a Refractive Index (RI) detector to quantify this compound and its primary hydrolytic degradation product, glucose.[15][16]
-
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Refractive Index (RI) Detector.
-
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Solution: Accurately prepare a stock solution of maltose reference standard (e.g., 10 mg/mL) in HPLC-grade water. Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 0.5, 1, 2, 5, 10 mg/mL). Also prepare a glucose standard to identify its retention time.
-
System Suitability Solution: Prepare a solution containing maltose, glucose, and maltotriose (B133400) (if available) at approximately 10 mg/mL each to verify column resolution.[16]
-
Sample Solution: Dilute the experimental maltose solution with HPLC-grade water to fall within the concentration range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.[20]
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved in the RI detector.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the system suitability solution to confirm that the resolution between maltose and its related sugars meets the required criteria (e.g., resolution between maltose and maltotriose ≥ 1.6).[16][19]
-
Inject the prepared experimental samples.
-
Quantify the amount of maltose and any degradation products (e.g., glucose) in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Primary degradation pathways for this compound in aqueous solutions.
Caption: Troubleshooting workflow for diagnosing maltose stability issues.
Caption: Relationship between key factors and this compound degradation.
References
- 1. Maltose - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Maltose deterioration approach: Catalytic behavior optimization and stability profile of maltase from Bacillus licheniformis KIBGE-IB4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Science | Malliard Reaction – Brewers Journal Canada [brewersjournal.ca]
- 11. Formation of Reactive Intermediates, Color, and Antioxidant Activity in the Maillard Reaction of Maltose in Comparison to d-Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thermodynamics of hydrolysis of disaccharides. Cellobiose, gentiobiose, isomaltose, and maltose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. shodex.com [shodex.com]
- 17. Sigma-Aldrich [sigmaaldrich.com]
- 18. aafco.org [aafco.org]
- 19. shodexhplc.com [shodexhplc.com]
- 20. benchchem.com [benchchem.com]
identifying and minimizing interference in alpha-Maltose quantification methods
Welcome to the technical support center for alpha-maltose quantification. This resource is designed for researchers, scientists, and drug development professionals to help identify, minimize, and troubleshoot common issues of interference encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound? A1: The primary methods for this compound quantification include colorimetric assays such as the 3,5-Dinitrosalicylic acid (DNS) method, enzymatic assays, and chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4] HPLC is one of the most widely used separation techniques for soluble carbohydrates.[5]
Q2: What is "interference" in the context of maltose (B56501) quantification? A2: Interference, or matrix effects, occurs when components within a sample falsely alter the quantification of this compound.[6] This can lead to either an overestimation or underestimation of the true concentration. These effects are common in complex biological samples like serum, plasma, or food matrices.[2][6]
Q3: My sample is a complex biological fluid. Which quantification method is least prone to interference? A3: For complex matrices, HPLC or LC-MS methods are generally preferred due to their high specificity and ability to separate maltose from other sample components.[2][7] LC-MS, in particular, offers superior sensitivity and selectivity, which is crucial when interfering compounds are present.[1][2] While colorimetric and enzymatic assays are simpler, they are more susceptible to interference from other sugars and compounds in the sample.[8][9]
Q4: How can I determine if my assay is experiencing interference? A4: A spike-recovery experiment is a reliable way to detect matrix interference.[6][9] This involves adding a known amount of maltose standard to your sample and comparing the measured concentration to the expected value. A recovery rate significantly different from 100% (typically outside the 80-120% range) indicates the presence of interference.[6]
Troubleshooting Guides by Method
DNS (3,5-Dinitrosalicylic Acid) Method
The DNS assay is a colorimetric method that quantifies reducing sugars.[3] Maltose reduces the pale yellow DNS reagent to an orange-red compound, which is measured spectrophotometrically.[3][10]
Issue 1: Overestimation of Maltose Concentration
-
Possible Cause: The DNS reagent reacts with all reducing sugars, not just maltose.[9] Other reducing sugars (e.g., glucose, fructose, lactose) in your sample will contribute to the signal. Certain amino acids, like tryptophan and cysteine, can also interfere and lead to artificially high results.[9]
-
Troubleshooting Steps:
-
Run a Spike-Recovery Experiment: Add a known concentration of maltose to your sample to see if the recovery is accurate. A recovery significantly over 100% suggests interference.[9]
-
Sample Pre-treatment: If other interfering substances are known to be present, consider a pre-treatment step to remove them (see protocols below).[11]
-
Use a Specific Standard: Always generate a standard curve using the specific sugar you are quantifying (maltose).[9]
-
Alternative Method: If specificity is critical, consider using a more specific method like an enzymatic assay or HPLC.[2][12]
-
Issue 2: High Absorbance in Blank/Control Samples
-
Possible Cause: The intrinsic color of the sample matrix can interfere with absorbance readings.[8] Additionally, some sample components may be unstable at the high temperatures used in the DNS assay, leading to the formation of colored, interfering substances.[9]
-
Troubleshooting Steps:
-
Prepare a Proper Sample Blank: A sample blank should contain your sample matrix and all reagents except the maltose standard. This helps to subtract the background color of the sample itself.[9]
-
Optimize Incubation Time: Excessively long heating can increase the contribution of interfering reactions.[11] Ensure the heating time is consistent for all samples and standards, typically between 5-15 minutes in a boiling water bath.[9]
-
Sample Dilution: Diluting your sample can reduce the concentration of interfering substances to a negligible level, provided the maltose concentration remains within the detection range.[9][11]
-
Enzymatic Assays
Enzymatic assays for maltose typically involve a two-step reaction. First, the enzyme α-glucosidase (maltase) hydrolyzes maltose into two glucose molecules.[4][13] Second, the resulting glucose is quantified using a coupled assay, often involving glucose oxidase or hexokinase.[4][12]
Issue 3: Falsely High Maltose Results
-
Possible Cause: The presence of endogenous "free" glucose in the sample will be detected in the second step of the assay, leading to an overestimation of maltose.[12]
-
Troubleshooting Steps:
-
Include a "Free Glucose" Control: For each sample, prepare two reactions. One with the α-glucosidase enzyme to measure total glucose (from both free glucose and hydrolyzed maltose), and one without the enzyme to measure only the free glucose.[12]
-
Calculate Maltose Concentration: Subtract the free glucose concentration from the total glucose concentration. The remaining value corresponds to the glucose produced from maltose hydrolysis.
-
Issue 4: Lower Than Expected or No Enzyme Activity
-
Possible Cause: Components within the sample matrix may be inhibiting the α-glucosidase or the enzymes in the coupled glucose assay.[8] The enzyme itself may have degraded due to improper storage or handling.[8]
-
Troubleshooting Steps:
-
Check for Inhibition: Perform a spike-recovery experiment by adding a known amount of purified enzyme to your sample to see if its activity is recovered.[8]
-
Verify Assay Conditions: Ensure the pH, temperature, and any necessary co-factors for the enzyme are optimal.[8]
-
Use Fresh Enzyme: Prepare fresh enzyme aliquots and avoid repeated freeze-thaw cycles.[8]
-
Sample Dilution: Diluting the sample can reduce the concentration of potential inhibitors.[6]
-
HPLC and LC-MS Methods
Chromatographic methods separate maltose from other components before detection, offering high specificity.[2][14]
Issue 5: Poor Peak Separation or Co-elution
-
Possible Cause: Other sugars with similar chemical properties (e.g., lactose) may co-elute with maltose, especially when using less specific detectors like Refractive Index (RI).[5] The chromatographic conditions may not be optimal for your sample matrix.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the mobile phase composition, column temperature, or pH to improve the separation (resolution) between maltose and interfering peaks.[14]
-
Select an Appropriate Column: Different column chemistries (e.g., HILIC, PGC) can provide different selectivities for sugars.[1][15]
-
Use a Specific Detector: Couple your LC system with a mass spectrometer (MS). MS detection can distinguish between compounds with the same retention time but different masses, effectively resolving co-elution issues.[1][2]
-
Issue 6: Inconsistent Results or Poor Reproducibility (especially with LC-MS)
-
Possible Cause: Matrix effects, particularly ion suppression, where components in the sample reduce the ionization efficiency of maltose, leading to a lower signal.[16]
-
Troubleshooting Steps:
-
Incorporate an Internal Standard: The most effective way to correct for matrix effects is to use an internal standard (IS). A stable isotopically labeled (SIL) standard, such as ¹³C₁₂-trehalose, is ideal.[16][17] The IS is added to all samples and standards, and the ratio of the analyte signal to the IS signal is used for quantification, correcting for signal variations.
-
Improve Sample Preparation: Employ sample clean-up procedures like solid-phase extraction (SPE) or filtration to remove interfering matrix components before injection.[2]
-
Dilute the Sample: Diluting the sample can mitigate matrix effects by lowering the concentration of interfering substances.[6]
-
Quantitative Data Summary
The following table summarizes common interfering substances and the effectiveness of various mitigation techniques.
| Quantification Method | Interfering Substance(s) | Potential Effect | Mitigation Technique | Effectiveness |
| DNS Assay | Other Reducing Sugars (Glucose, Fructose, etc.) | Overestimation | Use of a more specific method (Enzymatic, HPLC) | High |
| Certain Amino Acids (e.g., Tryptophan, Cysteine)[9] | Overestimation[9] | Sample pre-treatment (e.g., protein precipitation) | Moderate-High | |
| Sample Pigments, Colored Compounds | Overestimation | Activated Carbon Treatment, Use of Sample Blank | Moderate-High | |
| Enzymatic Assay | Endogenous "Free" Glucose[12] | Overestimation | "Free Glucose" Control (run assay without α-glucosidase) | High |
| Enzyme Inhibitors in Sample Matrix[8] | Underestimation | Sample Dilution, Spike-Recovery | Moderate | |
| Other Sugars (Galactose, Xylose) with some glucose detection systems (e.g., GDH-PQQ)[18][19] | Overestimation | Use of glucose-specific detection (e.g., Glucose Oxidase)[19][20] | High | |
| HPLC-RI / ELSD | Co-eluting Sugars (e.g., Lactose)[5] | Overestimation | Chromatographic Optimization, Use of different column | Moderate |
| LC-MS | Matrix Components (Salts, Phospholipids, etc.) | Signal Suppression (Underestimation) | Use of Stable Isotope-Labeled Internal Standard[17] | High |
| Sample Dilution, Sample Clean-up (SPE) | Moderate-High |
Experimental Protocols
Protocol 1: General Sample Pre-treatment for Protein Removal
This protocol uses zinc sulfate (B86663) and barium hydroxide (B78521) to precipitate proteins and other interfering substances.[11]
-
To 1.0 mL of your aqueous sample, add 0.5 mL of 0.3 N Barium Hydroxide (Ba(OH)₂).
-
Mix thoroughly and let the solution stand for 5 minutes.
-
Add 0.5 mL of 5% Zinc Sulfate (ZnSO₄).
-
Vortex the mixture and allow it to stand for 10 minutes to ensure complete precipitation.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Carefully collect the clear supernatant, which contains the carbohydrates, for subsequent analysis.[11]
Protocol 2: Spectrophotometric Maltose Quantification using the DNS Method
This protocol is adapted for determining maltose concentration.[3][9][10][21]
-
Prepare Maltose Standards: Prepare a series of maltose standards of known concentrations (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL) in distilled water.[21]
-
Reaction Setup: In separate test tubes, add 1.0 mL of each standard, your unknown sample(s), and a blank (1.0 mL distilled water).
-
Add DNS Reagent: Add 1.0 mL of DNS reagent to each tube and mix.[9]
-
Color Development: Place all tubes in a boiling water bath for exactly 5 minutes.[10][21]
-
Cooling: Immediately cool the tubes to room temperature in a cold water bath to stop the reaction.
-
Dilution: Add 8.0 mL of distilled water to each tube and mix well.[9]
-
Absorbance Measurement: Measure the absorbance of each tube at 540 nm using a spectrophotometer, after zeroing the instrument with the blank.[3][10]
-
Calculation: Plot a standard curve of absorbance vs. maltose concentration for your standards. Use the equation of the line from this curve to determine the maltose concentration in your unknown samples.[21]
Protocol 3: Enzymatic Maltose Quantification
This protocol outlines the principle of quantifying maltose by converting it to glucose.[12]
-
Sample Preparation: Prepare two sets of aliquots for each sample. Label them "Total Glucose" and "Free Glucose".
-
Reaction Setup:
-
To the "Total Glucose" tubes, add your sample, buffer, and the α-glucosidase enzyme solution.
-
To the "Free Glucose" tubes, add your sample and buffer, but substitute the enzyme solution with an equal volume of buffer.
-
-
Incubation: Incubate all tubes under conditions optimal for α-glucosidase activity (e.g., pH 6.0, 25°C) for a sufficient time to ensure complete hydrolysis of maltose.[4]
-
Glucose Quantification: Following incubation, use a commercial glucose oxidase or hexokinase assay kit to measure the glucose concentration in all tubes, following the manufacturer's instructions.
-
Calculate Maltose Concentration:
-
Glucose from Maltose = [Total Glucose] - [Free Glucose]
-
Maltose Concentration = (Glucose from Maltose) / 2 (since 1 mole of maltose yields 2 moles of glucose).[4]
-
Visualized Workflows
Caption: General workflow for identifying and mitigating interference.
Caption: Experimental workflow for the DNS colorimetric assay.
Caption: Logic for a coupled enzymatic assay to correct for free glucose.
References
- 1. researchgate.net [researchgate.net]
- 2. Maltose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. Construction of Maltose Standard Curve by DNS Method (Theory) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 7. High performance liquid chromatographic determination of fructose, glucose, and sucrose in molasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Maltose and Glucose Assay Kit (ab65335) is not available | Abcam [abcam.com]
- 13. d1kkimny8vk5e2.cloudfront.net [d1kkimny8vk5e2.cloudfront.net]
- 14. lcms.cz [lcms.cz]
- 15. helixchrom.com [helixchrom.com]
- 16. uab.edu [uab.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Interference of maltose, icodextrin, galactose, or xylose with some blood glucose monitoring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Erroneously elevated glucose values due to maltose interference in mutant glucose dehydrogenase pyrroloquinolinequinone (mutant GDH-PQQ) based glucometer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How to calculate the concentration of maltose (mg/ml) produced by a-amyla.. [askfilo.com]
protocol refinement for higher yield in the enzymatic synthesis of alpha-Maltose derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of α-maltose derivatives for higher yields.
Frequently Asked Questions (FAQs)
Q1: What are the common enzymatic methods for synthesizing α-maltose derivatives?
A1: The primary enzymatic methods involve the use of glycosyltransferases (GTs), retaining glycoside hydrolases (rGHs) with transglycosylation activity, and maltose (B56501) phosphorylase (MPase).[1][2][3] GTs utilize activated sugar donors, while rGHs and MPase can use more affordable donors, making them attractive for industrial applications.[1][3]
Q2: What factors generally influence the yield of α-maltose derivatives in enzymatic synthesis?
A2: Key factors include enzyme selection and concentration, substrate (donor and acceptor) concentrations and purity, reaction time, temperature, pH, and the presence of inhibitors or byproducts.[4][5] The competition between the desired transglycosylation reaction and the undesired hydrolysis of the donor substrate is a critical factor affecting yield.[2][4][6]
Q3: How can I minimize the hydrolysis of the glycosyl donor?
A3: Minimizing water activity in the reaction medium can favor transglycosylation over hydrolysis.[4] This can be achieved by using high concentrations of the acceptor substrate or by adding organic co-solvents.[2][5] However, high concentrations of organic solvents might denature the enzyme, so optimization is crucial.[5]
Q4: Can the enzyme itself be engineered to favor synthesis over hydrolysis?
A4: Yes, protein engineering strategies can be employed to enhance the transglycosylation activity of glycoside hydrolases.[1][6][7] Modifications at the enzyme's active site can be designed to improve the binding affinity for the acceptor molecule over water.[4][7]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield of the desired α-maltose derivative is a common issue that can arise from several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting logic for low or no product yield.
Detailed Troubleshooting Steps:
-
Verify Enzyme Activity:
-
Control Reaction: Perform a control reaction with a known, reliable substrate for your enzyme to confirm its activity.[5]
-
Enzyme Storage: Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.[5]
-
Enzyme Concentration: The concentration of the enzyme might be too low. Try increasing the enzyme concentration in the reaction mixture.[5]
-
-
Assess Substrate Quality and Concentration:
-
Substrate Integrity: Verify the purity and concentration of both the donor and acceptor substrates. Degradation of substrates, especially nucleotide sugars, can occur with improper handling and storage.[5]
-
Acceptor Solubility: Poor solubility of a hydrophobic acceptor can be a limiting factor. The addition of a small amount of a water-miscible organic co-solvent like DMSO may improve solubility.[5]
-
Substrate Ratio: The molar ratio of the donor to the acceptor is critical. A high concentration of the acceptor generally favors the transglycosylation reaction.[2]
-
-
Evaluate Reaction Conditions:
-
Investigate Potential Inhibitors:
-
Substrate Inhibition: High concentrations of the donor substrate (e.g., maltose) can sometimes inhibit the enzyme.[8][9]
-
Product Inhibition: The synthesized product itself may act as an inhibitor to the enzyme.
-
Contaminants: Impurities in the substrate preparations or from other reagents can inhibit enzymatic activity.[5]
-
Problem 2: Presence of Multiple Byproducts
The formation of byproducts can complicate purification and reduce the yield of the desired α-maltose derivative.
Troubleshooting Workflow for Byproduct Formation
References
- 1. Strategies for modulating transglycosylation activity, substrate specificity, and product polymerization degree of engineered transglycosylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparing Hydrolysis and Transglycosylation Reactions Catalyzed by Thermus thermophilus β-Glycosidase. A Combined MD and QM/MM Study [frontiersin.org]
- 3. Enzymatic synthesis of alpha-anomer-selective D-glucosides using maltose phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Strategy in manipulating transglycosylation activity of glycosyl hydrolase for oligosaccharide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition by maltose, isomaltose, and nigerose of the synthesis of high-molecular-weight D-glucans by the D-glucosyltransferases of Streptococcus sobrinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substrate Inhibition of Transglucosyl-Amylase by Maltose - PMC [pmc.ncbi.nlm.nih.gov]
challenges and optimization of using alpha-Maltose for cell cryopreservation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and optimization of using alpha-Maltose for cell cryopreservation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a cryoprotectant?
This compound is a disaccharide composed of two α-glucose units. In cryopreservation, it primarily acts as an extracellular cryoprotective agent (CPA). Its mechanism of action involves:
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Osmotic Dehydration: By increasing the solute concentration in the extracellular medium, this compound draws water out of the cells before freezing. This controlled dehydration minimizes the formation of damaging intracellular ice crystals.
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Membrane Stabilization: Sugars like maltose (B56501) can form hydrogen bonds with the phosphate (B84403) groups of lipid bilayers in the cell membrane. This interaction helps to maintain membrane integrity and fluidity at low temperatures.
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Vitrification Support: At high concentrations, sugars can contribute to the vitrification (glassy state) of the extracellular solution, further preventing ice crystal formation and growth.
Q2: What are the potential advantages of using this compound over traditional cryoprotectants like DMSO?
The primary advantage of using this compound is its lower cytotoxicity compared to penetrating cryoprotectants like Dimethyl Sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells and may induce differentiation in some cell types. As a non-penetrating sugar, this compound is generally better tolerated. However, it is often used in combination with lower concentrations of DMSO to achieve optimal cryoprotection.
Q3: Can this compound be used as a standalone cryoprotectant?
While this compound can offer some cryoprotection on its own, its effectiveness as a standalone agent is cell-type dependent. For many cell lines, particularly sensitive ones, it is recommended to use this compound in combination with a low concentration of a penetrating cryoprotectant like DMSO (e.g., 2-5%) to protect both the intra- and extracellular environments.
Q4: How does this compound compare to other sugars like trehalose (B1683222) and sucrose (B13894) for cryopreservation?
Trehalose is more commonly studied and often cited for its superior cryoprotective properties, which are attributed to its higher glass transition temperature and greater ability to stabilize proteins and membranes. However, studies have shown that maltose can also be an effective cryoprotectant, sometimes in combination with other substances like sericin. The optimal sugar for cryopreservation can be cell-type specific, and empirical testing is recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Post-Thaw Cell Viability | 1. Suboptimal this compound Concentration: Too low a concentration may not provide sufficient cryoprotection, while too high a concentration can cause excessive osmotic stress. 2. Inadequate Cell Health: Cells were not in the logarithmic growth phase or had low viability before freezing. 3. Incorrect Cooling Rate: Cooling was too rapid, leading to intracellular ice formation, or too slow, causing excessive dehydration. 4. Improper Thawing Technique: Slow thawing can lead to ice recrystallization, which is damaging to cells. 5. Toxicity from Combined Cryoprotectants: If used with DMSO, the combined toxicity might be too high for the specific cell type. | 1. Optimize the this compound concentration. Test a range of concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM) with and without a low percentage of DMSO. 2. Ensure cells are healthy, with >90% viability, and are harvested during the log phase of growth. 3. Use a controlled-rate freezer set to -1°C/minute or a validated freezing container (e.g., Mr. Frosty™) in a -80°C freezer. 4. Thaw vials rapidly in a 37°C water bath until only a small amount of ice remains. 5. If combining with DMSO, try reducing the DMSO concentration (e.g., to 2.5% or 5%). |
| Cell Clumping After Thawing | 1. High Cell Density: The concentration of cells in the cryovial was too high. 2. Incomplete Removal of Cryoprotectant: Residual cryopreservation medium can cause cells to stick together. 3. Rough Handling of Cells: Vigorous pipetting or vortexing can damage cells and lead to clumping of dead cells. | 1. Optimize the cell freezing density. A typical range is 1-5 x 10^6 cells/mL. 2. After thawing, immediately dilute the cell suspension in at least 10 volumes of pre-warmed culture medium and centrifuge to wash away the cryoprotectant. 3. Handle cells gently after thawing. Pipette up and down slowly to resuspend the cell pellet. |
| Poor Cell Attachment or Growth Post-Thaw | 1. Sublethal Damage: Cells may be viable (membrane-intact) but have sustained damage to proteins or organelles, impairing their ability to attach and proliferate. 2. Osmotic Shock: Rapid changes in osmolarity during the addition or removal of the cryopreservation medium can damage cells. 3. Delayed Removal of Cryoprotectant: Prolonged exposure to even low concentrations of cryoprotectants at room temperature can be detrimental. | 1. Allow cells a longer recovery period post-thaw. Change the culture medium 24 hours after plating to remove dead cells and debris. 2. Add the this compound containing cryopreservation medium to the cell suspension slowly and dropwise while gently mixing. Similarly, after thawing, dilute the cell suspension slowly into a larger volume of culture medium. 3. Work quickly to dilute and wash the cells immediately after thawing is complete. |
Quantitative Data Summary
Table 1: Comparative Cryoprotective Efficacy of Sugars on Protein Stability
| Cryoprotectant | Concentration (w/w) | Salt Extractable Protein (SEP) after 360 days at -30°C | Denaturation Enthalpy (ΔH) of Myosin | Denaturation Enthalpy (ΔH) of Actin |
| Control (No Sugar) | 0% | 3.27 ± 0.02 | Baseline | Baseline |
| This compound | 2% | 3.32 ± 0.01 | Increased | Increased |
| 4% | 3.41 ± 0.06 | Increased | Increased | |
| 6% | 3.56 ± 0.00 | Increased | Increased | |
| 8% | 3.67 ± 0.03 | Increased | Increased | |
| 10% | 3.74 ± 0.01 | Increased | Increased | |
| Trehalose | 2% | 3.32 ± 0.01 | Higher than Maltose | Higher than Maltose |
| 4% | 3.41 ± 0.06 | Higher than Maltose | Higher than Maltose | |
| 6% | 3.56 ± 0.00 | Higher than Maltose | Higher than Maltose | |
| 8% | 3.67 ± 0.03 | Higher than Maltose | Higher than Maltose | |
| 10% | 3.74 ± 0.01 | Higher than Maltose | Higher than Maltose |
Data adapted from a study on washed beef meat. Higher SEP and ΔH values indicate better protein stability and cryoprotection. Trehalose showed a greater cryoprotective effect than maltose in this model.
Table 2: Hypothetical Optimization of this compound Concentration for a Generic Mammalian Cell Line
| This compound Concentration | DMSO Concentration | Post-Thaw Viability (%) | Post-Thaw Recovery (%) | Notes |
| 0 mM | 10% | 85-95% | 80-90% | Standard Protocol Control |
| 200 mM | 0% | 50-60% | 40-50% | Standalone this compound |
| 100 mM | 5% | 70-80% | 65-75% | Combination |
| 200 mM | 5% | 80-90% | 75-85% | Combination |
| 300 mM | 5% | 85-95% | 80-90% | Potentially Optimal |
| 400 mM | 5% | 75-85% | 70-80% | Potential Osmotic Stress |
This table presents hypothetical data for optimization purposes. Actual results will vary depending on the cell type and experimental conditions.
Experimental Protocols
Protocol 1: Optimization of this compound Concentration for Cell Cryopreservation
1. Cell Preparation: a. Culture cells to 80-90% confluency in their standard growth medium. Ensure the cells are in the logarithmic growth phase. b. Harvest the cells using standard detachment methods (e.g., trypsinization for adherent cells). c. Centrifuge the cell suspension at 200 x g for 5 minutes. d. Resuspend the cell pellet in fresh, pre-chilled growth medium and perform a viable cell count (e.g., using trypan blue exclusion). Cell viability should be >90%. e. Adjust the cell concentration to 2 x 10^6 viable cells/mL in pre-chilled growth medium.
2. Preparation of Cryopreservation Media: a. Prepare a stock solution of 1 M this compound in serum-free culture medium and sterilize by filtration (0.22 µm filter). b. Prepare a series of cryopreservation media with final this compound concentrations of 100 mM, 200 mM, 300 mM, and 400 mM. These can be formulated with or without a low concentration of DMSO (e.g., 5% v/v). A standard control of 10% DMSO in growth medium with 90% serum should also be prepared. Keep all cryopreservation media on ice.
3. Freezing Procedure: a. Aliquot the cell suspension (from step 1e) into separate pre-chilled tubes for each cryopreservation medium to be tested. b. Slowly add an equal volume of the 2x concentrated cryopreservation medium to the cell suspension dropwise while gently agitating the tube. This will result in a final cell density of 1 x 10^6 cells/mL. c. Aliquot 1 mL of the final cell suspension into sterile cryovials. d. Place the cryovials into a controlled-rate freezing container (e.g., Mr. Frosty™) and place it in a -80°C freezer overnight. This should achieve a cooling rate of approximately -1°C/minute. e. The next day, transfer the vials to a liquid nitrogen tank for long-term storage.
4. Thawing and Viability Assessment: a. After at least 24 hours in liquid nitrogen, remove one vial for each condition. b. Rapidly thaw the vial in a 37°C water bath until a small amount of ice remains. c. Decontaminate the exterior of the vial with 70% ethanol. d. Transfer the contents to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. e. Centrifuge at 200 x g for 5 minutes. f. Discard the supernatant and gently resuspend the cell pellet in 1 mL of fresh growth medium. g. Perform a viable cell count to determine post-thaw viability and recovery. h. Plate the remaining cells and assess attachment and proliferation over the next 24-48 hours.
Visualizations
Caption: Workflow for optimizing this compound in cell cryopreservation.
Caption: Mechanism of extracellular cryoprotection by this compound.
Technical Support Center: Troubleshooting Poor Microbial Growth on α-Maltose Minimal Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals when using alpha-Maltose (α-Maltose) as a sole carbon source in minimal media for microbial growth.
Frequently Asked Questions (FAQs)
1. Why is my microbial culture not growing or growing very poorly on α-Maltose minimal media?
Poor or no growth on a minimal medium with α-Maltose as the sole carbon source can be attributed to several factors:
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Inability to Metabolize Maltose (B56501): The microorganism may lack the necessary genetic machinery (the mal operon in E. coli, for example) to transport and metabolize maltose. Not all microbes can utilize maltose as a primary carbon source.
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Catabolite Repression: If the inoculum was prepared in a glucose-containing medium, the presence of even trace amounts of glucose can repress the genes required for maltose utilization.[1]
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Long Lag Phase: Shifting from a rich medium (like LB) to a minimal medium often results in a prolonged lag phase as the cells adapt to synthesize all essential components not present in the new medium.[2]
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Suboptimal Media Composition: Incorrect concentrations of salts, nitrogen source, or essential ions can limit growth. The pH of the medium is also a critical factor.[2]
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Inoculum Issues: The inoculum might have low viability or an insufficient cell density to initiate growth in a challenging minimal medium environment.
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Toxicity of the Recombinant Protein: If you are expressing a recombinant protein, it might be toxic to the host cells, leading to inhibited growth.[3]
2. What is the typical protocol for preparing α-Maltose minimal media?
A common minimal medium, M9, can be adapted for use with α-Maltose. Here is a detailed protocol for preparing 1 liter of M9 α-Maltose Minimal Medium.
Experimental Protocols
Protocol: M9 α-Maltose Minimal Medium (1 L)
Materials:
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5x M9 Salts Solution
-
Sterile deionized water
-
20% (w/v) sterile α-Maltose solution
-
1 M sterile MgSO₄ solution
-
1 M sterile CaCl₂ solution
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(Optional) Thiamine (B1217682) (Vitamin B1) solution (1 mg/mL)
-
(Optional) Trace metals solution
Preparation of Stock Solutions:
-
5x M9 Salts Solution:
-
20% (w/v) α-Maltose Solution:
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Dissolve 20 g of α-Maltose in 100 mL of deionized water.
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Sterilize by passing through a 0.22 µm filter. Do not autoclave , as this can caramelize the sugar.[7]
-
-
1 M MgSO₄ and 1 M CaCl₂ Solutions:
Final Medium Assembly (Aseptic Technique is critical):
-
To 788 mL of sterile deionized water, add:
-
200 mL of 5x M9 Salts solution.
-
-
After the solution has cooled to room temperature, add:
-
(Optional) Add 1 mL of sterile thiamine solution if your bacterial strain is an auxotroph for thiamine (e.g., many common laboratory strains of E. coli).[10]
-
(Optional) Add trace metals solution if required for your specific microorganism.
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Mix gently and the medium is ready for use.
3. What are the expected growth parameters for E. coli on α-Maltose minimal media?
Growth on minimal media is generally slower than on rich media. The following table provides a comparison of growth parameters for E. coli on different carbon sources in M9 minimal medium.
Data Presentation
| Carbon Source (in M9 Medium) | E. coli Strain | Doubling Time (minutes) | Maximum Optical Density (OD₆₀₀) |
| Glucose (0.4%) | K-12 | 38 ± 1.1[11] | ~1.2 - 1.5[8][9] |
| Glucose + Maltose | MG1655 | - | ~1.4[12] |
| Glycerol (0.4%) | K-12 | - | ~1.0 - 1.2[13] |
Note: The growth rate and maximum OD can vary significantly depending on the specific E. coli strain, the concentration of the carbon source, aeration, and temperature.
4. My culture grows on glucose minimal media but not on α-Maltose minimal media. What could be the problem?
This strongly suggests an issue with maltose metabolism. The most likely causes are:
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Mutation in the mal operon: The strain may have a mutation in one of the genes required for maltose transport (malE, malF, malG, malK, lamB) or metabolism (malP, malQ).[14]
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Lack of Induction: The mal operon is inducible, meaning the genes are only expressed in the presence of maltose (or more accurately, maltotriose (B133400) which is formed from maltose).[1] If the cells were not properly adapted, they might not have initiated the expression of these genes.
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Repression: As mentioned earlier, the presence of glucose will prevent the expression of the mal operon. Ensure your inoculum and media are completely free of glucose.
Troubleshooting Guides
Issue: No Growth or Very Slow Growth
| Potential Cause | Troubleshooting Step |
| Incorrect Media Preparation | Verify the concentrations of all components, especially the M9 salts and α-Maltose. Check the final pH of the medium (should be around 7.0-7.4).[4][5] Ensure all heat-sensitive components like α-Maltose and vitamins were filter-sterilized and not autoclaved. |
| Inoculum Issues | Use a fresh, healthy inoculum from a starter culture grown in a minimal medium if possible to reduce the lag phase. If using an inoculum from a rich medium, wash the cells with sterile saline or M9 salts solution before inoculating the α-Maltose medium to remove any residual glucose. Increase the initial inoculum density. |
| Genetic Incapacity | Confirm that your microbial strain is capable of utilizing maltose as a sole carbon source by checking its genotype or testing a wild-type control strain in parallel. |
| Contamination | Visually inspect the culture for any signs of contamination (e.g., turbidity in a negative control, unusual cell morphology under the microscope). Plate a sample of the culture on a non-selective rich medium to check for contaminants. |
Issue: Growth Starts and then Stops Prematurely
| Potential Cause | Troubleshooting Step |
| Depletion of a Limiting Nutrient | Ensure that the nitrogen source (NH₄Cl) and other essential minerals in the M9 medium are not limiting. For high-density cultures, you may need to increase the concentration of these components. |
| Accumulation of Toxic Byproducts | Poor aeration can lead to the accumulation of inhibitory metabolic byproducts. Ensure adequate shaking and use baffled flasks to improve oxygen transfer. |
| Drastic pH Change | The metabolism of sugars can lead to a drop in the pH of the medium. M9 medium is buffered, but for high-density cultures, the buffering capacity may be exceeded. Monitor the pH of the culture and adjust if necessary. |
Visualizations
Maltose Metabolism Pathway in E. coli
Caption: The metabolic pathway for α-Maltose utilization in Escherichia coli.
Troubleshooting Workflow for Poor Growth
Caption: A logical workflow for troubleshooting poor microbial growth on α-Maltose minimal media.
References
- 1. Glucose becomes one of the worst carbon sources for E.coli on poor nitrogen sources due to suboptimal levels of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Standard M9 minimal medium [protocols.io]
- 5. protocols.io [protocols.io]
- 6. static.igem.org [static.igem.org]
- 7. Expression Protocol in M9 Minimal Media via T7 Promoter [structbio.vanderbilt.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. health.uconn.edu [health.uconn.edu]
- 11. Generation time on M9 glucose medium - Bacteria Escherichia coli - BNID 104332 [bionumbers.hms.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. Growth of wildtype and mutant E. coli strains in minimal media for optimal production of nucleic acids for preparing labeled nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maltose/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
overcoming low solubility of alpha-Maltose in specific buffer systems
Welcome to the technical support center for addressing challenges with α-Maltose solubility in various buffer systems. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is α-Maltose and why is its solubility important?
α-Maltose is a disaccharide composed of two α-D-glucose units linked by an α(1→4) glycosidic bond.[1] It is a reducing sugar and exists in equilibrium with its β-anomer in aqueous solutions.[2] Its solubility is crucial in various applications, including as a carbon source in cell culture media, a substrate in enzymatic assays, a stabilizer for biologics, and an excipient in pharmaceutical formulations.[3] Ensuring complete dissolution in the chosen buffer is critical for experimental accuracy, reproducibility, and the stability of the final product.
Q2: I am having trouble dissolving α-Maltose in my buffer. Is it poorly soluble?
Generally, α-Maltose is considered to be highly soluble in water and aqueous buffers.[4] Issues with dissolution are often not due to inherent low solubility but may be related to factors such as the concentration being prepared, the temperature of the solution, the specific buffer system being used, and the rate of addition. High-concentration solutions, in particular, may require specific preparation techniques to achieve complete dissolution.
Q3: What is the difference in solubility between α-Maltose and β-Maltose?
In aqueous solutions, α-maltose and β-maltose exist in an equilibrium. While the two forms are stable as solids, they rapidly interconvert in solution in a process called mutarotation.[2][5] While there might be differences in the dissolution rates of the crystalline forms, once in solution, the equilibrium between the anomers means that the overall solubility is determined by the properties of the mixture. For practical laboratory purposes, the distinction in solubility between the two anomers in solution is not a significant concern.
Q4: How does temperature affect the solubility of α-Maltose?
The solubility of α-Maltose in aqueous solutions is temperature-dependent. As with most sugars, solubility increases significantly with an increase in temperature. Heating the buffer solution can be an effective way to dissolve higher concentrations of α-Maltose. Protocols for producing high-purity maltose (B56501) often involve preparing highly concentrated syrups at elevated temperatures.
Q5: Can the pH of my buffer affect α-Maltose solubility?
For neutral carbohydrates like maltose, pH within a typical biological range (pH 4-8) is not expected to have a significant direct impact on its solubility. However, extreme pH values can lead to the hydrolysis of the glycosidic bond, breaking down maltose into glucose, which would alter the composition of the solution.[6] The primary influence of the buffer system on α-maltose solubility is more likely related to the buffer species and ionic strength rather than the pH itself.
Troubleshooting Guide: Overcoming α-Maltose Dissolution Issues
If you are encountering difficulties in dissolving α-Maltose in your buffer system, consult the following table and protocols for guidance.
Table 1: Solubility and Preparation Considerations for α-Maltose in Common Buffer Systems
| Buffer System | Typical pH Range | Maximum Reported Solubilized Concentration (General) | Key Considerations for Dissolution |
| Phosphate (B84403) Buffer | 5.8 - 8.0 | High (e.g., 50% w/v) | Generally straightforward dissolution. For high concentrations, warming the buffer is recommended. The pH of phosphate buffers is sensitive to temperature changes.[7] |
| Tris-HCl | 7.2 - 9.0 | High | Widely used with no common reports of solubility issues. The pH of Tris buffers is highly dependent on temperature. |
| MES | 5.5 - 6.7 | High | Good's buffers like MES are known for their high water solubility.[8] |
| HEPES | 6.8 - 8.2 | High | Another Good's buffer with excellent solubility characteristics in aqueous systems. |
| Citrate Buffer | 3.0 - 6.2 | High | Citrate is a triprotic acid and can chelate metal ions, which is a consideration for some biological assays but does not typically impact maltose solubility.[9] |
| Acetate Buffer | 3.7 - 5.6 | High | No significant issues reported. Warming can aid dissolution at high concentrations. |
Experimental Protocols
Protocol 1: Standard Preparation of α-Maltose Solution (up to 20% w/v)
-
Buffer Preparation: Prepare the desired buffer system at the target pH and concentration.
-
Weighing: Accurately weigh the required amount of α-Maltose powder.
-
Initial Dissolution: Add the α-Maltose powder to the buffer solution while stirring continuously at room temperature.
-
Complete Dissolution: Continue stirring until all the powder has dissolved. This may take some time.
-
pH Check: After dissolution, verify the pH of the final solution and adjust if necessary.
-
Sterilization: If required, sterilize the solution by filtering through a 0.22 µm filter.
Protocol 2: Preparation of High-Concentration α-Maltose Solution (>20% w/v)
-
Buffer Preparation: Prepare the desired buffer, using about 80% of the final required volume.
-
Heating: Gently warm the buffer solution to 40-50°C with continuous stirring. Do not boil.
-
Gradual Addition: Slowly add the weighed α-Maltose powder to the warm buffer in portions. Allow each portion to dissolve completely before adding the next. This prevents the formation of clumps.
-
Complete Dissolution: Continue stirring at an elevated temperature until all the maltose is dissolved.
-
Cooling: Allow the solution to cool down to room temperature.
-
Volume Adjustment: Bring the solution to the final desired volume with the prepared buffer.
-
pH Verification: Check and adjust the pH of the final solution as needed.
-
Sterilization: If necessary, filter-sterilize the solution.
Visual Guides
Experimental Workflow for Preparing High-Concentration α-Maltose Solutions
Caption: Workflow for dissolving high concentrations of α-Maltose.
Logical Relationship for Troubleshooting Dissolution Issues
Caption: Troubleshooting logic for α-Maltose dissolution problems.
References
- 1. Maltose- Structure, Properties,Production and Applications. [allen.in]
- 2. Maltose - Wikipedia [en.wikipedia.org]
- 3. med.unc.edu [med.unc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. WO2013148152A1 - Method for making high maltose syrup - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. Citric acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Non-Enzymatic Browning of α-Maltose
This guide provides researchers, scientists, and drug development professionals with detailed information to troubleshoot and prevent the non-enzymatic browning of alpha-Maltose during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is non-enzymatic browning and why is it occurring in my α-Maltose samples?
Non-enzymatic browning is a series of complex chemical reactions that produce brown pigments in foods and experimental solutions without the activity of enzymes.[1] For maltose (B56501), a reducing sugar, two primary pathways are responsible for this phenomenon: the Maillard reaction and caramelization.[2]
-
Maillard Reaction: This reaction occurs between a reducing sugar (like maltose) and an amino group, typically from an amino acid, peptide, or protein.[3] The process is initiated by the condensation of the sugar's carbonyl group with the amino group, leading to a cascade of reactions that form brown nitrogenous polymers known as melanoidins.[4][5]
-
Caramelization: This is the thermal degradation of sugar in the absence of amino compounds.[6][7] When maltose is heated to high temperatures, it undergoes pyrolysis, dehydration, and polymerization, forming complex brown molecules.[8]
If your maltose solution contains any source of amino acids (e.g., from cell culture media, protein buffers) and is heated, browning is likely due to the Maillard reaction. If the solution is pure maltose and subjected to high heat, caramelization is the probable cause.[2][3]
Q2: What are the key chemical pathways involved in maltose browning?
The primary pathway, especially in complex biological media, is the Maillard reaction. It can be summarized in three main stages:
-
Initial Stage: The carbonyl group of maltose reacts with an amino group to form an unstable Schiff base, which then rearranges to a more stable ketosamine known as the Amadori product.[4][9]
-
Intermediate Stage: The Amadori products undergo dehydration and fragmentation to form highly reactive carbonyl compounds.[4] This stage includes the Strecker degradation of amino acids, which produces aldehydes that can contribute to both aroma and color.[4]
-
Final Stage: These reactive intermediates polymerize and condense, ultimately forming the high molecular weight, brown-colored melanoidins.[3][10]
Caramelization involves a different set of reactions, including isomerization, dehydration, fragmentation, and polymerization of the sugar molecule itself when heated to high temperatures.[7]
Diagram: Simplified Maillard Reaction Pathway
Caption: Key stages of the Maillard reaction, from initial reactants to final brown pigments.
Q3: What experimental factors accelerate the browning of maltose solutions?
Several factors can significantly increase the rate of non-enzymatic browning:
-
Temperature: Higher temperatures dramatically accelerate both the Maillard reaction and caramelization.[[“]][12] The rate of the Maillard reaction can increase by more than 10% for each 1°C rise in temperature between 60°C and 100°C.[13] Caramelization of pure maltose begins at approximately 180°C (356°F).[8][14]
-
pH: The Maillard reaction is highly pH-dependent. The rate is very slow at acidic pH (below 6) but accelerates significantly in neutral to alkaline conditions (pH 6-10).[4][15] This is because a higher pH deprotonates the amino groups, increasing their nucleophilicity and reactivity with the sugar.[3] Caramelization is slowest at a neutral pH of 7 and is accelerated under both acidic (pH < 3) and basic (pH > 9) conditions.[7]
-
Concentration: Higher concentrations of maltose and amino acids increase the probability of molecular collisions, thereby promoting the Maillard reaction.[[“]]
-
Presence of Amino Acids: The type of amino acid matters. For instance, lysine, with its extra amino group, is known to be highly reactive in the Maillard reaction.[16]
Troubleshooting Guide
Issue 1: My α-Maltose solution turns brown during heating or autoclaving.
-
Primary Cause: High temperatures are accelerating the Maillard reaction (if amino groups are present) or caramelization (in pure solutions).
-
Solutions:
-
Lower the Temperature: If possible, reduce the heating temperature and extend the incubation time. Even a small reduction can significantly slow browning.[12]
-
Use Sterile Filtration: Instead of autoclaving, use sterile filtration (e.g., with a 0.22 µm filter) to sterilize maltose solutions, especially those used for cell culture. This avoids heat-induced degradation altogether.
-
Control pH: If the experimental conditions allow, buffer the solution to a slightly acidic pH (e.g., pH 5.5-6.5). At pH values below 6, the rate of the Maillard reaction is significantly reduced.[4]
-
| Parameter | Condition | Effect on Browning Rate | Primary Reaction Affected |
| Temperature | High (>120°C) | Dramatically Increases | Maillard & Caramelization[3][[“]] |
| Moderate (60-100°C) | Noticeably Increases | Maillard Reaction[13] | |
| pH | Acidic (< 6.0) | Significantly Decreases | Maillard Reaction[4] |
| Alkaline (> 7.5) | Dramatically Increases | Maillard Reaction[3][17] |
Issue 2: My stored α-Maltose stock solutions are yellowing over time.
-
Primary Cause: Slow, room-temperature Maillard reactions or degradation, potentially accelerated by light or suboptimal pH.
-
Solutions:
-
Refrigerate or Freeze: Store stock solutions at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended.[18]
-
Protect from Light: Store solutions in amber bottles or wrap containers in foil to prevent photo-degradation.
-
Prepare Freshly: Whenever possible, prepare maltose solutions fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[18]
-
Use High-Purity Water: Use purified, deionized water to minimize contaminants that could catalyze degradation.
-
Issue 3: Browning is rapid in my complex medium containing amino acids.
-
Primary Cause: The abundance of amino groups in media like buffers (e.g., Tris) or cell culture media provides ample reactants for the Maillard reaction with maltose.
-
Solutions:
-
Use a Chemical Inhibitor: In applications where it won't interfere with downstream processes, a chemical inhibitor can be effective. Sulfites, such as sodium bisulfite (NaHSO₃) or sodium metabisulfite, are potent inhibitors of the Maillard reaction.[13][19] They react with the carbonyl group of the sugar, preventing it from condensing with amino acids.[16][20]
-
Separate Components: When preparing complex media, autoclave the maltose solution separately from the amino acid-containing components and combine them aseptically after they have cooled.
-
Experimental Protocols
Protocol 1: Preparation and Storage of a Low-Browning α-Maltose Stock Solution
This protocol minimizes browning during the preparation and storage of a sterile maltose solution.
Diagram: Low-Browning Maltose Solution Workflow
Caption: A recommended workflow for preparing stable, low-browning maltose solutions.
Methodology:
-
Weighing: Accurately weigh the required amount of high-purity α-Maltose monohydrate.
-
Dissolution: Dissolve the maltose in high-purity, sterile water (e.g., Milli-Q or WFI) at room temperature. Stir gently until fully dissolved. Avoid heating to dissolve the sugar.
-
pH Adjustment (Optional): If the final application requires a specific pH and is compatible with a slightly acidic environment, adjust the solution to pH 6.0 - 6.5 using a suitable buffer (e.g., citrate (B86180) or acetate (B1210297) buffer).
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter. Dispense the solution through the filter into a sterile container.
-
Aliquoting and Storage: Dispense the sterile solution into smaller, sterile, light-protected (amber or foil-wrapped) tubes. For long-term storage, immediately freeze and store at -20°C. For short-term use (less than 24 hours), store at 2-8°C.[18]
Protocol 2: Using Sodium Bisulfite as a Browning Inhibitor
This protocol describes the use of sodium bisulfite to inhibit the Maillard reaction in a maltose-containing model system. Note: This method is for chemical systems; assess compatibility with biological experiments as sulfites can be reactive.
Materials:
-
α-Maltose solution
-
Amino acid solution (e.g., Glycine or Lysine)
-
Sodium bisulfite (NaHSO₃) solution (e.g., 1% w/v, freshly prepared)
-
Reaction buffer (e.g., Phosphate buffer, pH 7.5)
Methodology:
-
Prepare Reactant Solutions: Prepare the maltose and amino acid solutions in the desired reaction buffer.
-
Add Inhibitor: To the experimental tube/vessel, add the maltose and amino acid solutions. Just before initiating the reaction (i.e., before heating), add the sodium bisulfite solution. A typical starting concentration for inhibition is in the range of 100-1000 ppm (0.01% - 0.1%).[21] An addition of 0.2% NaHSO₃ has been shown to result in significant browning inhibition in some model systems.[19]
-
Control Group: Prepare an identical reaction mixture without the sodium bisulfite to serve as a positive control for browning.
-
Initiate Reaction: Place both the experimental and control samples in a heating block or water bath at the desired reaction temperature.
-
Monitor Browning: At timed intervals, remove aliquots from both samples and measure the absorbance at 420 nm (A₄₂₀) using a spectrophotometer. This wavelength is commonly used as an indicator of browning intensity.[22]
-
Analysis: Compare the A₄₂₀ readings of the sulfite-treated sample to the control. A significantly lower A₄₂₀ in the treated sample indicates successful inhibition of non-enzymatic browning.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. Enzymatic vs. Non-enzymatic Browning of Foods [scienceofcooking.com]
- 3. Maillard reaction - Wikipedia [en.wikipedia.org]
- 4. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. bakerpedia.com [bakerpedia.com]
- 7. Caramelization - Wikipedia [en.wikipedia.org]
- 8. beerandbrewing.com [beerandbrewing.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. consensus.app [consensus.app]
- 12. Effect of temperature towards lipid oxidation and non-enzymatic browning reactions in krill oil upon storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Guide To: Non-Enzymatic Browning - HBG [hawaiibevguide.com]
- 14. The Basics of Caramelization — Laura's Bake Lab [laurasbakelab.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Frontiers | Acrylamide, a toxic maillard by-product and its inhibition by sulfur-containing compounds: A mini review [frontiersin.org]
- 20. Inhibition of browning by sulfites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
optimizing elution conditions for MBP-fusion proteins from amylose resin with alpha-Maltose
This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for optimizing the elution of Maltose-Binding Protein (MBP)-fusion proteins from amylose (B160209) resin using α-maltose.
Frequently Asked Questions (FAQs)
Q1: What is the standard concentration of maltose (B56501) for eluting MBP-fusion proteins from amylose resin?
A standard elution buffer typically contains 10 mM maltose.[1][2][3] This concentration is sufficient for most MBP-fusion proteins to be released from the amylose resin. Most of the protein is expected to elute within the first few column volumes.[2]
Q2: My protein yield is low after elution with 10 mM maltose. What should I do first?
If you experience low yield, the first step is to verify that the protein is not still bound to the resin. Boil a small sample of the post-elution resin in SDS-PAGE loading buffer and analyze it on a gel.[4][5] If a significant amount of your protein is still on the resin, you will need to optimize your elution conditions.
Q3: How can I increase my elution yield?
Several strategies can be employed to improve elution efficiency:
-
Increase Maltose Concentration: You can perform a step or gradient elution with increasing concentrations of maltose, for example, starting at 20 mM and going up to 50 mM or 100 mM.[1]
-
Increase Incubation Time: After applying the elution buffer, pause the column flow and incubate the resin with the maltose-containing buffer for a period (e.g., 5-10 minutes or up to an hour) before collecting the eluate.[1][5][6] This allows more time for the maltose to compete with the resin for binding to the MBP tag.
-
Decrease Flow Rate: A slower flow rate during elution increases the contact time between the maltose and the bound protein, which can improve displacement.[5]
-
Modify Buffer Conditions: Increasing the ionic strength by adding NaCl (up to 1 M) can help disrupt non-specific interactions between your protein and the resin.[1]
Q4: My protein elutes but appears to be aggregated. How can I prevent this?
Protein aggregation during purification is a common issue, often caused by the high concentration achieved on the column. Consider the following buffer additives:
-
Glycerol (B35011): Adding 5-20% glycerol to your buffers can help stabilize the protein and prevent aggregation.[7][8]
-
Reducing Agents: If aggregation is due to incorrect disulfide bond formation, include a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) in your buffers.[7]
-
Non-ionic Detergents: In some cases, mild non-ionic detergents may help, but be cautious as they can sometimes interfere with binding to the amylose resin.[1]
-
Urea (B33335): For severe aggregation, adding low concentrations of urea (e.g., 1-2 M) to the buffers can help maintain solubility.[7]
Q5: Can I reuse the amylose resin after elution? How do I regenerate it?
Yes, amylose resin can typically be reused 3 to 5 times if it is promptly regenerated after each use.[1][3] A standard regeneration protocol involves sequential washes with several column volumes (CV) of different solutions.
Troubleshooting Guide
This section addresses specific problems encountered during the elution step.
Problem 1: Low or No Elution of Target Protein
Your protein binds to the column, but little to none is recovered in the elution fractions.
| Possible Cause | Recommended Solution |
| Insufficient Maltose Concentration | The affinity of your specific MBP-fusion for the resin may be very high. Increase the maltose concentration in the elution buffer, trying 20 mM first, then up to 100 mM if needed.[1] |
| Short Incubation Time / High Flow Rate | The kinetics of dissociation may be slow. Stop the flow after applying the elution buffer and incubate for 10-60 minutes.[5] Alternatively, significantly reduce the flow rate during elution. |
| Protein Precipitation on Column | The high local concentration of protein on the resin can lead to aggregation and precipitation.[8] Try eluting with a buffer containing stabilizing agents like 5-10% glycerol or increased salt (e.g., 500 mM NaCl).[5] |
| Non-Specific Hydrophobic Interactions | If your protein of interest is highly hydrophobic, it may be interacting with the resin matrix itself.[5] Add mild non-ionic detergents or increase the salt concentration (up to 1 M NaCl) in the elution buffer to disrupt these interactions.[1] |
| Inaccessible MBP Tag | The fusion partner may be sterically hindering the MBP tag's binding site, preventing maltose from accessing it efficiently. While difficult to solve post-expression, this can sometimes be mitigated by a slower elution or the addition of mild chaotropic agents (e.g., 1 M Urea).[7] |
Problem 2: Protein is Found in Both Eluate and Post-Elution Resin
Elution is incomplete, leaving a significant amount of protein bound to the resin.
| Possible Cause | Recommended Solution |
| Sub-optimal Elution Conditions | The elution conditions are not strong enough to fully displace the bound protein. Use a combination of increased maltose concentration (e.g., 20 mM) and a longer incubation time.[1][5] |
| Heterogeneous Protein Population | A portion of the expressed protein may be misfolded, leading to stronger, non-specific binding to the resin.[8] Attempt elution with a buffer containing additives like glycerol or arginine to improve the solubility of potentially misfolded species.[8] |
Data Presentation
Table 1: Recommended Maltose Concentrations for Elution
| Condition | Maltose Concentration | Expected Outcome | Citation |
| Standard Elution | 10 mM | Sufficient for most standard MBP-fusion proteins. | [1][2][3] |
| Low Yield Optimization | 20 mM | First step to improve recovery for higher-affinity interactions. | [1][6] |
| Difficult Elution | 50 - 100 mM | Used for very tightly bound proteins or when lower concentrations fail. | [1] |
Table 2: Buffer Additives for Optimizing Elution
| Additive | Typical Concentration | Purpose | Citation |
| NaCl | 200 mM - 1 M | Reduce non-specific ionic interactions. | [1] |
| Glycerol | 5 - 20% (v/v) | Stabilize protein and prevent aggregation. | [7][8] |
| DTT / BME | 1 - 10 mM | Reduce disulfide bonds to prevent aggregation. | [7] |
| Urea | 1 - 2 M | Increase solubility of aggregation-prone proteins. | [7] |
Experimental Protocols & Visualizations
Protocol 1: Standard Elution of MBP-Fusion Protein
This protocol assumes the MBP-fusion protein has already been bound to the amylose resin and the column has been washed.
-
Prepare Elution Buffer: Prepare a buffer identical to your wash buffer but containing 10 mM α-maltose (e.g., 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA, 10 mM maltose).[2][3]
-
Apply Elution Buffer: Add 3-5 column volumes (CV) of Elution Buffer to the column.
-
Collect Fractions: Begin collecting fractions immediately. The size of the fractions should be about 1/5th of the column volume to ensure the peak is captured.[2]
-
Analyze Fractions: Analyze the collected fractions using SDS-PAGE to identify those containing the purified protein.
-
Monitor Elution: Monitor the protein elution by measuring absorbance at 280 nm until it returns to baseline.
Protocol 2: Optimizing Elution for Low Yield
This protocol provides a systematic approach to improve the recovery of a tightly bound protein.
-
Initial Elution Attempt: Perform an initial elution with 2 CV of standard 10 mM maltose buffer. Collect the eluate.
-
On-Column Incubation: Apply 1 CV of a higher concentration maltose buffer (e.g., 20 mM). Stop the column flow and allow the buffer to incubate with the resin for 30 minutes at 4°C.[5]
-
Collect Second Fraction: Resume the flow and collect the next 2 CV of eluate into a separate tube.
-
High Salt/Glycerol Elution: If yield is still low, prepare an elution buffer containing 20 mM maltose and additives such as 500 mM NaCl and/or 10% glycerol.[1][5] Apply 3 CV of this buffer and collect the fractions.
-
Analysis: Run samples from all elution steps (and a sample of the final resin) on an SDS-PAGE gel to determine which condition was most effective.
Protocol 3: Amylose Resin Regeneration
-
Wash with Water: After elution, wash the column with 3 column volumes (CV) of DI water to remove the maltose buffer.[9]
-
SDS Wash: Wash the column with 3 CV of 0.1% SDS to strip any remaining tightly bound proteins. Note: Ensure this solution is at room temperature as SDS can precipitate at 4°C.[3][9]
-
Rinse with Water: Wash the column with at least 3-5 CV of DI water to completely remove the SDS.[1]
-
Re-equilibration/Storage:
-
For immediate reuse, wash with 5 CV of your column binding buffer.[9]
-
For long-term storage, wash with 3 CV of 20% ethanol (B145695) and store at 4°C.[1][3]
-
References
- 1. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
- 2. Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. neb.com [neb.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. neb.com [neb.com]
reducing background noise in colorimetric assays for alpha-Maltose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in colorimetric assays for alpha-maltose.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound colorimetric assays. Two primary methods are covered: enzymatic assays and assays using 3,5-Dinitrosalicylic Acid (DNS).
Enzymatic Assays
Enzymatic assays for this compound typically involve the hydrolysis of maltose (B56501) to glucose by the enzyme α-glucosidase. The resulting glucose is then quantified in a subsequent colorimetric reaction.
Q1: My blank and samples show high background absorbance. What is the likely cause?
High background in enzymatic maltose assays is frequently caused by the presence of endogenous glucose in the samples.[1][2] The assay's detection chemistry often measures total glucose, so any glucose not derived from the enzymatic conversion of maltose will contribute to the background signal.
Troubleshooting Steps:
-
Prepare a Sample Blank (Glucose Background Control): For each sample, prepare a parallel reaction that includes all components except the α-glucosidase enzyme.[2][3][4] This measures the pre-existing glucose.
-
Subtract the Background: Subtract the absorbance of the glucose background control from the absorbance of the corresponding sample containing α-glucosidase. The resulting value represents the absorbance due to the enzymatic conversion of maltose.
-
Sample Dilution: If the endogenous glucose concentration is very high, you may need to dilute your sample.[5] Ensure the diluted maltose concentration remains within the linear range of the assay.
Q2: Can other sugars in my sample interfere with the assay?
Yes, other disaccharides or monosaccharides can potentially interfere. While many commercial kits use a highly specific glucose oxidase in the second step, some cross-reactivity with other sugars like galactose or xylose has been reported in certain glucose detection systems.[6][7][8]
Troubleshooting Steps:
-
Consult Kit Specifications: Review the manufacturer's documentation for your specific assay kit to understand its cross-reactivity profile.
-
Run an Interference Test: If you suspect interference from a specific sugar, run a control sample containing a known concentration of that sugar to quantify its effect.
-
Sample Purification: If interference is significant, consider pre-treating your sample to remove the interfering sugars. Methods like chromatography may be necessary for complex samples.
Q3: My results are not reproducible. What are some potential causes?
Inconsistent results can arise from several factors related to reagent handling and experimental technique.
Troubleshooting Steps:
-
Reagent Stability: Ensure that enzymes and other reagents are stored correctly, typically at -20°C and protected from light.[2][3] Avoid repeated freeze-thaw cycles.
-
Pipetting Accuracy: Inaccurate pipetting of samples, standards, or reagents is a common source of variability.[5] Ensure your pipettes are calibrated.
-
Consistent Incubation Times: Adhere strictly to the specified incubation times for both the enzymatic reaction and the color development step.[9]
-
Temperature Control: Maintain a constant and optimal temperature during the enzymatic incubation, as enzyme activity is temperature-dependent.[9][10]
DNS (3,5-Dinitrosalicylic Acid) Assays
The DNS method quantifies reducing sugars, including maltose, by reacting with their free carbonyl group under alkaline conditions and high temperatures to produce a colored product.[11]
Q1: My blank reading is unexpectedly high. What could be the reason?
High blank readings in a DNS assay can be caused by several factors.
Troubleshooting Steps:
-
Contaminated Reagents: The DNS reagent or the buffer could be contaminated with reducing substances.[5] Prepare fresh reagents and use high-purity water.
-
Instability of Sample Components: Some substances in your sample might degrade under the high-temperature and alkaline conditions of the assay, creating new reducing molecules.[5]
Q2: The absorbance values for my samples seem artificially high. How can I address this?
Overestimation of maltose concentration is a common issue with the DNS assay due to its non-specific nature.
Troubleshooting Steps:
-
Prepare a Sample Blank: To account for the intrinsic color of your sample, prepare a blank by adding the DNS reagent after the heating step, just before the absorbance reading.[5]
-
Spike-Recovery Experiment: Add a known amount of maltose standard to a portion of your sample and compare the measured concentration to the expected value. A recovery rate significantly different from 100% indicates interference.[5]
-
Remove Interfering Substances: If your sample contains other reducing agents (e.g., certain amino acids, ascorbic acid), they will react with the DNS reagent.[5] Sample pre-treatment, such as protein precipitation, may be necessary.[5]
Data on Potential Interferences
The following table summarizes potential interfering substances and their effects on this compound assays.
| Interfering Substance | Assay Type Affected | Effect | Mitigation Strategy |
| Endogenous Glucose | Enzymatic | High Background/Overestimation | Prepare a no-enzyme sample blank and subtract its absorbance.[3][4] |
| Other Reducing Sugars | DNS | Overestimation | The DNS assay is not specific to maltose. Use a more specific method if other reducing sugars are present.[5] |
| Galactose, Xylose | Enzymatic (some types) | Potential for Overestimation | Check kit specificity. If interference is confirmed, sample purification may be needed.[7][8] |
| Ascorbic Acid | DNS | Overestimation | Sample pre-treatment may be necessary. |
| Certain Amino Acids | DNS | Overestimation | Consider protein precipitation or other sample cleanup methods.[5] |
| Intrinsic Sample Color | Both | High Background | Prepare a sample blank without the colorimetric reagent (or with the reagent added after the reaction is stopped).[5] |
Experimental Protocols
Protocol 1: Enzymatic Colorimetric Assay for this compound
This protocol is a generalized procedure based on commercially available kits.[2][3][4]
Materials:
-
Maltose Assay Buffer
-
α-D-Glucosidase Enzyme
-
Maltose Standard Solution
-
Glucose Detection Reagent (containing glucose oxidase, peroxidase, and a chromogen)
-
96-well clear flat-bottom plate
-
Microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of maltose standards by diluting the Maltose Standard Solution with Maltose Assay Buffer. A typical range is 0 to 5 nmol/well.
-
Add the standards to the 96-well plate.
-
Adjust the volume of each well to 50 µL with Maltose Assay Buffer.
-
-
Sample Preparation:
-
For each sample, prepare two wells:
-
Sample Well: Add your sample to the well.
-
Glucose Background Control Well: Add the same amount of your sample to a separate well.
-
-
Adjust the volume in all sample and control wells to 50 µL with Maltose Assay Buffer.
-
-
Enzymatic Reaction:
-
To all standard and "Sample Well"s, add 2 µL of α-D-Glucosidase.
-
To the "Glucose Background Control Well"s, add 2 µL of Maltose Assay Buffer.
-
Mix gently and incubate for 60 minutes at 37°C, protected from light.
-
-
Color Development:
-
Prepare a Reaction Mix containing the Glucose Detection Reagent according to the manufacturer's instructions.
-
Add 50 µL of the Reaction Mix to all wells (standards, samples, and controls).
-
Mix well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the zero maltose standard (blank) from all readings.
-
For each sample, subtract the absorbance of its corresponding Glucose Background Control from the Sample Well absorbance.
-
Plot the standard curve and determine the maltose concentration in your samples.
-
Protocol 2: DNS Colorimetric Assay for this compound
This protocol is a standard method for quantifying reducing sugars.[12][13][14]
Materials:
-
DNS Reagent (1g 3,5-dinitrosalicylic acid, 30g sodium potassium tartrate, 20mL 2N NaOH, made up to 100mL with distilled water)
-
Maltose Standard Solution (e.g., 1 mg/mL)
-
Test tubes
-
Water bath
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Pipette different volumes of the Maltose Standard Solution (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mL) into a series of test tubes.
-
Add distilled water to each tube to bring the total volume to 2 mL.
-
-
Sample Preparation:
-
Add your sample to a test tube. The volume will depend on the expected maltose concentration.
-
Add distilled water to bring the total volume to 2 mL.
-
-
Reaction and Color Development:
-
Add 1 mL of DNS reagent to each tube.
-
Mix well and cover the tubes.
-
Heat the tubes in a boiling water bath for 5-15 minutes.
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Add 9 mL of distilled water to each tube and mix.
-
Measure the absorbance at 540 nm using a spectrophotometer. Use the 0 mL standard as the blank.
-
-
Calculation:
-
Plot the standard curve of absorbance versus the amount of maltose.
-
Determine the maltose concentration in your sample from the standard curve.
-
Visual Guides
Workflow for Enzymatic this compound Assay
Caption: Workflow for a typical enzymatic this compound colorimetric assay.
Troubleshooting Logic for High Background in Enzymatic Assays
Caption: Decision tree for troubleshooting high background in enzymatic assays.
Reaction Principle of DNS Assay
Caption: The chemical reaction principle of the DNS assay for reducing sugars.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Maltose and Glucose Assay Kit (ab65335) is not available | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. d1kkimny8vk5e2.cloudfront.net [d1kkimny8vk5e2.cloudfront.net]
- 7. researchgate.net [researchgate.net]
- 8. Interference of maltose, icodextrin, galactose, or xylose with some blood glucose monitoring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Maltose deterioration approach: Catalytic behavior optimization and stability profile of maltase from Bacillus licheniformis KIBGE-IB4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Construction of Maltose Standard Curve by DNS Method (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. static.igem.wiki [static.igem.wiki]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing α-Maltose Transport in Engineered Microorganisms
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the efficiency of α-maltose transport in engineered microorganisms.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues during your experiments in a simple question-and-answer format.
| Problem / Question | Possible Causes | Recommended Solutions |
| 1. Why is there poor or no growth of my engineered microorganism on maltose (B56501) as the sole carbon source? | A. Inefficient or non-functional maltose transporter: The heterologous or endogenous transporter may not be expressed, correctly folded, or integrated into the cell membrane. B. Transcriptional repression: The presence of even trace amounts of glucose can cause catabolite repression, silencing the genes required for maltose uptake and metabolism.[1] C. Lack of induction: Maltose itself, or a derivative, is often required to induce the expression of the necessary transporter and metabolic genes.[2][3] D. Intracellular metabolic bottleneck: The issue may not be transport, but the subsequent intracellular hydrolysis of maltose by maltase.[2][4] | A. Verify transporter expression: Use Western blotting or fluorescent protein tagging (e.g., GFP-fusion) to confirm protein expression and localization. Sequence the transporter gene to rule out mutations. Consider codon optimization for the expression host.[5] B. Eliminate glucose repression: Ensure all media and components are glucose-free. Use glucose-scavenging enzymes if necessary. Employ strains with deleted or modified repressor proteins (e.g., Mig1p in yeast).[1] C. Ensure proper induction: Pre-culture cells in a medium with a low concentration of maltose to induce the MAL regulon before transferring to the main culture.[6] D. Assay maltase activity: Measure the specific activity of intracellular maltase to ensure it is not the rate-limiting step.[4] Overexpress the maltase gene (MALx2) if activity is low. |
| 2. My engineered strain shows a significantly reduced growth rate and biomass yield when grown on maltose compared to glucose. What could be the cause? | A. Metabolic burden of transporter overexpression: High-level expression of membrane proteins can strain cellular resources, leading to reduced growth.[7][8] B. Energy cost of active transport: Maltose transport via a proton symport mechanism consumes ATP to extrude the co-transported proton, reducing the net energy yield compared to facilitated diffusion of glucose.[4][9] C. Inefficient downstream metabolism: The rate of glycolysis from intracellularly produced glucose may be slower than when glucose is directly transported. | A. Modulate transporter expression: Use inducible promoters with varying strengths or tune induction levels to balance transport capacity and metabolic load.[8] B. Metabolic modeling and engineering: Use metabolic models to predict and quantify the energetic cost.[9] Engineer central metabolism to improve ATP regeneration. C. Overexpress key glycolytic enzymes: Enhance the capacity of the downstream pathway to handle the influx of glucose derived from maltose hydrolysis. |
| 3. After an initial period of growth on maltose, the cells lyse or lose viability when exposed to high concentrations of maltose. Why is this happening? | A. Maltose hypersensitivity/Intracellular maltose accumulation: Prolonged cultivation on limiting maltose can select for cells with very high transport capacity.[4] A sudden excess of maltose leads to unrestricted uptake, causing massive intracellular accumulation.[10] B. Hypotonic-like stress: High intracellular maltose concentrations can lead to a hypotonic-like stress response and eventual cell death.[10] | A. Control maltose feeding: In fed-batch cultures, maintain a low residual maltose concentration to prevent sudden osmotic shocks. B. Engineer transporter affinity and regulation: Select or engineer transporters with a lower Vmax or that are subject to feedback inhibition to prevent runaway uptake.[10] C. Increase medium osmolarity: Supplementing the medium with an osmolyte like sorbitol can rescue cells from maltose-induced cell death.[10] |
| 4. In a mixed-sugar fermentation (e.g., maltose and xylose), maltose is consumed very slowly or not at all. What is the problem? | A. Competition for transport: While some transporters are specific, others can transport multiple sugars, leading to competitive inhibition.[10][11] Maltose is often the preferred substrate over maltotriose (B133400).[11] B. Carbon catabolite repression: If the co-substrate is glucose, it will repress the maltose utilization genes.[12] | A. Characterize transporter specificity: Perform uptake assays with radiolabeled sugars in the presence of competing unlabeled sugars to determine inhibition kinetics.[11] B. Engineer specialized strains: Develop a consortium of strains, each specialized for a single sugar, to avoid competition and repression.[10] C. Use transporters with altered substrate preference: Mutate the transporter's substrate-binding site to favor the desired sugar. |
| 5. The transport rate of maltotriose is significantly lower than that of maltose, leading to residual maltotriose at the end of fermentation. How can this be improved? | A. Transporter specificity: Many common maltose transporters (e.g., from MAL loci) have a much lower affinity for maltotriose.[11][13] B. Lack of a specific maltotriose transporter: The engineered strain may lack a transporter with high affinity for maltotriose, such as the AGT1 permease in S. cerevisiae.[13] | A. Express a broad-spectrum or maltotriose-specific transporter: Overexpress a transporter known to efficiently transport maltotriose, such as AGT1.[13][14] B. Evolve transporters: Use directed evolution to improve the maltotriose transport capabilities of existing permeases. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for α-maltose transport in Saccharomyces cerevisiae and Escherichia coli?
A1: In Saccharomyces cerevisiae, maltose is primarily transported by a proton symport mechanism, which uses the cell's proton gradient to drive uptake.[4][9] This process is mediated by permeases encoded by genes within the MAL loci (e.g., MAL61, MAL31) and other transporters like AGT1, which has a broader substrate range including maltotriose.[11][13][14] In Escherichia coli, maltose transport is handled by a well-characterized ATP-binding cassette (ABC) transporter system. This multi-protein complex consists of a periplasmic maltose-binding protein (MBP or MalE), two integral membrane proteins (MalF and MalG), and two cytoplasmic ATP-hydrolyzing subunits (MalK).[12][15]
Q2: What is "glucose repression" and how does it affect maltose transport?
A2: Glucose repression, or carbon catabolite repression, is a global regulatory mechanism that ensures microorganisms preferentially consume the most easily metabolizable carbon source, which is often glucose.[2] In the presence of glucose, the expression of genes required for the transport and metabolism of secondary sugars like maltose is actively shut down.[1][12] This can be a significant hurdle in industrial fermentations that use complex, mixed-sugar feedstocks.
Q3: How can I accurately measure the rate of maltose transport into my cells?
A3: Several methods can be employed:
-
Radiolabeled Uptake Assay: This is a direct and highly sensitive method that involves incubating cells with radiolabeled maltose (e.g., [¹⁴C]-maltose) for a short time, followed by rapid filtration and measurement of intracellular radioactivity.[16]
-
Fluorescent Nanosensors: Genetically encoded FRET-based nanosensors can be expressed in the cytosol to visualize and quantify the real-time influx of maltose in living single cells.[17][18]
-
Proton Uptake Assay: Since maltose transport in yeast is a proton symport, the rate of transport can be measured indirectly by monitoring the rapid alkalinization of a weakly buffered cell suspension upon the addition of maltose.[4]
-
Depletion Assay: This involves measuring the decrease in maltose concentration in the external medium over time using methods like HPLC or enzymatic assay kits.[4]
Q4: What is the "metabolic burden" associated with improving maltose transport?
A4: Metabolic burden refers to the negative impact on host cell physiology caused by redirecting cellular resources (e.g., energy, amino acids, lipids) towards a specific engineered function, such as the high-level expression of a transport protein.[8] Overexpressing membrane transporters can be particularly burdensome, potentially leading to impaired growth, reduced protein synthesis, and instability of the production strain.[7]
Q5: Are there differences in transport efficiency between maltose and maltotriose?
A5: Yes, significant differences exist. Many yeast strains exhibit inefficient uptake of maltotriose, which is a common cause of incomplete fermentation in brewing.[14] This is because the primary maltose permeases (encoded by MALx1 genes) often have a much lower affinity for maltotriose. Efficient maltotriose transport typically requires a specific permease, such as AGT1, which has a broader substrate specificity.[11][13]
Quantitative Data Summary
The following tables summarize key quantitative data related to maltose transport to facilitate comparison and experimental design.
Table 1: Kinetic Parameters of α-Glucoside Transporters in S. cerevisiae
| Transporter | Substrate | K_m (mM) | Organism/Strain Context | Reference |
| Malx1 Permeases | Maltose | ~2 - 4 | S. cerevisiae | [13] |
| Maltotriose | Not efficiently transported | S. cerevisiae | [13] | |
| AGT1 Permease | Maltose | High & Low Affinity | S. cerevisiae | [13] |
| Maltotriose | ~36 ± 2 | S. cerevisiae | [13] |
Table 2: Impact of Engineering Strategies on Maltose Utilization
| Engineering Strategy | Organism | Observed Effect | Quantitative Change | Reference |
| Prolonged Maltose-Limited Cultivation | S. cerevisiae | Increased maltose transport capacity | 2.5-fold increase | [4] |
| Deletion of COMPASS Complex (swd3Δ) | S. cerevisiae | Increased maltase transcript at late fermentation | Significantly higher MAL12 transcript at 216h | [1] |
| Overexpression of MAL61 (Maltose Permease) | S. cerevisiae | Increased transport rate of maltose & maltotriose | Not specified | [11] |
| Growth on Maltose vs. Glucose | S. cerevisiae | Lower biomass yield on maltose | 25% lower yield in anaerobic chemostat | [9] |
Key Experimental Protocols
Protocol 1: Radiolabeled Maltose Uptake Assay
This protocol is adapted for measuring the initial rate of maltose transport in yeast or bacteria.
Materials:
-
Engineered microbial cells
-
Mineral medium or appropriate buffer (e.g., 0.1 M potassium phosphate, pH 6.5)
-
[¹⁴C]-Maltose stock solution
-
Unlabeled maltose
-
Stop solution (e.g., ice-cold 0.1 M Lithium Chloride)[16]
-
Membrane filters (0.45 µm)
-
Scintillation vials and scintillation cocktail
Procedure:
-
Cell Preparation: Grow cells to the desired phase (typically mid-exponential) under inducing conditions. Harvest cells by centrifugation, wash twice with ice-cold mineral medium, and resuspend in the same medium to a known cell density (e.g., OD₆₀₀ of 10). Keep the cell suspension on ice.
-
Reaction Setup: For each time point, pipette a 100 µL aliquot of the cell suspension into a microcentrifuge tube and equilibrate at the desired assay temperature (e.g., 30°C) for 5 minutes.
-
Initiate Uptake: Start the transport reaction by adding a specific concentration of [¹⁴C]-maltose (e.g., final concentration of 1 mM).
-
Stop Reaction: At defined time intervals (e.g., 15, 30, 45, 60 seconds), stop the reaction by adding 5 mL of ice-cold stop solution. This dilutes the external radiolabel and halts transport.[16]
-
Filtration and Washing: Immediately filter the suspension through a 0.45 µm membrane filter under vacuum. Wash the filter twice with 5 mL of ice-cold stop solution to remove any non-specifically bound radiolabel.[16]
-
Quantification: Place the filter into a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculation: Determine the initial rate of uptake from the linear portion of a plot of intracellular maltose concentration versus time. Normalize the rate to cell mass or cell number.
Protocol 2: Indirect Maltose Transport Assay via Proton Uptake (for Yeast)
This protocol measures the activity of H⁺-symporters by detecting the change in extracellular pH.
Materials:
-
Yeast cells, prepared as in Protocol 1
-
Weakly buffered solution (e.g., 1.25 mM phthalate (B1215562) buffer, pH 5.0)[4]
-
Calibrated pH meter with a fast-response electrode
-
Stirred, thermostatted vessel
-
Maltose stock solution (e.g., 250 mM)
Procedure:
-
Cell Suspension: Resuspend washed yeast cells in the phthalate buffer to a final concentration of 3.5 to 4.5 g (dry weight) per liter.[4]
-
Equilibration: Place the cell suspension in the thermostatted vessel (30°C) with constant stirring. Allow the pH to stabilize.
-
Initiate Transport: Add a small volume of the concentrated maltose solution to the vessel to initiate transport (e.g., to a final concentration of 25 mM).
-
Monitor pH: Record the rapid increase in pH (alkalinization) that occurs as protons are co-transported with maltose into the cells.
-
Calculation: The initial rate of alkalinization (dpH/dt) is directly proportional to the rate of maltose transport. Calibrate the system by adding known amounts of a standard base (e.g., NaOH) to convert the rate of pH change to the rate of H⁺ uptake (mol H⁺ per min per mg cells). Given the 1:1 stoichiometry, this equals the maltose uptake rate.[4]
Visualizations
Caption: Workflow for a radiolabeled maltose uptake experiment.
Caption: Maltose transport and metabolism pathway in S. cerevisiae.
Caption: Logical workflow of the Maltose ABC transporter in E. coli.
References
- 1. Fermentation of High Concentrations of Maltose by Saccharomyces cerevisiae Is Limited by the COMPASS Methylation Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Prolonged Maltose-Limited Cultivation of Saccharomyces cerevisiae Selects for Cells with Improved Maltose Affinity and Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Successful Over-Expression of Human Membrane Transport Systems Using Bacterial Hosts: Future Perspectives | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. “Metabolic burden” explained: stress symptoms and its related responses induced by (over)expression of (heterologous) proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Molecular Analysis of Maltotriose Transport and Utilization by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An integrated transport mechanism of the maltose ABC importer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Analysis of Maltotriose Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Maltose/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Maltose accumulation-induced cell death in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Visualization of maltose uptake in living yeast cells by fluorescent nanosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Verifying Alpha-Maltose Purity: A Comparative Guide to HPLC and NMR Spectroscopy
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. Alpha-Maltose, a disaccharide used in various pharmaceutical and biotechnological applications, is no exception. This guide provides a detailed comparison of two powerful analytical techniques for verifying the purity of this compound samples: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most suitable method for your analytical needs.
At a Glance: HPLC vs. NMR for this compound Purity
Both HPLC and quantitative NMR (qNMR) are robust methods for the quantitative analysis of carbohydrates like maltose (B56501), with studies showing they can be used interchangeably due to their similar performance characteristics in terms of accuracy, precision, and stability.[1][2][3] The choice between the two often depends on the specific information required, available instrumentation, and the nature of the expected impurities.
| Feature | HPLC | NMR Spectroscopy |
| Primary Output | Chromatogram showing separated components | Spectrum showing the chemical environment of nuclei |
| Quantitative Analysis | Requires a reference standard for each analyte | Can be performed with an internal or external standard; can provide absolute quantification (qNMR) |
| Impurity Detection | Excellent for separating and quantifying known and unknown impurities that are chromatographically distinct | Excellent for identifying and quantifying impurities with unique NMR signals; provides structural information |
| Throughput | Can be automated for high-throughput analysis | Generally lower throughput than HPLC |
| Sample Preparation | Often requires filtration and dilution; may require derivatization | Simple dissolution in a deuterated solvent |
| Instrumentation | Widely available in analytical labs | Requires a high-field NMR spectrometer, which is a more significant investment |
| Destructive/Non-destructive | The sample is consumed during analysis | Non-destructive, allowing for sample recovery |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for this compound Purity
A common approach for analyzing sugars like maltose is Hydrophilic Interaction Liquid Chromatography (HILIC).[4] This method is effective for retaining and separating these highly polar compounds. The United States Pharmacopeia (USP) also outlines specific methods for maltose analysis.[5][6]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector.
-
Column: A column packed with L58 packing material as per USP guidelines, or a HILIC column (e.g., an amino or amide-bonded silica (B1680970) column).[5][6][7]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is typically used. The exact ratio can be optimized to achieve the best separation.[8]
-
Detector: A Refractive Index (RI) detector is common for sugar analysis as carbohydrates lack a strong UV chromophore.[8] An Evaporative Light Scattering Detector (ELSD) can also be used and is often more sensitive and compatible with gradient elution.[8]
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., a water/acetonitrile mixture).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Data Analysis:
The purity of the this compound sample is determined by calculating the area percentage of the maltose peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using certified reference standards of maltose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Purity
Quantitative ¹H NMR (qNMR) is a powerful technique for determining the purity of organic molecules without the need for a specific reference standard of the analyte.[9][10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for precise quantification.[9]
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
-
Solvent: Deuterated water (D₂O) is a suitable solvent for maltose.
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Acquisition Parameters: A pulse sequence with a sufficiently long relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T₁ of the signals of interest).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent (e.g., 0.6 mL of D₂O).
-
Ensure the sample is completely dissolved.
Data Analysis:
The purity of the this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
The anomeric proton signals of maltose are often well-resolved and can be used for quantification.[12]
Comparative Data Presentation
The following table summarizes typical performance data for the two methods in the analysis of this compound.
| Parameter | HPLC-RI | ¹H qNMR |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (RSD%) | < 2.0% | < 1.0% |
| Accuracy (Recovery %) | 98-102% | 98-102% |
| Limit of Quantification (LOQ) | Dependent on detector; typically in the µg/mL range | Dependent on spectrometer field strength; typically in the mg/mL range |
| Analysis Time per Sample | 15-30 minutes | 10-20 minutes |
Potential Impurities in this compound
Commercial this compound is typically produced by the enzymatic hydrolysis of starch.[13][14][15] As a result, common impurities include:
-
Glucose: The monosaccharide building block of maltose.
-
Maltotriose: A trisaccharide consisting of three glucose units.
-
Higher Oligosaccharides and Dextrins: Larger carbohydrate chains.[13]
Both HPLC and NMR are capable of detecting and quantifying these related sugar impurities.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: Workflow for this compound purity analysis by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. helixchrom.com [helixchrom.com]
- 5. shodexhplc.com [shodexhplc.com]
- 6. shodex.com [shodex.com]
- 7. lcms.cz [lcms.cz]
- 8. books.rsc.org [books.rsc.org]
- 9. emerypharma.com [emerypharma.com]
- 10. youtube.com [youtube.com]
- 11. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 12. magritek.com [magritek.com]
- 13. veeprho.com [veeprho.com]
- 14. CA2368501C - High purity maltose process and products - Google Patents [patents.google.com]
- 15. WO2001064934A2 - High purity maltose process and products - Google Patents [patents.google.com]
α-Maltose vs. Lactose: A Comparative Guide to their Impact on Recombinant Protein Expression in E. coli
For researchers, scientists, and drug development professionals, the choice of an induction agent is a critical step in optimizing recombinant protein production in Escherichia coli. This guide provides an objective comparison of α-maltose and lactose (B1674315), detailing their mechanisms of action, primary applications, and the impact on protein expression, supported by experimental insights.
While both α-maltose and lactose are disaccharides that E. coli can metabolize, their roles and mechanisms in recombinant protein expression are fundamentally different. Lactose is a well-documented direct inducer of the lac operon, often used as a cost-effective alternative to the synthetic inducer IPTG. In contrast, α-maltose's primary impact on recombinant protein expression is indirect, through the widely used Maltose-Binding Protein (MBP) fusion tag system, which enhances the solubility and yield of heterologous proteins. Direct induction of recombinant protein expression using α-maltose and the native mal regulon is not a common practice.
Mechanism of Action and Signaling Pathways
The induction of gene expression by lactose and the metabolism of maltose (B56501) are governed by distinct regulatory circuits in E. coli: the lac operon and the mal regulon, respectively.
Lactose and the lac Operon
Lactose passively diffuses into the E. coli cytoplasm where it is converted to allolactose (B1665239) by β-galactosidase. Allolactose then acts as an inducer by binding to the LacI repressor protein, causing a conformational change that prevents the repressor from binding to the lac operator. This allows RNA polymerase to transcribe the genes downstream of the promoter, including the gene of interest in a recombinant expression system. The presence of glucose, however, leads to catabolite repression, which inhibits the full induction of the lac operon until the glucose is depleted.
Lactose Induction Pathway
α-Maltose and the mal Regulon
The maltose system is a positively regulated regulon, meaning it requires an activator for transcription. Maltotriose, derived from the metabolism of maltose or longer maltodextrins, is the natural inducer. It binds to the transcriptional activator MalT, enabling it to activate the transcription of the mal genes. This system is also subject to catabolite repression. While it is theoretically possible to place a gene of interest under the control of a mal promoter, this is not a standard method for recombinant protein production. Instead, the gene encoding the Maltose-Binding Protein (malE), a component of this regulon, has been harnessed to create fusion proteins. The resulting MBP-tagged protein often exhibits enhanced solubility and can be purified via amylose (B160209) affinity chromatography. The expression of MBP-fusion proteins is typically induced by IPTG, not maltose, as the malE gene is placed under the control of a T7 promoter in common expression vectors.
Maltose Metabolism and Regulation
Quantitative Comparison of Induction Strategies
Direct quantitative comparison of α-maltose and lactose as inducers is not feasible due to their different roles in protein expression. The following tables summarize their characteristics and performance in their respective common applications.
Table 1: Comparison of Lactose and MBP-Fusion System for Recombinant Protein Expression
| Feature | Lactose Induction | Maltose-Binding Protein (MBP) Fusion System |
| Primary Role | Direct inducer of the lac operon. | Fusion tag to enhance protein solubility and yield. |
| Inducing Agent | Lactose (converted to allolactose). | Typically IPTG (as the fusion construct is under a T7 promoter). |
| Mechanism | Derepression of the lac operon. | Chaperone-like activity of MBP, preventing aggregation. |
| Protein Yield | Variable, can be lower than IPTG but in some cases higher.[1] | Generally high, can rescue expression of insoluble proteins. |
| Cost | Low. | Higher due to the larger fusion protein and potential need for protease cleavage. |
| Toxicity | Low, as it is a natural metabolite. | Low, but the inducer (IPTG) can be toxic at high concentrations. |
| Metabolic Load | Can serve as a carbon source, potentially affecting growth and induction dynamics. | High due to the expression of a large fusion protein. |
Table 2: Reported Protein Yields for Lactose Induction
| Recombinant Protein | Expression System | Inducer Concentration | Protein Yield (% of total cellular protein) | Reference |
| Pyc | E. coli BL21 (DE3) | Optimized lactose concentration | ~15% | [1] |
| rHpaA, rUreB, rLTB, rLTKA63 | pET32a in E. coli BL21 | 50-100 g/L Lactose | Higher than 0.5 mM IPTG | |
| Main antigen coat protein of FMDV | pET3 in E. coli BL21 | Optimized lactose addition | >20% |
Experimental Protocols
General Protocol for Lactose Induction of Recombinant Protein Expression
This protocol provides a general workflow for inducing protein expression with lactose. Optimal conditions such as lactose concentration, induction time, and temperature should be determined empirically for each protein.
-
Transformation: Transform the expression vector containing the gene of interest under a lac or T7 promoter into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of LB medium with the starter culture (typically a 1:100 dilution) and grow at 37°C with shaking.
-
Induction: When the culture reaches an OD600 of 0.6-0.8, add sterile lactose to the desired final concentration (e.g., 1-20 g/L).
-
Expression: Continue to incubate the culture under inducing conditions. This can range from a few hours at 37°C to overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Harvesting: Pellet the cells by centrifugation and store the cell pellet at -80°C until purification.
-
Analysis: Analyze the protein expression levels by SDS-PAGE and Western blot.
General Protocol for Expression of MBP-Fusion Proteins
This protocol outlines the expression of a target protein fused to MBP, typically induced by IPTG.
-
Cloning: Clone the gene of interest into an MBP-fusion expression vector (e.g., pMAL series) to create an in-frame fusion with the malE gene.
-
Transformation: Transform the MBP-fusion plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of LB medium with the starter culture (1:100 dilution) and grow at 37°C with shaking.
-
Induction: At an OD600 of 0.5-0.6, add IPTG to a final concentration of 0.1-1 mM.
-
Expression: Incubate the culture for several hours (e.g., 3-4 hours at 37°C or overnight at 16-25°C).
-
Harvesting and Lysis: Pellet the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other methods.
-
Purification: Purify the MBP-fusion protein from the soluble fraction using amylose affinity chromatography.
-
Cleavage (Optional): If required, cleave the MBP tag from the target protein using a specific protease (e.g., Factor Xa, TEV protease) according to the manufacturer's instructions.
-
Further Purification: Perform additional purification steps (e.g., ion exchange, size exclusion chromatography) to separate the target protein from the MBP tag and the protease.
Comparative Experimental Workflow
Conclusion
Conversely, α-maltose is not typically used as a direct inducer. Instead, the maltose metabolic system has provided a powerful tool in the form of the Maltose-Binding Protein (MBP) fusion tag. The MBP system is a robust method for enhancing the expression and, most notably, the solubility of difficult-to-express proteins.
The choice between utilizing lactose as an inducer or employing the MBP-fusion system depends on the specific goals of the research. For cost-effective production of a protein that expresses well, lactose induction is an attractive option. For challenging proteins that are prone to misfolding and aggregation, the MBP-fusion system is a superior strategy for obtaining soluble, functional protein.
References
A Comparative Guide to Enzymatic Assays for Alpha-Maltose: Specificity and Sensitivity Validation
For researchers, scientists, and drug development professionals, the accurate quantification of alpha-maltose is crucial in various fields, from food science to metabolic research. This guide provides a comparative overview of commercially available enzymatic assays for this compound, with a focus on their specificity and sensitivity. Detailed experimental protocols for the validation of a new or existing enzymatic assay are also presented to ensure reliable and accurate results.
Comparison of Commercial this compound Enzymatic Assay Kits
The selection of an appropriate assay kit depends on the specific requirements of the experiment, such as the sample matrix, the expected concentration of this compound, and the required level of specificity. Below is a comparison of popular commercially available enzymatic assay kits for this compound.
| Feature | New Enzymatic Assay (Hypothetical) | Megazyme Maltose (B56501)/Sucrose/D-Glucose Assay Kit | Sigma-Aldrich Maltose Assay Kit (MAK019) | Assay Genie Maltose Assay Kit (BA0132) |
| Assay Principle | α-Glucosidase hydrolyzes α-maltose to two glucose molecules. Glucose is then oxidized by glucose oxidase, producing a product that is detected colorimetrically or fluorometrically. | α-Glucosidase hydrolyzes maltose and other α-glucosides. The liberated glucose is phosphorylated and then oxidized, with the concomitant reduction of NADP+ to NADPH, which is measured at 340 nm. | α-D-Glucosidase converts maltose to two glucose units. Glucose is then oxidized, resulting in a colorimetric (570 nm) or fluorometric (Ex/Em = 535/587 nm) product.[1] | Maltose is converted to two glucose molecules, which are then oxidized to form a colored (570 nm) or fluorescent (Ex/Em = 530/585 nm) product.[2][3] |
| Specificity (Cross-Reactivity) | To be determined (see Experimental Protocols) | High Specificity for α-linkages: - Maltotriose: ~100%- Sucrose: ~100%- Isomaltose: ~15%- Palatinose: ~40%- Maltotetraose: ~5%- Does not react with β-linked sugars (e.g., lactose, cellobiose). | The manufacturer states that while the second enzymatic step is highly specific for glucose, there can be cross-reactivity with other disaccharides in the first step. Specific cross-reactivity data is not provided in the product documentation. | The product manual does not provide specific data on cross-reactivity with other sugars. The assay principle suggests potential cross-reactivity with other glucose-containing disaccharides that can be hydrolyzed by the provided enzyme. |
| Sensitivity (Colorimetric) | To be determined (see Experimental Protocols) | Limit of Detection (LOD): 1.5 mg/L. Linear Range: 4 to 80 µg of maltose per assay. | Linear Detection Range: 1–5 nmoles maltose per assay. | Linear Detection Range: 2 to 500 µM. Detection Limit: 2 µM.[3] |
| Sensitivity (Fluorometric) | To be determined (see Experimental Protocols) | Not Applicable | Linear Detection Range: 0.1–0.5 nmole maltose per assay. | Linear Detection Range: 1 to 50 µM.[2][3] |
| Assay Time | To be determined | ~25 minutes | ~60 minutes[1] | ~60 minutes[2][3] |
| Detection Method | Colorimetric (Absorbance) / Fluorometric (Fluorescence) | Spectrophotometric (Absorbance at 340 nm) | Colorimetric (570 nm) / Fluorometric (Ex/Em = 535/587 nm)[1] | Colorimetric (570 nm) / Fluorometric (Ex/Em = 530/585 nm)[2][3] |
Experimental Protocols for Assay Validation
To ensure the reliability of a new enzymatic assay for this compound, or to validate an existing one for a specific application, a thorough validation process is essential. The following protocols are based on the principles outlined in the ICH Q2(R1) guidelines for the validation of analytical procedures.
Signaling Pathway of a Typical Enzymatic this compound Assay
Caption: Enzymatic assay workflow for this compound detection.
Experimental Workflow for Assay Validation
Caption: General workflow for the validation of an enzymatic assay.
Specificity (Cross-Reactivity) Determination
Objective: To assess the degree to which the assay can differentiate this compound from other structurally similar sugars.
Methodology:
-
Prepare Sugar Solutions: Prepare stock solutions (e.g., 10 mM) of this compound and a panel of other sugars in the assay buffer. The panel should include, but not be limited to:
-
Disaccharides: Sucrose, Lactose, Cellobiose, Isomaltose, Trehalose.
-
Monosaccharides: Glucose, Fructose, Galactose.
-
Oligosaccharides: Maltotriose, Maltotetraose.
-
-
Assay Procedure:
-
For each sugar, prepare a series of dilutions from the stock solution.
-
Run the enzymatic assay according to the manufacturer's protocol for each dilution of each sugar.
-
Include a blank control (assay buffer only) and a positive control (this compound).
-
-
Data Analysis:
-
Generate a standard curve for this compound by plotting the signal (absorbance or fluorescence) against the concentration.
-
For each of the other sugars, determine the concentration that produces a signal equivalent to a known, low concentration of this compound (e.g., the concentration at the lower limit of the linear range).
-
Calculate the percent cross-reactivity for each sugar using the following formula:
% Cross-Reactivity = (Concentration of this compound / Concentration of Test Sugar) x 100
(where both concentrations produce the same signal intensity)
-
Sensitivity Determination: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of this compound that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Methodology (Based on the Signal-to-Noise Approach):
-
Limit of Blank (LOB):
-
Prepare a sufficient number of blank samples (e.g., n=20) containing only the assay buffer and all reagents except for the this compound standard.
-
Measure the signal (absorbance or fluorescence) for each blank replicate.
-
Calculate the mean (Meanblank) and standard deviation (SDblank) of the blank readings.
-
LOB = Meanblank + 1.645 * SDblank
-
-
Limit of Detection (LOD):
-
Prepare a low-concentration this compound sample (a concentration expected to be near the LOD).
-
Measure the signal for a sufficient number of replicates (e.g., n=20) of this low-concentration sample.
-
Calculate the standard deviation (SDlow concentration sample).
-
LOD = LOB + 1.645 * SDlow concentration sample
-
-
Limit of Quantitation (LOQ):
-
Prepare several samples with this compound concentrations expected to be in the low end of the linear range.
-
Measure the signal for a sufficient number of replicates (e.g., n=10) for each concentration.
-
Calculate the mean and the Relative Standard Deviation (RSD) or Coefficient of Variation (CV) for each concentration.
-
The LOQ is the lowest concentration at which the assay demonstrates acceptable precision and accuracy. A common acceptance criterion for precision at the LOQ is an RSD of ≤ 20%.
-
Methodology (Based on the Calibration Curve):
-
Prepare a Calibration Curve: Prepare a series of at least 6-8 standards with concentrations spanning the expected linear range of the assay. Run the assay and measure the signal for each standard.
-
Perform Linear Regression: Plot the signal versus the concentration and perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Calculate LOD and LOQ:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where:
-
σ = the standard deviation of the y-intercepts of the regression line (or the residual standard deviation of the regression line).
-
S = the slope of the calibration curve.
-
-
By following these protocols, researchers can confidently validate a new enzymatic assay for this compound or verify the performance of a commercial kit for their specific research needs, ensuring the generation of accurate and reliable data.
References
investigating cross-reactivity in enzymatic assays with substrates similar to alpha-Maltose
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme specificity is paramount for accurate and reliable experimental outcomes. This guide provides a comprehensive comparison of enzymatic assays involving α-maltose and its structurally similar substrates, offering insights into potential cross-reactivity and presenting supporting experimental data to aid in the selection of appropriate analytical methods.
The hydrolysis of α-maltose, a key disaccharide in carbohydrate metabolism, is primarily catalyzed by α-glucosidases located in the brush border of the small intestine. Two major enzymes responsible for this activity are Maltase-Glucoamylase (MGAM) and Sucrase-Isomaltase (SI). While these enzymes exhibit a preference for α-maltose, their catalytic activity is not entirely exclusive, leading to potential cross-reactivity with other structurally related oligosaccharides. This guide delves into the substrate specificities of these key enzymes, providing a comparative analysis of their kinetic parameters to assist researchers in navigating the complexities of enzymatic assays.
Comparative Enzyme Kinetics
The efficiency and specificity of an enzyme are quantitatively described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for the substrate. A lower Kₘ value indicates a higher affinity. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
The following table summarizes the kinetic parameters of human small intestinal Sucrase-Isomaltase (SI) for various substrates, highlighting the differences in enzyme affinity and catalytic efficiency.
| Substrate | Enzyme Complex/Subunit | Kₘ (mM) | Vₘₐₓ (μmol/mg protein/hr) |
| α-Maltose | Sucrase-Isomaltase (SI) | - | - |
| Sucrase subunit | lower Kₘ than isomaltose (B16258) | comparable to isomaltose | |
| Isomaltase subunit | - | - | |
| Sucrose (B13894) | Sucrase-Isomaltase (SI) | 10.0 | 217.4 |
| Isomaltose | Sucrase-Isomaltase (SI) | 3.5 | 281.4 |
| Palatinose | Sucrase-Isomaltase (SI) | - | - |
| Maltotriose | Maltase-Glucoamylase (MGAM) | - | - |
Note: Specific values for all enzyme-substrate combinations were not available in the reviewed literature. However, the table illustrates the general trends in substrate specificity.
As the data indicates, Sucrase-Isomaltase demonstrates a higher affinity for isomaltose (lower Kₘ) compared to sucrose. Both the sucrase and isomaltase subunits of SI contribute to the hydrolysis of maltose[1]. Maltase-glucoamylase (MGAM) also plays a significant role in the digestion of linear α-1,4-linked oligosaccharides[2]. The N-terminal domain of MGAM shows the highest activity against maltose, while the C-terminal domain has a broader substrate specificity, including activity against glucose oligomers[3].
Substrates Structurally Similar to α-Maltose
A thorough investigation of cross-reactivity requires consideration of various substrates with structural similarities to α-maltose. These include:
-
Sucrose: A disaccharide composed of glucose and fructose (B13574) linked by an α-1,2 glycosidic bond.
-
Isomaltose: A disaccharide composed of two glucose units linked by an α-1,6 glycosidic bond.
-
Palatinose (Isomaltulose): An isomer of sucrose with an α-1,6 glycosidic bond between glucose and fructose.
-
Maltooligosaccharides: A series of α-1,4 linked glucose oligomers of varying lengths (e.g., maltotriose, maltotetraose).
-
Nigerose and Kojibiose: Disaccharides with α-1,3 and α-1,2 linkages between glucose units, respectively[4].
The subtle differences in the glycosidic linkages and constituent monosaccharides of these substrates significantly influence their interaction with the active sites of α-glucosidases, leading to the observed variations in kinetic parameters.
Experimental Protocols
Accurate determination of enzyme kinetics and cross-reactivity relies on robust and standardized experimental protocols. The following outlines a general methodology for a disaccharidase activity assay.
Disaccharidase Activity Assay
Objective: To determine the rate of hydrolysis of a specific disaccharide by an enzyme preparation.
Principle: The assay measures the amount of glucose released from the disaccharide substrate over time. The liberated glucose can be quantified using a variety of methods, such as a glucose oxidase-peroxidase coupled assay or the 3,5-dinitrosalicylic acid (DNS) method for reducing sugars.
Materials:
-
Enzyme preparation (e.g., intestinal mucosal homogenate, purified enzyme)
-
Substrate solutions of varying concentrations (e.g., α-maltose, sucrose, isomaltose) in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 6.8)
-
Reaction termination solution (e.g., heat inactivation, addition of a strong base)
-
Glucose quantification reagent (e.g., glucose oxidase-peroxidase reagent, DNS reagent)
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme Preparation: Prepare a homogenate of the tissue containing the enzyme of interest (e.g., small intestine mucosa) in a suitable buffer. Centrifuge to remove cellular debris and collect the supernatant containing the enzyme.
-
Reaction Setup: In a series of microcentrifuge tubes or a 96-well plate, add a fixed volume of the enzyme preparation.
-
Substrate Addition: Initiate the reaction by adding varying concentrations of the substrate solution to the enzyme. Include a blank with no substrate to account for any endogenous glucose.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a stop solution.
-
Glucose Quantification: Measure the concentration of glucose produced in each reaction tube using a suitable glucose assay.
-
Data Analysis: Plot the initial reaction velocity (rate of glucose production) against the substrate concentration. Determine the Kₘ and Vₘₐₓ values from the resulting Michaelis-Menten plot or a linearized plot (e.g., Lineweaver-Burk plot)[5].
Visualizing Enzymatic Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the enzymatic digestion of disaccharides and a typical experimental workflow for assessing enzyme activity.
Caption: Enzymatic digestion of common disaccharides in the small intestine.
Caption: A generalized workflow for determining enzyme kinetic parameters.
By carefully considering the substrate specificity of the enzymes involved and employing rigorous experimental protocols, researchers can minimize the impact of cross-reactivity and obtain accurate and meaningful data in their enzymatic assays. This guide serves as a foundational resource for navigating the complexities of α-glucosidase activity and making informed decisions in experimental design.
References
- 1. Structure-function analysis of human sucrase-isomaltase identifies key residues required for catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for Substrate Selectivity in Human Maltase-Glucoamylase and Sucrase-Isomaltase N-terminal Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maltase-glucoamylase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Untitled Document [ucl.ac.uk]
Confirming the Chemical Identity of Enzymatically Synthesized α-Maltose: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous confirmation of the chemical identity of enzymatically synthesized products like alpha-maltose is a critical step in ensuring the validity of experimental outcomes and the quality of therapeutic candidates. This guide provides an objective comparison of common analytical techniques for this purpose, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
A variety of analytical methods can be employed to confirm the identity and purity of α-maltose. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or high-throughput screening. The primary methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Enzymatic Assays.
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC | Separation based on polarity and interaction with a stationary phase. | Retention time for identification and peak area for quantification. | High resolution, quantitative, well-established methods. | Requires standards, may not distinguish isomers without specific columns/detectors. |
| NMR Spectroscopy | Nuclear spin properties in a magnetic field. | Detailed structural information, including anomeric configuration (α vs. β) and linkage analysis. | Unambiguous structure determination, non-destructive. | Lower sensitivity, requires higher sample concentration, expensive instrumentation. |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules. | Molecular weight confirmation and fragmentation patterns for structural clues. | High sensitivity, high throughput, can be coupled with chromatography (LC-MS). | May not differentiate isomers without tandem MS or specific ionization techniques. |
| Enzymatic Assays | Specific enzyme-substrate reaction. | Quantification of maltose (B56501). | High specificity, simple, suitable for high-throughput screening. | Indirect method, susceptible to interference, does not provide structural information. |
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance of different analytical methods for maltose analysis. These values can vary depending on the specific instrumentation and experimental conditions.
| Method | Detector/Mode | Linearity Range | Limit of Detection (LOD) | Analysis Time per Sample |
| HPLC | Refractive Index (RI) | 0.10–2.05 mg/mL[1] | ~1 µg[2] | 10-30 min |
| Evaporative Light Scattering (ELSD) | 0.10–4.00 mg/mL[1] | 0.2-1.2 µg[2] | 10-30 min | |
| Mass Spectrometry (MS) | pg to ng range[3] | Low pg range[3] | < 10 min[3] | |
| MALDI-TOF MS | - | 78 nmol/mL to 10 µmol/mL[4] | Nanogram range[4] | < 5 min |
| Enzymatic Assay | Colorimetric | 2 to 500 µM[5][6][7] | 2 µM[5][7] | ~60 min[5][7][8] |
| Fluorometric | 1 to 50 µM[5][6][7] | 10 pmol[8] | ~60 min[5][7][8] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To identify and quantify α-maltose based on its retention time and peak area compared to a standard.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and detector (e.g., Refractive Index, Evaporative Light Scattering, or Mass Spectrometry).
-
Amine-based or hydrophilic interaction liquid chromatography (HILIC) column.
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
α-Maltose standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of ACN and water. A typical starting point is 75:25 (v/v) ACN:water.[2] The exact ratio may need to be optimized based on the column and system.
-
Standard Preparation: Prepare a stock solution of α-maltose standard (e.g., 10 mg/mL in mobile phase). Create a series of dilutions to generate a calibration curve (e.g., 0.1 to 2 mg/mL).
-
Sample Preparation: Dilute the enzymatically synthesized maltose product in the mobile phase to a concentration expected to fall within the calibration curve range. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., Amaze HD)[9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 10 µL
-
Detector Settings: Configure the RI or ELSD detector according to the manufacturer's instructions. For MS detection, use electrospray ionization (ESI) in negative ion mode, monitoring for the [M+HCOO]⁻ adduct.[3][10]
-
-
Data Analysis:
-
Identify the maltose peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Quantify the maltose concentration by integrating the peak area and using the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural confirmation of α-maltose, including the anomeric configuration of the glycosidic bond.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterium oxide (D₂O)
-
α-Maltose standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the lyophilized maltose product in ~0.6 mL of D₂O. A similar solution should be prepared for the α-maltose standard.
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum. Key signals for α-maltose include the anomeric protons. The proton of the α-(1→4) glycosidic linkage appears around 5.4 ppm.[11]
-
For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to assign all proton and carbon signals.[12][13]
-
-
Data Analysis:
-
Compare the ¹H NMR spectrum of the synthesized product with that of the α-maltose standard.
-
The chemical shifts and coupling constants of the anomeric protons are characteristic and can confirm the α-linkage. The α-anomer of the reducing end typically shows a signal around 5.2 ppm, while the β-anomer is around 4.6 ppm.[11]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Objective: To confirm the molecular weight of the synthesized maltose.
Instrumentation:
-
MALDI-TOF mass spectrometer
Reagents:
-
MALDI Matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
α-Maltose standard
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of DHB in a 50:50 (v/v) ACN:water solution containing 0.1% TFA.
-
Sample Preparation:
-
Dissolve the maltose product in water to a concentration of approximately 1 mg/mL.
-
Mix the sample solution with the matrix solution in a 1:1 ratio.
-
-
Spotting: Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry completely.
-
MS Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Look for the sodiated adduct of maltose ([M+Na]⁺) at m/z 365.1.
-
-
Data Analysis: The presence of a prominent peak at the expected m/z confirms the molecular weight of the disaccharide.
Mandatory Visualizations
Caption: Workflow for synthesis and identity confirmation.
Caption: Comparison of analytical techniques.
References
- 1. mdpi.com [mdpi.com]
- 2. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Maltose Assay Kit Sigma-Aldrich [sigmaaldrich.com]
- 7. EMLT-100 | EnzyChrom™ Maltose Assay Kit Clinisciences [clinisciences.com]
- 8. Maltose and Glucose Assay Kit (ab65335) is not available | Abcam [abcam.com]
- 9. helixchrom.com [helixchrom.com]
- 10. books.rsc.org [books.rsc.org]
- 11. magritek.com [magritek.com]
- 12. hmdb.ca [hmdb.ca]
- 13. The NMR signature of maltose-based glycation in full-length proteins - PMC [pmc.ncbi.nlm.nih.gov]
alpha-Maltose versus glucose: a comparative study of metabolism in CHO cells
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate carbon source is a critical factor in optimizing cell culture processes for the production of recombinant proteins and monoclonal antibodies. While glucose has traditionally been the most common carbon source in Chinese Hamster Ovary (CHO) cell culture, its rapid consumption often leads to the accumulation of lactate (B86563), a metabolic byproduct that can inhibit cell growth and productivity.[1][2] This has led to the exploration of alternative sugars, with alpha-maltose emerging as a promising candidate. This guide provides a comparative analysis of this compound and glucose metabolism in CHO cells, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following tables summarize the key performance indicators of CHO cell cultures grown with either glucose or maltose (B56501) as the primary carbon source.
Table 1: Comparison of Cell Growth and Viability
| Parameter | Glucose | Maltose | Reference |
| Maximum Viable Cell Density (x 10^6 cells/mL) | 5.9 | 1.4 - 1.6 | [3][4][5] |
| Specific Growth Rate (h^-1) | ~0.03 | 0.004 - 0.014 | [1][4] |
| Doubling Time (h) | 22.3 | 53.7 | [5] |
| Culture Viability | >80% for a shorter duration | >80% for a longer duration | [5] |
Table 2: Comparison of Metabolism and Byproduct Formation
| Parameter | Glucose | Maltose | Reference |
| Specific Sugar Consumption Rate (ng/cell/day) | 0.76 | 0.257 | [4] |
| Lactate Accumulation | High | Low to negligible | [3][5][6] |
| Ammonium Accumulation | Lower | Higher (initially) | [5] |
Table 3: Comparison of Recombinant Protein Production
| Parameter | Glucose | Maltose | Reference |
| Recombinant Monoclonal Antibody Titer Improvement | - | 15% (batch), 23% (fed-batch) | [7] |
| Target Protein Expression Improvement | - | 177% - 266% | [6] |
| Specific Productivity (qP) Improvement | - | 195% - 271% | [6] |
Experimental Protocols
Objective: To compare the metabolic profiles and productivity of a recombinant CHO cell line when cultured with either glucose or this compound as the primary carbon source in a fed-batch process.
1. Cell Line and Maintenance:
-
A recombinant CHO-K1 cell line producing a monoclonal antibody is used.
-
Cells are routinely maintained in a chemically defined, serum-free medium (e.g., HyQ PF-CHO) supplemented with L-glutamine.[3][5]
-
For the maltose arm of the study, cells are gradually adapted to a glucose-free version of the same medium containing maltose.[3]
2. Bioreactor Culture Setup:
-
Fed-batch cultures are carried out in 2L stirred-tank bioreactors.[8][9][10]
-
Initial working volume is 1L with a seeding density of 0.3 x 10^6 viable cells/mL.[3]
-
The bioreactors are maintained at 37°C, with a pH of 7.0 and dissolved oxygen (DO) at 50% air saturation.[11]
3. Media and Feeding Strategy:
-
Glucose Arm: The basal medium contains an initial glucose concentration of 3.6 g/L.[3] A concentrated feed solution containing glucose and other essential nutrients is added daily to maintain the glucose concentration above a setpoint (e.g., 2 g/L).
-
Maltose Arm: The basal medium contains an initial maltose concentration of 3.6 g/L.[3] A concentrated feed solution containing maltose is added in a fed-batch manner.[6] The total amount of maltose added can range from 10-30 g/L over the course of the culture.[6]
4. Sampling and Analytics:
-
Daily samples are taken to measure viable cell density and viability using an automated cell counter (e.g., Vi-CELL XR).[12]
-
Metabolites such as glucose, lactate, glutamine, and ammonia (B1221849) are measured using a biochemistry analyzer.
-
Maltose concentration can be determined by measuring the difference in glucose levels before and after treatment with an alpha-glucosidase enzyme.[6]
-
Product titer is quantified using Protein A HPLC.
Signaling Pathways and Metabolic Workflows
Metabolic Pathway of Glucose in CHO Cells
Glucose is transported into the cell and is primarily metabolized through glycolysis to pyruvate (B1213749).[13] Under aerobic conditions, a small fraction of pyruvate enters the tricarboxylic acid (TCA) cycle for efficient energy production.[13] However, due to the "Warburg effect" in rapidly proliferating cells, a large portion of pyruvate is converted to lactate.[1][6]
Caption: Glucose metabolism in CHO cells.
Metabolic Pathway of this compound in CHO Cells
Maltose, a disaccharide of two glucose units, is taken up by the cell.[3][14] It is then hydrolyzed by lysosomal acid α-glucosidase (GAA) into two molecules of glucose, which can then enter the glycolytic pathway.[12][14] This slower, intracellular release of glucose is thought to contribute to the reduced rate of lactate production.
Caption: this compound metabolism in CHO cells.
Experimental Workflow for Comparative Study
The following diagram outlines the workflow for a comparative study of glucose and maltose metabolism in CHO cells.
Caption: Experimental workflow for comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation and use of disaccharides as energy source in protein-free mammalian cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of maltose as energy source in protein-free CHO-K1 culture to improve the production of recombinant monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN113215078A - Method for culturing CHO cells using maltose - Google Patents [patents.google.com]
- 7. Application of maltose as energy source in protein-free CHO-K1 culture to improve the production of recombinant monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. landing1.gehealthcare.com [landing1.gehealthcare.com]
- 9. Fed-Batch CHO Cell Culture for Lab-Scale Antibody Production | Springer Nature Experiments [experiments.springernature.com]
- 10. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Set Up a CHO Cell Culture Workflow in Your Lab [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Advances of Glycometabolism Engineering in Chinese Hamster Ovary Cells [frontiersin.org]
- 14. Maltose metabolism in serum free CHO culture involves lysosomal acid α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Alpha-Maltose Derivatives in Drug Delivery Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeting of therapeutic agents to specific cells and tissues remains a cornerstone of effective drug delivery. Among the various strategies employed, the use of carbohydrate-based ligands to engage with cell surface receptors has emerged as a promising approach. Alpha-maltose and its derivatives, recognized by glucose transporters (GLUTs) that are often overexpressed on the surface of cancer cells, represent a compelling class of targeting moieties. This guide provides a comparative evaluation of the efficacy of different this compound derivatives in drug delivery systems, supported by experimental data and detailed methodologies to aid researchers in the selection and design of next-generation targeted therapeutics.
Comparative Efficacy of this compound Derivatives
The choice of the this compound derivative can significantly influence the performance of a drug delivery system. Factors such as the number of glucose units and the nature of the linkage to the nanocarrier can impact drug loading, release kinetics, cellular uptake, and ultimately, therapeutic efficacy.
A key study directly compared the anti-tumor effects of nanosupramolecular prodrugs of camptothecin (B557342) functionalized with glucose, maltose (B56501), and maltotriose (B133400).[1] The results demonstrated that the maltose-modified nanoparticles exhibited the strongest anti-tumor effects against HepG2 cells.[1] This suggests that for this particular drug and cell line, the disaccharide structure of maltose provides an optimal balance for receptor binding and internalization.
Further research into poly(propylene imine) (PPI) glycodendrimers has shown that surface modification with maltose or maltotriose can reduce non-specific interactions and toxicity towards normal blood cells while acting as cancer-targeting moieties.[2] In vivo experiments with maltotriose-modified PPI dendrimers have demonstrated their potential in managing chronic lymphocytic leukemia.[2]
While direct head-to-head comparative studies across a broad range of this compound derivatives and nanocarrier platforms are still emerging, the available evidence underscores the importance of the specific carbohydrate structure in determining the biological activity of the drug delivery system.
Data Summary: Performance of this compound Derivative-Based Drug Delivery Systems
The following tables summarize key quantitative data from studies evaluating different this compound derivatives in drug delivery applications. It is important to note that direct comparisons should be made with caution due to variations in the nanocarrier, drug, and experimental models used.
| Derivative | Nanocarrier | Drug | Target Cells | IC50 | Tumor Growth Inhibition (TGI) | Reference |
| Maltose | Nanosupramolecular Prodrug | Camptothecin | HepG2 | Strongest among Glucose, Maltose, Maltotriose | - | [1] |
| Maltotriose | Poly(propylene imine) Dendrimer G4 | - | Chronic Lymphocytic Leukemia (in vivo) | - | More efficient than fludarabine | [2] |
| Derivative | Nanocarrier | Drug Loading Capacity | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Maltose | Nanosupramolecular Prodrug | Higher than traditional nanoparticles | - | - | - | [1] |
Key Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate evaluation of drug delivery systems. Below are methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of Maltose-Functionalized Nanoparticles
Protocol: Synthesis of Maltose-Functionalized Red Fluorescent Silver Clusters
This protocol describes the synthesis of a fluorescently labeled maltose derivative that can be used for cellular imaging and uptake studies.
-
Preparation of Maltose Solution: Dissolve maltose in deionized water to a final concentration of 100 mg/mL.
-
Preparation of Silver Nitrate (B79036) Solution: Prepare a 10 mM solution of silver nitrate (AgNO3) in deionized water.
-
Synthesis of Silver Clusters: Add the maltose solution to the silver nitrate solution with vigorous stirring. Adjust the pH of the mixture to 11.6 using sodium hydroxide.
-
Incubation: Incubate the reaction mixture at 50°C for 12 hours.
-
Purification: Purify the resulting maltose-functionalized silver clusters by dialysis against deionized water for 24 hours to remove unreacted reagents.
-
Characterization: Characterize the synthesized clusters for their size, morphology, and fluorescence properties using techniques such as transmission electron microscopy (TEM) and fluorescence spectroscopy.
Cellular Uptake Assay
Protocol: Confocal Microscopy-Based Cellular Uptake Assay
This protocol outlines a method to visualize and quantify the cellular internalization of fluorescently labeled maltose-conjugated nanoparticles.
-
Cell Culture: Seed target cells (e.g., HepG2) onto glass-bottomed dishes and culture overnight to allow for adherence.
-
Incubation with Nanoparticles: Treat the cells with a desired concentration of fluorescently labeled maltose-conjugated nanoparticles and incubate for a specified period (e.g., 4 hours) at 37°C.
-
Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde for 15 minutes. If desired, stain the cell nuclei with a fluorescent dye such as DAPI.
-
Imaging: Visualize the cellular uptake of the nanoparticles using a confocal laser scanning microscope. Acquire z-stack images to confirm intracellular localization.
-
Quantification: Quantify the fluorescence intensity per cell using image analysis software to determine the extent of cellular uptake.
Cytotoxicity Assay
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5.0 × 10^5 cells/mL and culture for 24 hours.[1]
-
Drug Treatment: Replace the culture medium with fresh medium containing various concentrations of the drug-loaded maltose-derivative nanoparticles and control formulations.[1] Incubate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control cells. Plot the cell viability against the drug concentration to determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological mechanisms involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for the synthesis of maltose-functionalized nanoparticles.
Caption: Workflow for the cellular uptake assay of fluorescently labeled nanoparticles.
Caption: Signaling pathway for GLUT-mediated uptake of maltose-targeted nanoparticles.
References
a comparative study of alpha-Maltose transport systems across different bacterial species
For researchers, scientists, and drug development professionals, understanding the diverse mechanisms by which bacteria import essential nutrients like α-maltose is crucial for developing novel antimicrobial strategies and harnessing these systems for biotechnological applications. This guide provides a comparative overview of the primary α-maltose transport systems across different bacterial species, with a focus on their molecular components, energy coupling mechanisms, and transport kinetics.
Two predominant systems have been extensively characterized for α-maltose uptake in bacteria: the ATP-binding cassette (ABC) transporters, famously studied in Escherichia coli, and the phosphoenolpyruvate-dependent phosphotransferase system (PTS), a key pathway in Firmicutes such as Bacillus subtilis and Streptococcus mutans. A third, less common mechanism involving proton symporters has also been suggested. This guide will delve into the intricacies of the ABC and PTS systems, presenting a comparative analysis of their structure, function, and energetic requirements.
Quantitative Comparison of α-Maltose Transport Systems
The efficiency and affinity of transport systems are best described by their kinetic parameters, namely the Michaelis constant (K_m) and the maximum velocity (V_max). The K_m value reflects the substrate concentration at which the transport rate is half of its maximum, indicating the transporter's affinity for the substrate—a lower K_m signifies a higher affinity. V_max represents the maximum rate of transport when the transporter is saturated with the substrate. The table below summarizes the available kinetic data for α-maltose transport in different bacterial species.
| Bacterial Species | Transport System | K_m (µM) | V_max (nmol/min/mg protein) | Energy Source |
| Escherichia coli | ABC Transporter (MalFGK₂) | ~1-2[1] | Not explicitly stated in comparable units | ATP |
| Bacillus subtilis | Phosphotransferase System (PTS) (MalP) | 5[2][3] | ~9.1 (converted from 91 nmol · min⁻¹ · (10¹⁰ CFU)⁻¹)[2][3] | PEP |
| Alicyclobacillus acidocaldarius | ABC Transporter (MalEFG) | 0.91 ± 0.06[4] | 0.6 - 3.7[4][5][6] | ATP |
| Streptococcus mutans | Phosphotransferase System (PTS) (MalT) | Not explicitly stated | Not explicitly stated | PEP |
Signaling Pathways and Transport Mechanisms
The operational workflows of the ABC transporter and the PTS for α-maltose are fundamentally different, particularly in their energy coupling and the state of the imported sugar.
The ABC Transporter of Escherichia coli
The maltose (B56501) transport system in E. coli is a classic example of an ABC importer. It is a multi-component system comprising a periplasmic maltose-binding protein (MBP or MalE), two integral membrane proteins (MalF and MalG), and two cytoplasmic ATP-hydrolyzing subunits (MalK).[7][8][9] The process begins with the diffusion of maltose across the outer membrane through the LamB porin. In the periplasm, maltose is captured by the high-affinity MalE protein.[10] The MalE-maltose complex then docks with the MalFGK₂ transporter embedded in the inner membrane, triggering a conformational change that stimulates the ATPase activity of the MalK subunits.[7][11] The energy released from ATP hydrolysis drives the translocation of maltose across the inner membrane into the cytoplasm.[7]
References
- 1. Reconstitution of maltose transport in Escherichia coli: conditions affecting import of maltose-binding protein into the periplasm of calcium-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Reconstitution of transmembrane protein Na+,K+-ATPase in giant unilamellar vesicles of lipid mixtures invol... [protocols.io]
- 4. Maltose and maltodextrin transport in the thermoacidophilic gram-positive bacterium Alicyclobacillus acidocaldarius is mediated by a high-affinity transport system that includes a maltose binding protein tolerant to low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maltose and Maltodextrin Transport in the Thermoacidophilic Gram-Positive Bacterium Alicyclobacillus acidocaldarius Is Mediated by a High-Affinity Transport System That Includes a Maltose Binding Protein Tolerant to Low pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Molecular mechanism of the Escherichia coli maltose transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Maltose transport system of Escherichia coli: an ABC-type transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An integrated transport mechanism of the maltose ABC importer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to alpha-Maltose Quantification: Cross-Validation of Enzymatic and Chromatographic Methods
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of alpha-maltose, the choice of analytical methodology is critical. This guide provides an objective comparison of two widely employed techniques: enzymatic assays and high-performance liquid chromatography (HPLC). A thorough cross-validation of these methods is essential for ensuring data accuracy and interchangeability between different analytical platforms. This document outlines the performance characteristics of each method, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Methodology Comparison: Performance and Validation
The selection between enzymatic and chromatographic methods for this compound quantification hinges on a variety of factors including specificity, sensitivity, sample throughput, and the availability of instrumentation. The following tables summarize the key performance characteristics and validation parameters for each method, compiled from various studies.
Table 1: Comparison of Performance Characteristics
| Feature | Enzymatic Assay | High-Performance Liquid Chromatography (HPLC) |
| Principle | Enzymatic hydrolysis of α-maltose to glucose, followed by colorimetric or fluorometric quantification of glucose. | Separation based on the physicochemical properties (e.g., polarity, size) of maltose (B56501) from other sample components, followed by detection. |
| Specificity | Moderate to High. Dependent on the specificity of the enzymes used (e.g., α-glucosidase, maltase) and potential interferences from other sugars. | High. Can resolve α-maltose from other disaccharides and monosaccharides, including its anomer β-maltose, depending on the column and method.[1][2] |
| Sensitivity | Potentially high, contingent on the sensitivity of the final detection step (e.g., spectrophotometry, fluorometry). | Varies by detector. Refractive Index (RI) detection is common but less sensitive. Pulsed Amperometric Detection (PAD) and Mass Spectrometry (MS) offer higher sensitivity.[3] |
| Throughput | Generally higher, amenable to 96-well plate formats for screening multiple samples simultaneously. | Lower, as samples are injected and analyzed sequentially.[4] |
| Cost per Sample | Can be lower, depending on the cost of enzymes and reagents. | Can be higher due to solvent consumption, column maintenance, and initial instrument cost. |
| Advantages | - Does not typically require an HPLC system.- High potential for high-throughput screening. | - Direct quantification of intact maltose.- High resolution and potential for isomer separation.- Can simultaneously quantify other sugars.[4] |
| Disadvantages | - Indirect measurement, relying on the accurate quantification of a reaction product.- Susceptible to interference from sample matrix components that may affect enzyme activity. | - Requires a dedicated HPLC system.- Sample throughput is lower.- RI detection is sensitive to temperature and mobile phase composition changes.[3] |
Table 2: Summary of Validation Parameters
| Parameter | Enzymatic Assay | HPLC |
| Linearity (R²) | > 0.99 | > 0.99[4][5] |
| Accuracy (% Recovery) | 74 ± 15% (can be lower than HPLC)[6] | 80.7% to 121.7%[5] |
| Precision (%RSD) | Within-run: 2.17%, Day-to-day: 2.49% (example for a similar enzymatic assay)[7] | < 3.5%[4] |
| Limit of Detection (LOD) | Dependent on the specific assay chemistry. | 0.02–0.10 μg/kg (HPAEC-PAD)[5] |
| Limit of Quantification (LOQ) | Dependent on the specific assay chemistry. | 0.2–1.2 μg/kg (HPAEC-PAD)[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for both enzymatic and HPLC-based quantification of this compound.
Enzymatic Assay Protocol (Based on DNS Method)
This method involves the enzymatic hydrolysis of maltose to glucose, followed by the quantification of the resulting reducing sugars using the 3,5-dinitrosalicylic acid (DNS) method.
1. Reagents and Materials:
-
α-Glucosidase or maltase solution (e.g., from Saccharomyces cerevisiae)
-
Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Maltose standards (for calibration curve)
-
Sample containing this compound
-
DNS reagent: Dissolve 1g of 3,5-dinitrosalicylic acid, 200mg of crystalline phenol, and 50mg of sodium sulfite (B76179) in 100mL of 1% NaOH solution.
-
Sodium potassium tartrate solution (40%)
-
Spectrophotometer
2. Procedure:
-
Enzymatic Hydrolysis:
-
Prepare reactions by mixing the sample or maltose standard with the α-glucosidase solution in a phosphate buffer.
-
Incubate the mixture at an optimal temperature (e.g., 37°C) for a sufficient time to ensure complete hydrolysis of maltose to glucose (e.g., 30-60 minutes).
-
Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 5-10 minutes).
-
-
Colorimetric Reaction:
-
To the hydrolyzed sample, add the DNS reagent.
-
Boil the mixture for 5-10 minutes to allow for color development. The reducing sugars (glucose) will reduce the DNS, resulting in a color change from yellow to reddish-brown.
-
Add sodium potassium tartrate solution to stabilize the color.
-
Cool the reaction tubes to room temperature.
-
-
Quantification:
High-Performance Liquid Chromatography (HPLC) Protocol
A common HPLC method for sugar analysis utilizes a column designed for carbohydrate separation with a refractive index (RI) detector.
1. Instrumentation and Columns:
-
HPLC system with a pump, autosampler, column oven, and refractive index (RI) detector.
-
Carbohydrate analysis column (e.g., Aminex HPX-87C, Shodex SUGAR series, or an amide-based HILIC column).[11][12]
2. Reagents and Mobile Phase:
-
Maltose standards
-
Sample containing this compound
-
HPLC-grade water or a mixture of acetonitrile (B52724) and water (for HILIC).
3. Chromatographic Conditions (Example):
-
Column: Aminex HPX-87C
-
Mobile Phase: Degassed, HPLC-grade water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 85°C
-
Detector: Refractive Index (RI) Detector
-
Injection Volume: 10-20 µL
4. Procedure:
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
-
Analysis:
-
Prepare a series of maltose standards of known concentrations and inject them into the HPLC system to generate a calibration curve.
-
Inject the prepared sample into the HPLC system.
-
Identify the maltose peak in the chromatogram based on its retention time compared to the maltose standard.
-
Quantify the amount of maltose in the sample by integrating the peak area and comparing it to the calibration curve.
-
Workflow Visualizations
To further elucidate the experimental processes, the following diagrams illustrate the workflows for both the enzymatic and chromatographic quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Rapid quantitative determination of maltose and total sugars in sweet potato (Ipomoea batatas L. [Lam.]) varieties using HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of micro-enzymatic and high-performance liquid chromatographic methods for the assay of serum 1,5-anhydroglucitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An enzymatic method for the alpha-amylase assay which comprises a new procedure for eliminating glucose and maltose in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. static.igem.wiki [static.igem.wiki]
- 11. lcms.cz [lcms.cz]
- 12. shodex.com [shodex.com]
Alpha-Maltose as a Cryoprotective Agent: A Comparative Guide for Adipose-Derived Stem Cells
For Researchers, Scientists, and Drug Development Professionals
The long-term storage of viable cells is a cornerstone of biomedical research and the development of cell-based therapies. While dimethyl sulfoxide (B87167) (DMSO) has been the gold standard cryoprotectant, its potential toxicity has driven the search for safer and more effective alternatives. This guide provides a comparative analysis of alpha-maltose as a cryoprotective agent, focusing on its effects on human Adipose-Derived Stem Cells (ASCs). The data presented is based on a study by Miyamoto et al., which highlights the potential of a maltose-containing, serum-free cryopreservation solution.[1][2][3]
Quantitative Data Summary
A study comparing a novel cryopreservation medium containing this compound with a standard DMSO-based solution for human ASCs revealed promising results. While both solutions maintained high cell viability immediately after thawing, the maltose-containing medium demonstrated superior performance in preserving the proliferative capacity of the cells.
| Cryopreservation Medium | Post-Thaw Viability | Post-Thaw Proliferation Rate |
| 10% DMSO in Maintenance Medium | >95% | Standard |
| 10% DMSO + 1% Sericin + 0.1 M α-Maltose (Serum-Free) | >95% | Higher than 10% DMSO alone |
Table 1: Comparison of Post-Thaw Viability and Proliferation of Human Adipose-Derived Stem Cells. Data sourced from Miyamoto et al.[1]
Experimental Protocols
The following is a representative protocol for the cryopreservation of mesenchymal stem cells, adapted to reflect the conditions used in the comparative study of this compound.
I. Preparation of Cryopreservation Media
-
Control Medium: Standard cell culture maintenance medium supplemented with 10% DMSO.
-
Experimental Medium: Serum-free DMEM/Ham's F-12 medium supplemented with 10% DMSO, 1% sericin, and 0.1 mol/L this compound.[1]
II. Cell Preparation and Freezing
-
Culture human Adipose-Derived Stem Cells (ASCs) to late logarithmic phase (approximately 80-90% confluency).
-
Harvest the cells using trypsin-EDTA and neutralize the trypsin with a suitable inhibitor or serum-containing medium.
-
Centrifuge the cell suspension at 200-300 x g for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant and resuspend the cell pellet in the cold (4°C) cryopreservation medium (either control or experimental) at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into sterile cryogenic vials.
-
Place the vials in a controlled-rate freezing container (e.g., Mr. Frosty) which provides a cooling rate of approximately -1°C per minute.
-
Place the freezing container in a -80°C freezer for at least 24 hours.
-
For long-term storage, transfer the cryovials to the vapor phase of a liquid nitrogen freezer (-196°C).
III. Thawing of Cryopreserved Cells
-
Rapidly thaw the cryovial by immersing it in a 37°C water bath until only a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol (B145695) before opening in a sterile environment.
-
Slowly transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge the cell suspension at 200-300 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Transfer the cells to a new culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
IV. Post-Thaw Viability and Proliferation Assessment
-
Viability Assessment: Immediately after thawing and removal of the cryoprotectant, cell viability can be assessed using the Trypan blue exclusion method or by flow cytometry using Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.[4][5]
-
Proliferation Assay: To assess the proliferation rate, the thawed cells are cultured for a defined period (e.g., 7 days), and cell numbers are periodically counted using a hemocytometer or an automated cell counter.
Visualizations
Experimental Workflow for Cryopreservation of Adipose-Derived Stem Cells
Caption: Workflow for the cryopreservation and subsequent analysis of Adipose-Derived Stem Cells.
Proposed Mechanism of Cryoprotection by this compound
The cryoprotective effects of disaccharides like this compound are attributed to several biophysical and biochemical mechanisms that collectively mitigate cellular damage during freezing and thawing.
Caption: Key mechanisms of cryoprotection by this compound at the cellular level.
References
- 1. Cryopreservation of human adipose tissue-derived stem/progenitor cells using the silk protein sericin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cryopreservation of Cell Sheets for Regenerative Therapy: Application of Vitrified Hydrogel Membranes [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thawed Mesenchymal Stem Cell Product Shows Comparable Immunomodulatory Potency to Cultured Cells In Vitro and in Polymicrobial Septic Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Sweet Science of Stability: A Comparative Guide to Alpha-Maltose and Other Disaccharides in Protein Formulation
For researchers, scientists, and professionals in drug development, maintaining protein stability is a critical challenge. The choice of excipient can significantly impact the shelf-life, efficacy, and safety of protein-based therapeutics. Among the most common stabilizers are disaccharides, which protect proteins from degradation during processing, storage, and administration. This guide provides an objective comparison of the performance of alpha-maltose against other common disaccharides—sucrose (B13894), trehalose (B1683222), and lactose (B1674315)—supported by experimental data, detailed protocols, and mechanistic insights.
Disaccharides are widely employed as bioprotectants for therapeutic proteins, particularly in lyophilized and liquid formulations. Their stabilizing effects are attributed to several mechanisms, including the "water replacement" hypothesis, preferential exclusion, and vitrification. The water replacement theory posits that sugars form hydrogen bonds with the protein, acting as a surrogate for the native hydration shell. Preferential exclusion suggests that sugars are excluded from the protein surface, leading to preferential hydration and thermodynamic stabilization of the folded state.[1][2] Vitrification refers to the formation of a glassy matrix at low temperatures or in dried states, which severely restricts protein mobility and degradation pathways.[2]
While trehalose and sucrose are the most extensively studied and utilized disaccharides for protein stabilization, this compound and lactose also offer protective benefits that can be advantageous for specific formulations.[1][3] The selection of the optimal disaccharide is often protein-specific and requires empirical evaluation.
Comparative Analysis of Disaccharide Performance
The efficacy of a disaccharide in stabilizing a protein is typically assessed by measuring its effect on the protein's thermal stability and its ability to prevent aggregation. Key parameters include the denaturation temperature (Tm), the onset temperature of unfolding (Tonset), and the kinetics of aggregation.
Quantitative Data Summary
The following table summarizes experimental data from various studies, comparing the impact of this compound, sucrose, trehalose, and lactose on the thermal stability of different proteins as measured by Differential Scanning Calorimetry (DSC).
| Protein | Disaccharide | Concentration | Denaturation Temperature (Tm) (°C) | Change in Tm (ΔTm) (°C) | Reference |
| Whey Protein Concentrate | None | - | - | - | [3] |
| Maltose (B56501) | 30% | Highest Increase | - | [3] | |
| Sucrose | 30% | Increased | - | [3] | |
| Trehalose | 30% | Increased | - | [3] | |
| Lactose | 30% | Increased | - | [3] | |
| Lysozyme (B549824) | None | - | 71.5 | - | [4][5] |
| Sucrose | Various | Increased | - | [4][5] | |
| Trehalose | Various | Increased | - | [4][5] | |
| Myoglobin (B1173299) | None | - | - | - | [4][5] |
| Sucrose | Various | Higher than Trehalose at low water content | - | [4][5] | |
| Trehalose | Various | Lower than Sucrose at low water content | - | [4][5] |
Mechanisms of Stabilization: A Visual Representation
The primary mechanisms by which disaccharides stabilize proteins can be visualized as a logical workflow.
Caption: Key mechanisms of disaccharide-mediated protein stabilization.
Experimental Protocols
To facilitate the empirical evaluation of disaccharides for protein stabilization, detailed protocols for key analytical techniques are provided below.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the thermal stability of a protein by measuring the heat required to unfold it as the temperature is increased.
Objective: To determine the denaturation temperature (Tm) of a protein in the presence and absence of different disaccharides.
Materials:
-
Purified protein solution (e.g., 1 mg/mL)
-
Dialysis buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.4)
-
Disaccharide solutions (e.g., 20% w/v this compound, sucrose, trehalose, lactose in dialysis buffer)
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Dialyze the protein solution against the chosen buffer to ensure buffer matching. Prepare protein-disaccharide samples by mixing the protein solution with the disaccharide solutions to the desired final concentrations. The reference cell should contain the corresponding buffer with the same concentration of the disaccharide.
-
Instrument Setup: Set the DSC instrument to scan from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a constant scan rate (e.g., 1°C/min).
-
Data Acquisition: Load the sample and reference cells. Equilibrate the system at the starting temperature before initiating the scan.
-
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to protein unfolding. The temperature at the peak maximum is the Tm. Calculate the change in Tm (ΔTm) by subtracting the Tm of the protein in buffer alone from the Tm in the presence of the disaccharide.
Caption: Workflow for assessing protein thermal stability using DSC.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure of a protein and can detect conformational changes upon addition of stabilizers or exposure to stress.
Objective: To monitor changes in the secondary structure of a protein in the presence of different disaccharides.
Materials:
-
Purified protein solution (e.g., 0.1-0.2 mg/mL)
-
Buffer with low absorbance in the far-UV region (e.g., 10 mM phosphate buffer)
-
Disaccharide solutions
-
Circular Dichroism Spectropolarimeter
Procedure:
-
Sample Preparation: Prepare protein-disaccharide samples in the appropriate buffer. Ensure the final absorbance of the sample is not too high in the far-UV region.
-
Instrument Setup: Set the instrument to scan in the far-UV range (e.g., 190-260 nm).
-
Data Acquisition: Record the CD spectrum of the buffer and the protein-disaccharide samples.
-
Data Analysis: Subtract the buffer spectrum from the sample spectra. Compare the spectra of the protein with and without disaccharides to identify any changes in secondary structure. Thermal melts can also be performed by monitoring the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical proteins) as a function of temperature.
Protein Aggregation Assay (Light Scattering)
Dynamic Light Scattering (DLS) or static light scattering can be used to monitor the formation of protein aggregates over time.
Objective: To assess the ability of different disaccharides to inhibit stress-induced protein aggregation.
Materials:
-
Purified protein solution
-
Disaccharide solutions
-
A means to induce aggregation (e.g., thermal stress, agitation)
-
Light scattering instrument (e.g., DLS)
Procedure:
-
Sample Preparation: Prepare protein-disaccharide samples.
-
Induce Aggregation: Subject the samples to a stress condition (e.g., incubate at an elevated temperature).
-
Data Acquisition: At various time points, measure the light scattering intensity or the size distribution of particles in the samples.
-
Data Analysis: An increase in light scattering intensity or the appearance of larger particles indicates aggregation. Compare the rate of aggregation in the presence of different disaccharides to the control (protein alone).
Conclusion
The choice of disaccharide as a protein stabilizer is a critical decision in the formulation of biotherapeutics. While trehalose and sucrose are widely regarded for their potent stabilizing effects, this guide highlights that this compound can also be a highly effective excipient, in some cases even outperforming other disaccharides.[3] The optimal choice is dependent on the specific protein, the formulation conditions, and the nature of the stresses the protein will encounter. The experimental protocols provided herein offer a framework for the systematic evaluation of this compound and other disaccharides, enabling researchers to make data-driven decisions to ensure the stability and efficacy of their protein-based products.
References
- 1. New insights into the protein stabilizing effects of trehalose by comparing with sucrose - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02639F [pubs.rsc.org]
- 2. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of alpha-Maltose as a sole carbon source for specific microbial strains
For researchers, scientists, and drug development professionals, understanding the metabolic capabilities of different microbial strains is paramount. The choice of a carbon source can significantly impact growth kinetics, biomass yield, and the production of desired metabolites. This guide provides a comparative analysis of α-maltose as a sole carbon source for several key microbial strains, contrasting its performance with other common sugars like glucose.
This document summarizes quantitative data on microbial growth, details experimental protocols for carbon source validation, and visualizes the metabolic pathways involved.
Comparative Growth kinetics
The efficiency of α-maltose as a carbon source varies significantly across different microbial species and even strains. This variation is largely attributed to the presence and efficiency of specific transporters for maltose (B56501) uptake and the enzymatic machinery for its hydrolysis into glucose.
| Microbial Strain | Carbon Source | Specific Growth Rate (µ, h⁻¹) | Doubling Time (min) | Biomass Yield (g/g substrate) |
| Escherichia coli | α-Maltose | ~0.87 | ~48 | Data not available |
| Glucose | ~1.0 | ~42 | Data not available | |
| Bacillus subtilis | α-Maltose | ~0.70 | ~59[1] | Data not available |
| Glucose | 0.273 - 0.481[2][3] | 86 - 153[2][3] | ~0.41 - 0.62[2] | |
| Pseudomonas fluorescens | α-Maltose | Growth supported[4][5] | Data not available | Data not available |
| Glucose | Growth supported[4] | Data not available | Data not available | |
| Lactobacillus casei | α-Maltose | Growth supported[6] | Data not available | Data not available |
| Glucose | ~0.66[7] | ~63[7] | Data not available | |
| Saccharomyces cerevisiae (anaerobic) | α-Maltose | Data not available | Data not available | ~0.08 |
| Glucose | Data not available | Data not available | ~0.11 |
Note: Growth kinetics and biomass yield can be influenced by various factors including media composition, pH, and temperature. The data presented here is for comparative purposes under reported experimental conditions.
Experimental Protocols
Validating Growth on a Sole Carbon Source
A standard method to assess the ability of a microbial strain to utilize a specific carbon source involves monitoring its growth in a minimal medium where the sugar is the only source of carbon and energy.
1. Preparation of Minimal Medium:
-
A defined minimal medium (e.g., M9 minimal salts for bacteria) is prepared. This medium contains essential minerals and a nitrogen source but lacks any carbon source.
-
The medium is autoclaved for sterilization.
2. Carbon Source Preparation:
-
Stock solutions of the carbon sources to be tested (e.g., α-maltose, glucose) are prepared at a desired concentration (e.g., 20% w/v).
-
These sugar solutions are filter-sterilized to avoid degradation that can occur during autoclaving.
3. Inoculum Preparation:
-
A fresh overnight culture of the microbial strain is grown in a rich medium (e.g., LB broth for bacteria, YPD for yeast).
-
The cells are harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS) or the minimal medium without a carbon source to remove any residual components of the rich medium.
-
The washed cells are resuspended in the minimal medium to a specific optical density (OD), for example, an OD₆₀₀ of 1.0.
4. Growth Assay:
-
The sterile minimal medium is aliquoted into sterile culture vessels (e.g., flasks or microplate wells).
-
The filter-sterilized carbon source is added to the medium to a final desired concentration (e.g., 0.4% w/v). A control with no added carbon source should be included.
-
The medium is inoculated with the prepared cell suspension to a low initial OD₆₀₀ (e.g., 0.05).
-
The cultures are incubated under appropriate conditions of temperature and aeration (e.g., 37°C with shaking at 200 rpm for E. coli).
-
Growth is monitored over time by measuring the OD₆₀₀ at regular intervals using a spectrophotometer or a microplate reader.
5. Data Analysis:
-
The OD₆₀₀ readings are plotted against time to generate a growth curve.
-
The specific growth rate (µ) is calculated from the slope of the linear portion of the semilogarithmic plot of OD₆₀₀ versus time.
-
The doubling time can be calculated using the formula: Doubling Time = ln(2) / µ.
-
To determine the biomass yield, the final dry cell weight is measured and divided by the initial amount of the consumed carbon source.
Signaling Pathways and Metabolic Workflows
The ability of a microorganism to utilize α-maltose is dependent on specific genetic and regulatory networks that control the expression of genes for maltose transport and metabolism.
Experimental Workflow for Carbon Source Validation
Caption: Workflow for validating microbial growth on a sole carbon source.
Maltose Metabolism in Escherichia coli
In E. coli, the maltose system is a well-characterized example of an ABC (ATP-binding cassette) transport system.
Caption: Maltose transport and metabolism pathway in E. coli.
Maltose Metabolism in Bacillus subtilis
Bacillus subtilis utilizes a phosphoenolpyruvate-dependent phosphotransferase system (PTS) for maltose uptake.
Caption: Maltose uptake via the PTS and metabolism in B. subtilis.
References
- 1. Maltose and Maltodextrin Utilization by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. bioinfopublication.org [bioinfopublication.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Maltose metabolism of Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactic acid production by Lactobacillus casei using a sequence of seasonally available fruit wastes as sustainable carbon sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth and Metabolism of Lacticaseibacillus casei and Lactobacillus kefiri Isolated from Qymyz, a Traditional Fermented Central Asian Beverage [mdpi.com]
A Head-to-Head Battle of Fusion Tags: Maximizing Protein Expression and Functionality
A Comparative Guide to Maltose-Binding Protein (MBP) and Other Common Fusion Tags for Researchers, Scientists, and Drug Development Professionals
In the realm of recombinant protein expression, the choice of a fusion tag is a critical decision that can significantly impact a project's success. The ideal tag should not only facilitate high-level expression and purification but also preserve the native structure and function of the target protein. Among the plethora of available fusion tags, Maltose-Binding Protein (MBP) has long been a popular choice, renowned for its ability to enhance the solubility of its fusion partners. This guide provides a comprehensive comparative analysis of MBP against other widely used fusion tags—Glutathione (B108866) S-Transferase (GST), Polyhistidine (His-tag), and Small Ubiquitin-like Modifier (SUMO)—supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in making informed decisions.
Performance Metrics: A Quantitative Comparison
The selection of a fusion tag often involves a trade-off between various performance indicators. The following tables summarize key quantitative data on protein yield, solubility, and purity for proteins expressed with MBP versus other common fusion tags.
Table 1: Comparison of Protein Yield and Solubility with Different Fusion Tags
| Fusion Tag | Typical Yield (mg/L of culture) | Reported Soluble Protein (%) | Key Advantages | Common Disadvantages |
| MBP | 10 - 100+[1][2] | Up to 90%[3] | Excellent solubility enhancement, can act as a chaperone.[4] | Large size (42 kDa) may interfere with protein function, amylose (B160209) resin can be fragile.[4] |
| GST | 5 - 50[5][6] | Variable, generally lower than MBP.[4] | Good solubility enhancement, well-established purification system.[5][7] | Dimerization can cause issues, elution with glutathione can be harsh.[8] |
| His-tag | 1 - 20[9][10] | Highly protein-dependent, often low for difficult-to-express proteins. | Small size (0.84 kDa) minimizes interference, versatile purification.[11] | Poor solubility enhancement, lower purity from crude lysates.[9] |
| SUMO | 10 - 80+[12][13] | High, comparable to or exceeding MBP in some cases.[12][13] | Excellent solubility enhancement, specific protease for traceless removal.[12][14] | Requires a specific and relatively expensive protease for cleavage.[12] |
Table 2: Comparison of Protein Purity and Cleavage Efficiency
| Fusion Tag | Typical Purity after Affinity Chromatography | Cleavage Protease | Cleavage Efficiency | Residual Amino Acids after Cleavage |
| MBP | >90%[2] | TEV Protease, Factor Xa | Generally high, but can be protein-dependent.[15][16] | 1-2 (TEV) or more (Factor Xa) |
| GST | >90%[7] | Thrombin, PreScission Protease | Variable, can be inefficient. | 1-2 or more |
| His-tag | 60-95% (depending on source and conditions)[9] | TEV Protease, Enterokinase | High | 1-2 or more |
| SUMO | >95%[12] | SUMO Protease (e.g., Ulp1) | Very high and specific.[12][17] | None (in most cases)[14] |
Experimental Protocols: A Practical Guide
To provide a framework for comparative analysis, this section outlines detailed methodologies for key experiments.
Protein Expression and Solubility Screen
This protocol allows for a direct comparison of the expression levels and solubility of a target protein fused to different tags.
a. Vector Construction: Clone the gene of interest into expression vectors containing N-terminal MBP, GST, His, and SUMO tags, respectively. Ensure that each construct includes a consistent protease cleavage site (e.g., TEV protease) between the tag and the target protein for subsequent removal.
b. Protein Expression:
-
Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow 50 mL cultures for each construct at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM).
-
Incubate the cultures at a reduced temperature (e.g., 18-25°C) for 16-24 hours to enhance proper protein folding.
c. Solubility Analysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444) for His-tagged proteins; PBS for GST and MBP).
-
Lyse the cells by sonication on ice.
-
Separate the soluble and insoluble fractions by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Analyze the total cell lysate, soluble fraction, and insoluble fraction for each construct by SDS-PAGE and Coomassie staining or Western blot using an antibody against the target protein or the tag.
-
Quantify the band intensities to determine the percentage of soluble protein for each fusion construct.
Protein Purification
The following are generalized protocols for the affinity purification of proteins with different fusion tags.
a. MBP-tagged Protein Purification:
-
Apply the clarified soluble lysate to an amylose resin column pre-equilibrated with column buffer (e.g., 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA).[1]
-
Wash the column with 10-20 column volumes of column buffer to remove unbound proteins.
-
Elute the bound MBP-fusion protein with column buffer containing 10 mM maltose.[1]
-
Analyze the eluted fractions by SDS-PAGE for purity.
b. GST-tagged Protein Purification:
-
Apply the clarified soluble lysate to a glutathione-agarose resin column pre-equilibrated with PBS.[5][18]
-
Wash the column with 10-20 column volumes of PBS to remove unbound proteins.
-
Elute the bound GST-fusion protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0 containing 10 mM reduced glutathione).[19]
-
Analyze the eluted fractions by SDS-PAGE for purity.
c. His-tagged Protein Purification:
-
Apply the clarified soluble lysate to a Ni-NTA resin column pre-equilibrated with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Wash the column with 10-20 column volumes of wash buffer.
-
Elute the bound His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the eluted fractions by SDS-PAGE for purity.
d. SUMO-tagged Protein Purification:
-
SUMO-tagged proteins are often co-expressed with a His-tag for purification via Ni-NTA chromatography as described above.
-
Alternatively, specific SUMO-affinity resins are available.
In Vitro Kinase Assay: A Functional Comparison
This protocol provides a framework for comparing the enzymatic activity of a kinase fused to different tags.
a. Protein Preparation:
-
Express and purify the kinase of interest with N-terminal MBP, GST, and His tags as described above.
-
If desired, cleave the fusion tags using the appropriate protease (e.g., TEV protease for all constructs to ensure consistency). A protocol for TEV protease cleavage of an MBP-fusion protein can be found in various resources.[15][16]
-
Remove the cleaved tag and the protease (e.g., via a second affinity chromatography step for the His-tagged protease).
-
Quantify the concentration of the purified kinases.
b. Kinase Reaction:
-
Set up the kinase reaction in a microplate. Each reaction should contain:
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
c. Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify the band intensity to determine the relative activity of the kinase with different fusion tags (or after tag removal).
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide clear visual representations of experimental processes and biological pathways.
Caption: Experimental workflow for comparing protein expression and solubility with different fusion tags.
Caption: Simplified diagram of the MAPK/ERK signaling pathway.[23][24][25]
Conclusion: Making the Right Choice for Your Protein
The selection of an appropriate fusion tag is a multi-faceted decision that requires careful consideration of the target protein's properties and the downstream applications.
-
For maximizing solubility , MBP and SUMO are often the superior choices, with MBP having a longer track record and SUMO offering the advantage of traceless cleavage.
-
For ease of purification and minimal structural interference , the small His-tag is a strong contender, although it may not be sufficient to solubilize aggregation-prone proteins.
-
GST offers a balance of solubility enhancement and a well-established purification system but can introduce complications due to its dimeric nature.
Ultimately, an empirical approach, where multiple fusion tags are screened in parallel, is often the most effective strategy to identify the optimal construct for achieving high yields of soluble, functional protein. This guide provides the foundational knowledge and practical protocols to embark on such a comparative analysis, empowering researchers to make data-driven decisions and accelerate their research and development efforts.
References
- 1. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. Positional effects of fusion partners on the yield and solubility of MBP fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Fusion Protein Selection | Proteos Insights [proteos.com]
- 5. Purification of GST-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GST-tagged Proteins–Production and Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. The Battle of the Tags: Evaluating GST and His-Tag Methods in Recombinant Protein Purification [thedailyscientist.org]
- 9. Comparison of affinity tags for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. His-tag vs GST-tag: Which Affinity Tag Should You Use? [synapse.patsnap.com]
- 12. Comparison of SUMO fusion technology with traditional gene fusion systems: Enhanced expression and solubility with SUMO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. conservancy.umn.edu [conservancy.umn.edu]
- 16. neb.com [neb.com]
- 17. researchgate.net [researchgate.net]
- 18. bioke.com [bioke.com]
- 19. GST-Tagged Protein Purification: Comprehensive Guide & Uses - Creative Proteomics [creative-proteomics.com]
- 20. benchchem.com [benchchem.com]
- 21. In vitro protein kinase assay [bio-protocol.org]
- 22. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. researchgate.net [researchgate.net]
- 25. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of alpha-Maltose: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical reagents. This guide provides detailed, step-by-step procedures for the proper disposal of alpha-Maltose, a disaccharide commonly used in research and development.
This compound, also known as maltobiose or malt (B15192052) sugar, is generally considered to be of low hazard.[1][2] However, proper disposal protocols must be followed to maintain a safe laboratory environment and adhere to regulatory standards. The appropriate disposal method for this compound depends on whether it is contaminated with other hazardous substances.
Waste Characterization: Uncontaminated vs. Contaminated this compound
The first critical step is to determine if the this compound waste is contaminated with any hazardous materials.
-
Uncontaminated this compound: This includes pure, unused this compound, its solutions in water, or expired batches that have not been mixed with other chemicals.
-
Contaminated this compound: This refers to this compound that has been mixed with other chemicals, solvents, or biological materials during experimental procedures.
Disposal of Uncontaminated this compound
For uncontaminated this compound, the disposal procedure varies based on the quantity.
Small Quantities of Solid or Aqueous Solutions:
-
Solid Waste: Small amounts of solid, uncontaminated this compound can typically be disposed of in the regular laboratory trash, provided it is securely contained in a sealed bag or container to prevent dust formation.[3] Always consult your institution's specific guidelines before doing so.
-
Aqueous Solutions: Dilute aqueous solutions of uncontaminated this compound may often be disposed of down the sanitary sewer system.[3] It is crucial to flush the drain with a copious amount of water to ensure adequate dilution.[3] However, always verify this practice is in compliance with your local and institutional regulations.
Large Quantities of Solid or Aqueous Solutions:
-
For larger quantities of uncontaminated this compound, it is best practice to contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[4][5] Do not dispose of large amounts in the regular trash or down the drain.[3]
Disposal of Contaminated this compound
If this compound is contaminated with hazardous substances, it must be treated as hazardous waste.
Step-by-Step Procedure for Contaminated Waste:
-
Segregation: Do not mix contaminated this compound waste with other waste streams. Keep it in a separate, designated waste container.
-
Containerization: Use a clean, durable, and chemically compatible container with a secure, leak-proof lid.[6]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical names of all constituents (including this compound and all contaminants), and the accumulation start date.[7]
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory.[8][9] This area should be secure and away from general laboratory traffic.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[8][10]
Spill Cleanup Procedures
In the event of an this compound spill, follow these steps:
-
Ensure Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]
-
Containment: For solid spills, carefully sweep up the material, avoiding the generation of dust.[1] For liquid spills, absorb the solution with an inert absorbent material.
-
Collection: Place the collected material and any contaminated cleaning supplies into a sealed container labeled for waste disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
-
Disposal: Dispose of the waste from the spill cleanup according to the procedures for contaminated this compound.
Empty Container Disposal
Empty containers that held this compound should be managed as follows:
-
Triple-Rinse: Rinse the empty container with a suitable solvent (such as water) at least three times.[10]
-
Rinsate Disposal: The rinsate from uncontaminated this compound containers can typically be disposed of down the drain with plenty of water, subject to local regulations. The rinsate from containers of contaminated this compound must be collected and disposed of as hazardous waste.[3]
-
Container Disposal: After triple-rinsing and removing or defacing the label, the container can usually be disposed of in the regular trash or recycled.[10]
Logical Flow for this compound Disposal
A workflow diagram for the proper disposal of this compound.
References
- 1. durhamtech.edu [durhamtech.edu]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling alpha-Maltose
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling alpha-Maltose. Adherence to these procedures is vital for ensuring a safe laboratory environment.
This compound is generally considered a low-hazard substance for typical industrial and laboratory handling.[1] However, it can cause mild irritation to the eyes, skin, and respiratory tract.[1] The primary physical hazard is the potential for dust explosion if a sufficient quantity of finely powdered material is dispersed in the air.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound.
| Protection Type | Equipment | Recommendation Details |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles | Recommended to prevent eye contact with dust particles.[1][3][4][5] |
| Skin Protection | Laboratory coat, long pants, and closed-toe shoes | Standard laboratory attire should be worn to minimize skin contact.[1] |
| Gloves (Nitrile rubber recommended) | While not always required, gloves are recommended to prevent skin irritation.[3][4][5] | |
| Respiratory Protection | Not generally required with adequate ventilation | A NIOSH/MSHA-approved respirator or a P1 particulate filter mask should be used if dust is generated and cannot be controlled by ventilation, or if irritation occurs.[3] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is essential to minimize exposure and maintain product integrity.
1. Receiving and Storage:
-
Inspect incoming containers for damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]
2. Weighing and Preparation of Solutions:
-
Handle in an area with good ventilation, such as a chemical fume hood or a benchtop with local exhaust ventilation, to minimize dust generation.[1]
-
When weighing, use a draft shield to prevent the powder from becoming airborne.
-
Slowly add the powder to the solvent to avoid splashing and dust formation.
-
Stir gently until fully dissolved.
3. Spills and Cleaning:
-
For small spills, sweep up the solid material, taking care to avoid creating dust.[1][6]
-
Place the swept-up material into a suitable, labeled container for disposal.[1]
-
Clean the spill area with soap and water.[1]
-
Ensure adequate ventilation during cleanup.[1]
Disposal Plan
All waste materials should be disposed of in accordance with local, state, and federal regulations.[2][7]
-
Unused this compound: Dispose of as chemical waste. For small quantities, consult your institution's environmental health and safety (EHS) office, as disposal in a sanitary sewer may be permissible.[8] For larger quantities, contact a licensed professional waste disposal service.[2]
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable items in the appropriate laboratory waste stream.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., water) before disposal or recycling.
Experimental Workflow for Safe Handling
The following diagram illustrates the key decision points and steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
